SKF 83959
描述
induces grooming & vacuous chewing; agonist of dopamine D1-like receptors that inhibits dopamine sensitive adenylyl cyclase
Structure
3D Structure
属性
IUPAC Name |
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMYTVOBSFOHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043818 | |
| Record name | SKF 83959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80751-85-5 | |
| Record name | 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80751-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SK&F 83959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-83959 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Mechanism of SKF 83959: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a synthetic benzazepine derivative, has been a subject of extensive research due to its complex and, at times, controversial pharmacological profile. Initially lauded as a potential therapeutic agent for conditions like Parkinson's disease and cocaine addiction, its mechanism of action has proven to be far from straightforward. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, focusing on its interactions with dopamine (B1211576) receptors and other signaling pathways. We will delve into the debate surrounding its purported biased agonism, present key quantitative data, and outline the experimental protocols used to elucidate its function.
Pharmacological Profile: A Multi-Target Ligand
This compound exhibits a broad pharmacological profile, binding to several neurotransmitter receptors with varying affinities. Its primary interaction is with the dopamine D1-like receptors (D1 and D5), but it also shows affinity for D2-like receptors, alpha-2 adrenergic receptors, and the sigma-1 receptor.
Receptor Binding Affinities
The binding affinities of this compound for various receptors have been determined through radioligand binding assays. The following table summarizes these findings.
| Receptor Target | Species | Ki (nM) | pKi | Reference |
| Dopamine D1 | Rat | 1.18 | 6.72 | [1][2] |
| Dopamine D5 | Rat | 7.56 | - | [1][2] |
| Dopamine D2 | Rat | 920 | - | [1][2] |
| Dopamine D3 | Rat | 399 | - | [1][2] |
| Alpha-2 Adrenoceptor | Primate | - | 6.41 | [3] |
The Core Mechanism: Dopamine D1-Like Receptor Interaction
The central feature of this compound's pharmacology is its interaction with the D1-like dopamine receptors. However, the nature of this interaction has been a point of significant scientific debate.
The Adenylyl Cyclase Pathway: Partial Agonist or Antagonist?
The canonical signaling pathway for D1 receptors involves the activation of Gαs/olf, leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). Early studies suggested that this compound acted as an antagonist at this pathway, failing to stimulate cAMP production and inhibiting dopamine-induced cAMP synthesis.[4][5] However, more recent and detailed investigations have demonstrated that this compound is, in fact, a partial agonist at the D1 receptor-mediated adenylyl cyclase pathway.[6] It elicits a submaximal response compared to full agonists like dopamine, with an intrinsic activity of approximately 35-50% in various cell systems.[6] In vivo, it can act as a functional antagonist by competing with the endogenous full agonist, dopamine.[5]
Caption: this compound as a partial agonist at the D1 receptor-Gs-cAMP pathway.
The Phospholipase C Controversy: A Case of Mistaken Identity?
A significant portion of the literature describes this compound as a unique, biased agonist that preferentially activates a Gαq-coupled phospholipase C (PLC) signaling pathway, leading to phosphoinositide hydrolysis, while antagonizing the adenylyl cyclase pathway.[4][6] This purported mechanism was suggested to underlie its unique behavioral effects.[6]
However, a thorough re-evaluation of its pharmacology has challenged this hypothesis.[6] These later studies demonstrated that this compound does not have D1-mediated effects on PLC signaling in heterologous expression systems.[6] The previously observed PLC activation is now thought to be an off-target effect, occurring at micromolar concentrations and likely mediated by other receptors known to couple to PLC.[6] Therefore, the prevailing view is that this compound is not a biased agonist in favor of PLC signaling at the D1 receptor.[6]
Caption: The contested D1 receptor-Gq-PLC signaling pathway for this compound.
A Different Flavor of Biased Agonism: G Protein vs. β-Arrestin
While the PLC-biased agonism theory has been largely refuted, subsequent research has uncovered a different form of functional selectivity for this compound. Studies have shown that while this compound acts as a partial agonist for G protein-mediated cAMP accumulation, it fails to recruit β-arrestin to the D1 receptor.[7] In fact, it acts as an antagonist at the β-arrestin pathway, inhibiting dopamine-stimulated β-arrestin recruitment.[7] This G protein-biased agonism, where G protein signaling is activated but β-arrestin-mediated signaling and receptor internalization are not, may help explain the divergence between its in vitro and in vivo effects.[7]
Caption: this compound's biased agonism at the D1 receptor.
Beyond the D1 Receptor: Other Significant Interactions
The pharmacological effects of this compound cannot be solely attributed to its actions at the D1 receptor. Its interactions with other receptor systems are crucial to understanding its overall profile.
-
D1-D2 Receptor Heteromers: Some research suggests that this compound acts as an agonist at a D1-D2 receptor heteromer, behaving as a full agonist at the D1 protomer and a partial agonist at the D2 protomer.[8]
-
Sigma-1 Receptor: this compound is a potent allosteric modulator of the sigma-1 receptor.[1][8][9] This interaction is independent of its effects on dopamine receptors and may contribute to its neuroprotective and cognitive-enhancing properties.[9]
-
Alpha-2 Adrenoceptors: this compound displays antagonist activity at alpha-2 adrenoceptors, which can lead to an increase in noradrenaline release.[3]
-
Ion Channels: The compound has also been shown to inhibit sodium channels and delayed rectifier potassium channels, actions that are independent of dopamine receptors.[8]
Caption: Multi-target interactions of this compound.
Experimental Methodologies
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.
In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the affinity of this compound for various receptors. They typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of this compound. The displacement of the radioligand by this compound allows for the calculation of the inhibition constant (Ki).
-
cAMP Accumulation Assays: To measure the effect of this compound on adenylyl cyclase activity, cells expressing the D1 receptor are treated with the compound, and the intracellular levels of cAMP are quantified, often using radioimmunoassays or enzyme-linked immunosorbent assays (ELISA).
-
Phosphoinositide (PI) Hydrolysis Assays: To test for PLC activation, cells are pre-labeled with [3H]-myo-inositol. Following treatment with this compound, the accumulation of inositol (B14025) phosphates (IPs) is measured as an indicator of PI hydrolysis.
-
β-Arrestin Recruitment Assays: These assays, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation, measure the recruitment of β-arrestin to the D1 receptor upon ligand binding.
Experimental Workflow: Investigating Biased Agonism
Caption: Workflow for assessing the biased agonism of this compound.
Conclusion
The mechanism of action of this compound is multifaceted and has been subject to significant re-evaluation over time. The current scientific consensus indicates that this compound is not the PLC-biased D1 agonist it was once thought to be. Instead, it is best described as a D1-like receptor partial agonist that exhibits G protein-biased agonism, activating the Gs-cAMP pathway while antagonizing β-arrestin recruitment.[6][7] Furthermore, its interactions with D2 receptors, sigma-1 receptors, and alpha-2 adrenoceptors are critical components of its overall pharmacological profile.[1][3][8] This intricate polypharmacology likely underlies its diverse and sometimes paradoxical behavioral effects, making it a valuable, albeit complex, tool for neuropharmacological research. Future investigations should continue to dissect the contributions of each of these targets to its in vivo actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to the Pharmacology of SKF 83959 at the Dopamine D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of SKF 83959, a notable benzazepine derivative, at the dopamine (B1211576) D1 receptor. The document synthesizes key quantitative data, details common experimental methodologies, and illustrates relevant biological and experimental processes.
Executive Summary
This compound (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a widely studied pharmacological tool compound with high affinity for the dopamine D1-like receptor family.[1] Initially explored for its potential therapeutic effects in conditions like Parkinson's disease, its complex pharmacology has revealed a nuanced profile beyond that of a simple agonist or antagonist.[1][2] This guide delves into its binding characteristics, functional effects on canonical and non-canonical signaling pathways, and the experimental protocols used for its characterization. The data presented herein are crucial for the accurate interpretation of experimental results and for guiding future drug discovery efforts targeting the D1 receptor.
Binding Affinity of this compound
This compound exhibits a high affinity for the dopamine D1 receptor, with nanomolar potency observed in various experimental systems.[1] Its selectivity for the D1 receptor over the D2 receptor is a key feature, although it does display affinity for other dopamine receptor subtypes and other neurotransmitter receptors.
Dopamine Receptor Binding Profile
The following table summarizes the equilibrium dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound at various dopamine receptor subtypes.
| Receptor Subtype | Species/System | Ki (nM) | Reference |
| D1 | Rat Striatum | 2.5 ± 0.2 | [1] |
| D1 | Human (CHO cells) | 1.1 ± 0.1 | [1] |
| D1 | Human (HEK-293 cells) | 0.8 ± 0.1 | [1] |
| D1 | Rat | 1.18 | [3][4] |
| D5 | Rat | 7.56 | [4] |
| D2 | Rat | 920 | [4] |
| D2L | Human (CHO cells) | 1.1 ± 0.2 µM (K0.5) | [1] |
| D3 | Rat | 399 | [4][5] |
Off-Target Binding Profile
This compound also interacts with other receptors, which is an important consideration for in vivo studies.
| Receptor/Transporter | pKi | Reference |
| α2-adrenoceptor | 6.41 | [6] |
| Noradrenaline Transporter | Moderate Affinity | [6] |
| σ1 receptor | Potent Allosteric Modulator | [4][5] |
Functional Activity at the Dopamine D1 Receptor
The functional activity of this compound is complex and has been a subject of considerable research and debate. It is now largely considered a partial agonist at the canonical D1 receptor signaling pathway, with biased signaling properties.
Gs/Adenylyl Cyclase/cAMP Pathway
The canonical signaling pathway for the D1 receptor involves coupling to the Gs/olf G-protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7][8] Contrary to some early reports that suggested it was an antagonist at this pathway, substantial evidence now indicates that this compound acts as a partial agonist.[1] In human D1 receptor-expressing CHO cells, this compound demonstrated approximately 35% intrinsic activity in stimulating cAMP production compared to dopamine.[1] In some contexts, particularly in primate cells, it has been shown to act as an antagonist of dopamine-induced cAMP formation.[6]
β-Arrestin Recruitment
This compound has been identified as a G protein-biased agonist, meaning it preferentially activates G protein-dependent signaling over β-arrestin-mediated pathways.[9][10] Studies have shown that while this compound acts as a partial agonist for G protein signaling, it fails to promote the recruitment of β-arrestin to the D1 receptor.[9][11] In fact, it can act as an antagonist for dopamine-stimulated β-arrestin recruitment.[11] This biased agonism may explain some of the discrepancies between its in vitro and in vivo effects.[11]
Phospholipase C (PLC) Pathway
Historically, this compound was purported to be a biased agonist that selectively activates a Gq-coupled, PLC-mediated signaling pathway.[1] However, more recent and in-depth pharmacological characterizations have largely refuted this claim, demonstrating that this compound does not have D1-mediated effects on PLC signaling in heterologous systems.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the affinity and functional activity of this compound at the dopamine D1 receptor.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the D1 receptor.
4.1.1 Materials
-
Receptor Source: Membrane preparations from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue rich in D1 receptors (e.g., rat striatum).[1][3]
-
Radioligand: A high-affinity D1 receptor antagonist, such as [³H]SCH 23390.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled D1 receptor antagonist (e.g., 10 µM SCH 23390).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]
-
Scintillation Cocktail.
-
96-well plates and filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Filtration apparatus and scintillation counter.
4.1.2 Procedure
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[3]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (e.g., 50-100 µg protein).
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Varying concentrations of the test compound (this compound).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter mats. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[3]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
cAMP Accumulation Assay
This protocol describes a method to measure the functional effect of this compound on adenylyl cyclase activity.
4.2.1 Materials
-
Cells: HEK-293 or CHO cells transiently or stably expressing the human D1 receptor.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound: this compound.
-
Positive Control: A full D1 receptor agonist (e.g., dopamine).
-
Antagonist Control: A D1 receptor antagonist (e.g., 10 µM SCH 23390).
-
cAMP Detection Kit: e.g., a competitive immunoassay (ELISA) or a bioluminescent reporter system (e.g., GloSensor™).
4.2.2 Procedure
-
Cell Seeding: Seed the D1-expressing cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with assay medium and pre-incubate for a short period.
-
Compound Addition: Add varying concentrations of this compound, the positive control, or a combination of this compound and the antagonist to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the log concentration of the agonist.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curves.
-
Calculate the intrinsic activity of this compound relative to the full agonist (dopamine).
-
β-Arrestin Recruitment Assay
This protocol outlines a method to assess the ability of this compound to promote the interaction between the D1 receptor and β-arrestin.
4.3.1 Materials
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® β-arrestin assay system (DiscoverX), where the D1 receptor is tagged with an enzyme fragment (ProLink) and β-arrestin is tagged with the complementary enzyme acceptor (EA).
-
Test Compound: this compound.
-
Positive Control: Dopamine or another D1 agonist known to recruit β-arrestin.
-
Detection Reagents: Substrate for the complemented enzyme.
4.3.2 Procedure
-
Cell Seeding: Plate the engineered cells in a white, clear-bottom multi-well plate.
-
Compound Addition: Add varying concentrations of this compound or the positive control to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Construct dose-response curves by plotting the luminescent signal against the log concentration of the compound.
-
Determine the EC50 and Emax for β-arrestin recruitment.
-
To test for antagonism, pre-incubate the cells with this compound before adding a fixed concentration of dopamine.
-
Conclusion
This compound is a high-affinity dopamine D1 receptor ligand with a pharmacological profile of a partial and biased agonist.[1][9] It demonstrates partial agonism at the canonical Gs/cAMP signaling pathway while acting as an antagonist at the β-arrestin pathway.[1][11] The initial hypothesis of its selective activation of the PLC pathway has not been substantiated by recent in-depth studies.[1] A thorough understanding of its binding affinities, off-target interactions, and complex functional activities is essential for its use as a pharmacological probe and for the interpretation of in vivo data. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting the dopamine D1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. radioligand binding studies | PPT [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SKF-83959 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. revvity.com [revvity.com]
An In-depth Technical Guide to the Structure and Synthesis of SKF 83959
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 83959, with the chemical name 6-Chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a synthetic benzazepine derivative that has garnered significant interest in neuropharmacology. Initially characterized as a selective dopamine (B1211576) D1-like receptor agonist with a unique bias towards the phospholipase C (PLC) signaling pathway over the canonical adenylyl cyclase (AC) pathway, its pharmacological profile has since been the subject of considerable research and debate. This technical guide provides a comprehensive overview of the structure, synthesis, and complex biological activities of this compound, presenting key data in a structured format and detailing the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound is a racemic mixture. Its core structure is a substituted 1H-3-benzazepine.
| Property | Value |
| IUPAC Name | 6-Chloro-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
| CAS Number | 67287-95-0 (hydrobromide); 80751-85-5 (free base)[1][2][3] |
| Molecular Formula | C₁₈H₂₀ClNO₂[1][3] |
| Molecular Weight | 317.81 g/mol (free base); 398.73 g/mol (hydrobromide)[1] |
| Solubility | Soluble to 50 mM in DMSO[1] |
| Purity | ≥98% (typically available as hydrobromide salt)[1] |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature.[4] A generalized synthetic scheme is presented below, based on established methods for the preparation of substituted 1H-3-benzazepine derivatives.
Experimental Protocol: Synthesis of (±)-SKF 83959
A detailed, step-by-step synthesis protocol is often found in the supplementary materials of publications. The synthesis described by Pfeiffer and colleagues in 1982 provides a foundational method for this class of compounds. The synthesis of this compound and its analogs generally involves a multi-step process that can be adapted from established benzazepine syntheses. One common route involves the construction of the core benzazepine ring system followed by modifications to introduce the required substituents.
-
Step 1: Formation of the Tetralone Intermediate: The synthesis often commences with the formation of a substituted tetralone, which serves as a key precursor for the benzazepine ring. This can be achieved through various methods, such as Friedel-Crafts acylation followed by reduction and cyclization.
-
Step 2: Schmidt Reaction for Ring Expansion: The tetralone intermediate can undergo a Schmidt reaction with sodium azide (B81097) in the presence of a strong acid (e.g., sulfuric acid or trifluoroacetic acid) to expand the six-membered ring to the seven-membered benzazepine lactam.
-
Step 3: Reduction of the Lactam: The resulting lactam is then reduced to the corresponding cyclic amine using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Step 4: N-Alkylation: The secondary amine of the benzazepine core is N-methylated. This is typically achieved by reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or by direct alkylation with a methylating agent such as methyl iodide in the presence of a base.
-
Step 5: Introduction of the Phenyl Group: The 1-(3-methylphenyl) substituent is introduced. This can be accomplished through various cross-coupling reactions or by starting with a precursor that already contains this moiety.
-
Step 6: Demethylation of Hydroxyl Protecting Groups: The catechol hydroxyl groups are often protected during the synthesis (e.g., as methoxy (B1213986) groups). The final step involves the deprotection of these groups, commonly using a reagent like boron tribromide (BBr₃) in a chlorinated solvent, to yield the dihydroxy product, this compound.
Purification at each step is typically carried out using column chromatography on silica (B1680970) gel, and the structure of the final product and intermediates is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its primary targets are dopamine receptors, but it also shows affinity for other receptors.
Receptor Binding Affinities
The binding affinities of this compound for various receptors have been determined through radioligand binding assays.
| Receptor | Species | Kᵢ (nM) | Reference |
| Dopamine D₁ | Rat | 1.18 | [1][2][5][6] |
| Dopamine D₅ | Rat | 7.56 | [1][2][5][6] |
| Dopamine D₂ | Rat | 920 | [1][2][5][6] |
| Dopamine D₃ | Rat | 399 | [1][2][5][6] |
| Sigma-1 (σ₁) | - | Potent allosteric modulator | [1][2][5][6] |
Dopamine D₁ Receptor Signaling
The signaling cascade initiated by the activation of the D₁ receptor is multifaceted. This compound has been a key tool in dissecting these pathways due to its purported biased agonism.
The canonical signaling pathway for the D₁ receptor involves its coupling to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Contrary to early reports that characterized it as an antagonist at this pathway, more recent and in-depth studies have demonstrated that this compound is a partial agonist at the D₁ receptor-mediated adenylyl cyclase pathway.[7] It elicits a submaximal response compared to the full agonist dopamine.[7]
Caption: this compound as a partial agonist at the D1 receptor-adenylyl cyclase pathway.
This compound was initially reported to be a biased agonist, potently activating the Gαq-coupled phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7] This would represent a non-canonical signaling pathway for the D₁ receptor. However, this functional selectivity has been a subject of controversy, with some studies failing to replicate D₁ receptor-mediated PLC activation by this compound in heterologous expression systems.[7] It has been proposed that this effect might be dependent on the formation of D₁-D₂ receptor heterodimers.[7]
Caption: Putative Gαq-PLC signaling pathway activated by this compound.
Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, D₁ receptors recruit β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling. Studies have shown that this compound acts as a partial agonist for D₁-mediated β-arrestin recruitment.[7]
Caption: this compound-induced β-arrestin recruitment to the D1 receptor.
Downstream Signaling
The activation of these primary signaling pathways by this compound leads to the modulation of various downstream effectors. Studies have implicated this compound in the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway and the modulation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB) signaling.[8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound. Specific details may vary between laboratories.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D₁, D₂, D₃, D₅).
-
Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D₁ receptors).
-
This compound and a non-labeled competing ligand for non-specific binding determination.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled competing ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Adenylyl Cyclase Activity Assay
Objective: To measure the effect of this compound on cAMP production.
Materials:
-
Cell membranes or whole cells expressing the D₁ receptor.
-
This compound and a known D₁ agonist (e.g., dopamine) and antagonist (e.g., SCH23390).
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM ATP, 3 mM MgCl₂, 0.1 mM GTP, 1 mM IBMX, pH 7.4).
-
cAMP standard.
-
cAMP assay kit (e.g., radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)).
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell membranes or whole cells with the assay buffer.
-
Add the different concentrations of this compound to the reaction mixture. Include controls with a full agonist and an antagonist.
-
Initiate the enzymatic reaction by adding ATP and incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).
-
Centrifuge the samples to pellet cellular debris.
-
Measure the amount of cAMP in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Construct a dose-response curve and determine the EC₅₀ and Eₘₐₓ values for this compound relative to the full agonist.
Phospholipase C Activity (Inositol Phosphate (B84403) Accumulation) Assay
Objective: To assess the ability of this compound to stimulate the PLC pathway.
Materials:
-
Cells expressing the receptor of interest, pre-labeled with [³H]-myo-inositol.
-
This compound and a known PLC-activating agonist.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Dowex anion-exchange resin.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells in stimulation buffer containing LiCl.
-
Add varying concentrations of this compound and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the stimulation by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).
-
Extract the soluble inositol phosphates.
-
Separate the total inositol phosphates from other cellular components using anion-exchange chromatography (e.g., a Dowex column).
-
Elute the inositol phosphates and quantify the radioactivity by scintillation counting.
-
Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ for this compound-stimulated inositol phosphate accumulation.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the D₁ receptor upon stimulation with this compound.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay, such as the DiscoverX PathHunter® system. These cells co-express the D₁ receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
This compound and a reference agonist.
-
Cell culture medium and assay plates.
-
Detection reagents containing the substrate for the complemented enzyme.
-
A luminometer.
Procedure:
-
Seed the PathHunter® cells in a 96- or 384-well assay plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate at 37°C for a specified time (e.g., 60-90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow for the enzymatic reaction to generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a valuable pharmacological tool for investigating the complexities of dopamine D₁ receptor signaling. While its initial characterization as a highly biased agonist for the PLC pathway has been challenged, its well-documented partial agonism at the adenylyl cyclase and β-arrestin recruitment pathways provides a nuanced profile for studying the functional consequences of D₁ receptor activation. The detailed structural information and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in utilizing this compound in their studies. Further research is warranted to fully elucidate the conditions under which this compound may exhibit biased agonism and to understand the therapeutic potential of compounds with such complex signaling profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the R-(+)- and S-(-)-Enantiomers of SKF 83959
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKF 83959, a substituted 1-phenyl-3-benzazepine, is a dopamine (B1211576) D1-like receptor ligand that has garnered significant interest for its unique pharmacological profile. As a chiral molecule, this compound exists as two enantiomers: R-(+)-SKF 83959 (also known as MCL 202) and S-(-)-SKF 83959 (MCL 201). This technical guide provides a comprehensive overview of the stereoselective pharmacology of these enantiomers, focusing on their receptor binding, functional activity, and downstream signaling pathways. While specific quantitative data for the individual enantiomers are sparse in publicly available literature, this document consolidates the existing knowledge on the racemate and the qualitative distinctions between the R-(+)- and S-(-)-forms. Furthermore, it offers detailed experimental protocols for their characterization and visualizes key signaling pathways and experimental workflows.
Stereoselective Synthesis and Resolution
2.1 Proposed Experimental Protocol: Chiral HPLC Resolution of Racemic this compound
This protocol describes a representative method for the separation of R-(+)- and S-(-)-SKF 83959 from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Objective: To resolve racemic this compound into its individual R-(+)- and S-(-)-enantiomers with high enantiomeric purity.
Materials and Reagents:
-
Racemic this compound
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
Chiral stationary phase column (e.g., a polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh a small amount of racemic this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or equivalent)
-
Mobile Phase: n-hexane:isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the chromatogram for the separation of the two enantiomers. Two distinct peaks should be observed.
-
-
Fraction Collection (for preparative scale):
-
For preparative separation, use a larger column and inject a larger volume of a more concentrated sample.
-
Collect the eluent corresponding to each peak in separate fractions.
-
-
Enantiomeric Purity Assessment:
-
Re-inject the collected fractions into the analytical chiral HPLC system to determine the enantiomeric excess (% ee) of each isolated enantiomer.
-
-
Solvent Removal:
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Pharmacological Profile: A Tale of Two Enantiomers
The pharmacological activity of this compound resides almost exclusively in its R-(+)-enantiomer. The S-(-)-enantiomer is reported to be behaviorally inactive.
3.1 Receptor Binding Affinity
While specific binding affinity (Ki) values for the individual enantiomers of this compound are not consistently reported in the literature, data for the racemic mixture provide a valuable reference point. The racemate displays high affinity for dopamine D1-like receptors (D1 and D5) and significantly lower affinity for D2-like receptors (D2 and D3).[1][2]
Table 1: Receptor Binding Affinities (Ki, nM) of Racemic this compound
| Receptor | Ki (nM) | Reference(s) |
| Dopamine D1 (rat) | 1.18 | [1][2] |
| Dopamine D5 (rat) | 7.56 | [1][2] |
| Dopamine D2 (rat) | 920 | [1][2] |
| Dopamine D3 (rat) | 399 | [1][2] |
| α2-Adrenoceptor | pKi = 6.41 |
Note: pKi is the negative logarithm of the Ki value.
Qualitative studies indicate that the R-(+)-enantiomer is responsible for the high-affinity binding to D1-like receptors.
3.2 Functional Activity
The functional activity of the this compound enantiomers is a complex and fascinating area of study, with the R-(+)-enantiomer exhibiting biased agonism.
3.2.1 Adenylyl Cyclase Pathway
Contrary to early reports suggesting it was an antagonist at adenylyl cyclase-coupled D1 receptors, more recent evidence indicates that racemic this compound is a partial agonist at the D1 receptor-mediated adenylyl cyclase pathway.[3] The intrinsic activity is reported to be slightly less than the prototypical D1 partial agonist SKF38393.[3] This activity is attributed to the R-(+)-enantiomer.
3.2.2 β-Arrestin Recruitment
A key feature of R-(+)-SKF 83959's functional profile is its G protein bias at the D1 receptor. The racemate is reported to be an agonist for G protein signaling (adenylyl cyclase activation) but fails to promote the recruitment of β-arrestin to the D1 receptor.[4] In this context, it acts as an antagonist of dopamine-stimulated β-arrestin recruitment.[4]
Interestingly, at the D5 receptor, racemic this compound displays a different profile, acting as a β-arrestin-biased partial agonist, being a potent but low-efficacy partial agonist for β-arrestin recruitment while being devoid of activity on D5R-mediated cAMP accumulation.[5]
At the D2 receptor, racemic this compound shows weak partial agonism for β-arrestin recruitment.[3]
Table 2: Functional Activity Profile of Racemic this compound
| Pathway | Receptor | Activity | Efficacy (relative to dopamine) | Reference(s) |
| Adenylyl Cyclase | D1 | Partial Agonist | ~35-50% | [3] |
| β-Arrestin Recruitment | D1 | Antagonist | Fails to recruit | [4] |
| Adenylyl Cyclase | D5 | Inactive | - | [5] |
| β-Arrestin Recruitment | D5 | Partial Agonist | Low efficacy | [5] |
| β-Arrestin Recruitment | D2 | Partial Agonist | ~20% (relative to quinpirole) | [3] |
Signaling Pathways
The unique pharmacological profile of R-(+)-SKF 83959 translates to distinct signaling pathway modulation, particularly its biased agonism at the D1 receptor.
Figure 1: D1 Receptor Signaling of R-(+)-SKF 83959
Experimental Protocols for Functional Characterization
5.1 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of R-(+)- and S-(-)-SKF 83959 for dopamine receptors.
Materials and Reagents:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D1, D2, D5)
-
Radioligand (e.g., [³H]-SCH23390 for D1/D5, [³H]-Spiperone for D2)
-
R-(+)-SKF 83959 and S-(-)-SKF 83959
-
Non-specific binding displacer (e.g., unlabeled SCH23390 or haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and increasing concentrations of the test compound (R-(+)- or S-(-)-SKF 83959).
-
Radioligand Addition: Add the radioligand at a concentration near its Kd.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
5.2 Adenylyl Cyclase Functional Assay
Objective: To measure the effect of R-(+)- and S-(-)-SKF 83959 on adenylyl cyclase activity.
Materials and Reagents:
-
Cells expressing the D1 or D5 receptor
-
R-(+)-SKF 83959 and S-(-)-SKF 83959
-
Dopamine (as a reference agonist)
-
Forskolin (optional, to potentiate the signal)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Cell lysis buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds in the presence of a phosphodiesterase inhibitor.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
5.3 β-Arrestin Recruitment Assay
Objective: To assess the ability of R-(+)- and S-(-)-SKF 83959 to induce β-arrestin recruitment to dopamine receptors.
Materials and Reagents:
-
Cells co-expressing the dopamine receptor of interest and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technology)
-
R-(+)-SKF 83959 and S-(-)-SKF 83959
-
Dopamine (as a reference agonist)
-
Assay substrate for the reporter enzyme
-
Luminometer or fluorometer
Procedure:
-
Cell Plating: Plate the assay-ready cells in a 96-well plate.
-
Compound Addition: Add increasing concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Signal Detection: Add the assay substrate and measure the chemiluminescent or fluorescent signal according to the assay kit protocol.
-
Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment. For antagonist activity, perform the assay in the presence of a fixed concentration of dopamine.
Figure 2: Experimental Workflow for Characterization
Conclusion
The enantiomers of this compound present a compelling case study in stereoselective pharmacology. The R-(+)-enantiomer is the primary driver of the compound's activity, exhibiting a complex profile as a G protein-biased partial agonist at the dopamine D1 receptor. In contrast, the S-(-)-enantiomer is largely inactive. This stereoselectivity underscores the importance of evaluating individual enantiomers in drug development. While a complete quantitative dataset for each enantiomer remains to be fully elucidated in the public domain, the information and protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced pharmacology of R-(+)- and S-(-)-SKF 83959. Future studies focusing on the specific binding affinities and functional potencies of the individual enantiomers will be crucial for a more complete understanding of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Benzazepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzazepine derivatives represent a versatile class of compounds with a privileged seven-membered heterocyclic ring fused to a benzene (B151609) ring. This core structure has proven to be a valuable scaffold in medicinal chemistry, leading to the development of a wide array of pharmacologically active agents. These compounds have demonstrated significant therapeutic potential across various disease areas, primarily by interacting with key targets in the central nervous system (CNS) and cardiovascular system. This technical guide provides an in-depth overview of the pharmacology of benzazepine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Core Pharmacological Profile
Benzazepine derivatives exhibit a broad spectrum of biological activities, including, but not limited to:
-
Dopamine (B1211576) Receptor Modulation: Many benzazepine derivatives act as ligands for dopamine receptors, particularly the D1 and D3 subtypes. This interaction is central to their potential application in neurological and psychiatric disorders.
-
Serotonin (B10506) Receptor Modulation: A significant number of benzazepine derivatives show affinity for serotonin (5-HT) receptors, especially the 5-HT2A and 5-HT2C subtypes. This activity is crucial for their effects on mood, appetite, and psychosis.
-
Adrenergic Receptor Activity: Some derivatives interact with adrenergic receptors, contributing to their cardiovascular effects.
-
Enzyme Inhibition: Certain benzazepines have been identified as inhibitors of enzymes such as aldose reductase, suggesting their potential in treating diabetic complications.[1]
-
Ion Channel Modulation: Modulation of ion channel activity is another mechanism through which some benzazepine derivatives exert their pharmacological effects.
The diverse pharmacology of this class of compounds has led to their investigation for a multitude of therapeutic applications, including the management of hypertension, angina, psychiatric disorders, and obesity.
Data Presentation: Quantitative Pharmacology
The following tables summarize the in vitro pharmacological data for a selection of key benzazepine derivatives, providing a comparative overview of their binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) at various targets.
Table 1: Binding Affinities (Ki) of Benzazepine Derivatives at Dopamine and Serotonin Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) | Reference |
| Fenoldopam | 9.8 | >1000 | - | - | [2] |
| SKF 81297 | 0.8 | 150 | 120 | 35 | [3] |
| SKF 82958 | 0.5 | 80 | 150 | 40 | [3] |
| Lorcaserin | >1000 | >1000 | 158 | 13 | [4] |
| Vabicaserin | - | - | 19 | 4.4 | [4] |
Table 2: Functional Activity (IC50/EC50) of Benzazepine Derivatives
| Compound | Assay | Target | Value (nM) | Reference |
| Fenoldopam | cAMP Accumulation (agonist) | D1 Receptor | EC50: 15 | [3] |
| SKF 81297 | cAMP Accumulation (agonist) | D1 Receptor | EC50: 1.2 | [3] |
| Lorcaserin | Calcium Flux (agonist) | 5-HT2C Receptor | EC50: 39 | [4] |
| Compound 15a | cAMP Accumulation (antagonist) | D1 Receptor | IC50: 130.32 | [2] |
| 5-HT | Calcium Flux (agonist) | 5-HT2C Receptor | EC50: 1.16 | [5] |
Key Signaling Pathways
The pharmacological effects of benzazepine derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.
Dopamine D1 Receptor Signaling
Activation of the D1 dopamine receptor, a Gs-coupled GPCR, by benzazepine agonists leads to the stimulation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.
Dopamine D1 Receptor Signaling Pathway
5-HT2C Receptor Signaling
Benzazepine derivatives that act on the 5-HT2C receptor, a Gq-coupled GPCR, initiate a distinct signaling cascade. Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of cellular proteins, resulting in diverse physiological responses.
5-HT2C Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of benzazepine derivatives. The following sections outline the key experimental protocols.
Synthesis of Benzazepine Derivatives
The synthesis of benzazepine derivatives often involves multi-step reaction sequences. A common approach is the intramolecular Friedel-Crafts reaction of substituted cinnamylamides to form the core 2-benzazepine structure.[6] Another established method involves the condensation of o-phenylenediamines with ketones to yield 1,5-benzodiazepine derivatives.
General Procedure for Intramolecular Friedel-Crafts Reaction:
-
Starting Material: A suitably substituted cinnamylamide is used as the precursor.
-
Acid Catalyst: A strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, is employed to promote the cyclization.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-120 °C) in an inert solvent.
-
Work-up and Purification: The reaction mixture is quenched with water or a basic solution, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of SKF 83959 in Cognitive Dysfunction Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a substituted benzazepine, has been a compound of significant interest in the field of neuroscience, particularly in research pertaining to cognitive dysfunction. Initially lauded for a purportedly novel mechanism of action as a biased agonist for the dopamine (B1211576) D1 receptor, it offered the promise of selectively targeting signaling pathways relevant to cognition while avoiding the limitations of conventional dopaminergic agents. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, the evolution of our understanding of its complex mechanism of action, and its application in preclinical models of cognitive impairment. We will delve into the quantitative data from key studies, provide detailed experimental protocols, and visualize the intricate signaling pathways implicated in its effects. The central controversy surrounding its mechanism—the shift from a Gq/PLC-biased agonist hypothesis to its characterization as a canonical Gs/cAMP partial agonist—will be a key focus, providing a nuanced perspective for researchers designing and interpreting studies with this tool compound.
Pharmacological Profile
This compound exhibits a distinct binding affinity profile, with high affinity for the dopamine D1 receptor. The following table summarizes its binding affinities (Ki or K0.5) for various dopamine receptor subtypes and other targets.
| Receptor/Transporter | Species/System | Ki / K0.5 (nM) | Reference(s) |
| Dopamine D1 Receptor | Rat Striatum | 2.5 ± 0.2 | [1](--INVALID-LINK--) |
| Human (HEK-293 cells) | 0.8 ± 0.1 | [1](--INVALID-LINK--) | |
| Rat | 1.18 | [2](3--INVALID-LINK-- | |
| Primate Cells (pKi=6.72) | ~190 | [4](--INVALID-LINK--) | |
| Dopamine D2 Receptor | Rat Striatum | 1100 ± 200 | [1](--INVALID-LINK--) |
| Rat | 920 | [2](3--INVALID-LINK-- | |
| Dopamine D3 Receptor | Rat | 399 | [2](3--INVALID-LINK-- |
| Dopamine D5 Receptor | Rat | 7.56 | [2](3--INVALID-LINK-- |
| Alpha-2 Adrenoceptor | Not Specified (pKi=6.41) | ~389 | [4](--INVALID-LINK--) |
| Sigma-1 Receptor | Not Applicable (Allosteric Modulator) | Potent Allosteric Modulator | [2](--INVALID-LINK--) |
The Biased Agonist Hypothesis: A Historical Perspective
Initial research into this compound suggested it was a functionally selective D1 receptor ligand. This "biased agonism" theory posited that this compound preferentially activated the Gq protein-coupled Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, while acting as an antagonist at the canonical Gs/olf-coupled adenylyl cyclase (AC) pathway responsible for cyclic AMP (cAMP) production.[1](--INVALID-LINK--) This unique profile was often linked to its activity at D1-D2 receptor heteromers.[1](--INVALID-LINK--) This proposed mechanism was attractive for cognitive research as calcium-dependent signaling cascades, involving proteins like CaMKII and CREB, are fundamental to synaptic plasticity and memory formation.
Re-evaluation of the Mechanism: A Paradigm Shift
Despite the initial enthusiasm, subsequent in-depth pharmacological characterizations have challenged the biased agonist hypothesis. A growing body of evidence now indicates that this compound is not a biased agonist but rather a partial agonist at the canonical D1 receptor-Gs/cAMP pathway, with an intrinsic activity similar to the classical partial agonist SKF38393.[1](--INVALID-LINK--) Crucially, these studies found no evidence of D1 receptor-mediated PLC stimulation by this compound in heterologous expression systems.[1](--INVALID-LINK--) This paradigm shift suggests that the behavioral effects of this compound observed in cognitive studies may be attributable to its partial agonism on the cAMP pathway, rather than a novel signaling mechanism.
| Functional Assay | Cell System | This compound Intrinsic Activity (% of Dopamine/Maximal Response) | Reference |
| cAMP Production | CHO cells (human D1) | 35 ± 2% | [1](--INVALID-LINK--) |
| HEK-293 cells (human D1) | 42 ± 6% | [1](--INVALID-LINK--) | |
| β-arrestin Recruitment | D1 Receptors | Partial Agonist | [1](--INVALID-LINK--) |
| D2 Receptors | 19 ± 2% (of quinpirole) | [1](--INVALID-LINK--) | |
| Phospholipase C (PLC) Activity | HEK-293 cells (human D1) | No significant stimulation | [1](--INVALID-LINK--) |
digraph "SKF_83959_Partial_Agonist_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];// Nodes SKF_83959 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; D1_Receptor [label="D1 Receptor", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs_olf [label="Gs/olf", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="CREB Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognitive_Effects [label="Cognitive Modulation", shape=ellipse, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges SKF_83959 -> D1_Receptor [label="Partial Agonist\n(Lower Efficacy)", color="#FBBC05"]; Dopamine -> D1_Receptor [label="Full Agonist\n(Higher Efficacy)", color="#4285F4", style=dashed]; D1_Receptor -> Gs_olf [label="Activates", color="#34A853"]; Gs_olf -> AC [label="Activates", color="#EA4335"]; AC -> ATP [label="Converts", arrowhead=odot, color="#EA4335"]; ATP -> cAMP [dir=none, style=dashed]; cAMP -> PKA [label="Activates", color="#4285F4"]; PKA -> CREB [label="Phosphorylates", color="#34A853"]; CREB -> Cognitive_Effects [label="Modulates", color="#202124"]; }
Other Potential Mechanisms of Action
Beyond the dopamine receptor controversy, this compound's effects may be mediated by other targets, which are highly relevant for cognitive function.
Sigma-1 Receptor Modulation
This compound has been identified as a potent allosteric modulator of the sigma-1 receptor.[5](--INVALID-LINK--) This receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in neuroprotection, neuroplasticity, and cognitive processes. Allosteric modulation by this compound potentiates the binding of sigma-1 receptor agonists.[5](--INVALID-LINK--) Downstream effects of sigma-1 receptor activation include the inhibition of calcineurin and glycogen (B147801) synthase kinase-3β (GSK-3β), pathways known to be involved in memory and mood regulation.[6](--INVALID-LINK--)
Brain-Derived Neurotrophic Factor (BDNF) Signaling
Several studies have demonstrated that this compound can enhance the signaling of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity.[7](--INVALID-LINK--) this compound has been shown to increase both mRNA and protein levels of BDNF in the hippocampus.[8](--INVALID-LINK--) This effect is significant as cognitive disorders are often associated with reduced BDNF levels. The memory-enhancing effects of this compound can be blocked by inhibitors of the BDNF receptor, TrkB, underscoring the importance of this pathway.[2](--INVALID-LINK--)
Role in Cognitive Dysfunction Research: In Vivo and Behavioral Studies
This compound has been evaluated in various animal models of cognitive dysfunction, often with positive outcomes. A key consideration for researchers is interpreting these results in the context of its multifaceted and debated pharmacology.
| Animal Model | Behavioral Task | This compound Dosage (mg/kg, i.p.) | Observed Effect on Cognition | Reference(s) |
| Scopolamine-induced Amnesia (Mice) | Passive Avoidance Task | 0.5 and 1 | Reverses cognitive impairments | [2](--INVALID-LINK--) |
| Y-Maze Test | 0.5 and 1 | Reverses cognitive impairments | [2](--INVALID-LINK--) | |
| Methylazoxymethanol acetate (B1210297) (MAM) Model of Schizophrenia (Rats) | Spatial Learning | 0.4 (acute and repeated) | Inhibited spatial learning | [7](--INVALID-LINK--) |
| Epilepsy (Post-Status Epilepticus Mice) | Not specified | Not specified | Ameliorated memory impairment | [6](--INVALID-LINK--) |
| Chronic Social Defeat Stress (Mice) | Not specified | 1 | Antidepressant effects and pro-cognitive potential | [8](--INVALID-LINK--) |
The pro-cognitive effects in amnesia models could be explained by its partial D1 agonism, which may enhance dopaminergic tone in a compromised system. However, the negative impact on spatial learning in the MAM model highlights the complexity of its effects, which may be task-dependent and model-dependent. The beneficial outcomes in epilepsy and stress models may also be linked to its actions on sigma-1 receptors and BDNF pathways.
Experimental Protocols
In Vitro Assay: cAMP Accumulation
This protocol is a representative method for assessing the effect of this compound on D1 receptor-mediated cAMP production in a heterologous expression system.
-
Cell Culture: Culture HEK-293 or CHO cells stably or transiently expressing the human dopamine D1 receptor in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics (e.g., G418). Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Plating: Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES). Dispense a predetermined optimal number of cells (e.g., 5,000-10,000 cells/well) into a 384-well white assay plate.
-
Compound Addition: Prepare serial dilutions of this compound, a full D1 agonist (e.g., dopamine), and a D1 antagonist (e.g., SCH23390) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation. Add the compounds to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add lysis and detection reagents from a commercial cAMP assay kit (e.g., HTRF, Lance, or GloSensor). These kits typically rely on competitive immunoassays.
-
Signal Reading: After the recommended incubation period for the detection reagents (e.g., 60 minutes), read the plate on a compatible plate reader (e.g., HTRF-compatible reader). The signal is typically inversely proportional to the cAMP concentration.
-
Data Analysis: Generate dose-response curves and calculate EC50 and Emax values for this compound relative to the full agonist to determine its potency and intrinsic activity.
In Vivo Behavioral Assay: Y-Maze Spontaneous Alternation
This protocol assesses spatial working memory, a cognitive domain frequently impaired in various disorders.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.5 or 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis:
-
An alternation is defined as entries into three different arms on consecutive choices (e.g., ABC, CAB).
-
The total number of possible alternations is the total number of arm entries minus two.
-
Calculate the percentage of alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
An increase in the percentage of alternation is indicative of improved spatial working memory. The total number of arm entries can be used as a measure of general locomotor activity.
-
In Vivo Behavioral Assay: Step-Down Passive Avoidance
This task evaluates fear-motivated long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrifiable grid. A raised platform is located in the light chamber.
-
Training (Acquisition Trial):
-
Place the mouse on the platform in the light compartment.
-
After a short acclimation period (e.g., 10 seconds), the door to the dark compartment opens.
-
When the mouse steps down with all four paws into the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
Administer this compound or vehicle immediately after the training trial.
-
-
Retention Trial (24 hours later):
-
Place the mouse back on the platform in the light compartment.
-
Open the door and measure the latency to step down into the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). No foot shock is delivered in this trial.
-
-
Data Analysis: A longer step-down latency in the retention trial compared to the training trial indicates successful memory retention. An improvement in this latency in the this compound group compared to a vehicle-treated amnesic model (e.g., scopolamine-treated) suggests a pro-cognitive effect.
Conclusion
This compound remains a valuable, albeit complex, pharmacological tool for investigating the role of the dopaminergic system and other signaling pathways in cognitive function and dysfunction. The scientific narrative of this compound has evolved from the initial, exciting hypothesis of a biased D1 agonist to a more nuanced understanding of it as a partial D1 agonist with significant off-target activities at the sigma-1 receptor. Furthermore, its ability to modulate the BDNF pathway adds another layer to its mechanism of action. Researchers utilizing this compound must consider this multifaceted pharmacology when designing experiments and interpreting data. Future research should aim to dissect the relative contributions of these different signaling pathways to its observed behavioral effects in various models of cognitive impairment. This comprehensive understanding is crucial for leveraging this compound to its full potential in the quest for novel therapeutics for cognitive disorders.
References
- 1. Comparative study of retrograde amnesia in rats on active and passive avoidance tasks and spontaneous recovery of memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing Spatial Memory: Anxiolytic and Antidepressant Effects of Tapinanthus dodoneifolius (DC) Danser in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuronal Pathways with SKF 83959: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine] is a pharmacologically complex benzazepine derivative that has been utilized as a tool to investigate dopaminergic signaling pathways. Its mechanism of action is the subject of significant scientific debate, complicating the interpretation of experimental results. This guide provides an in-depth overview of the compound, presenting the conflicting mechanistic hypotheses, summarizing its pharmacological data, detailing relevant experimental protocols, and offering guidance for its application in neuroscience research. We aim to equip researchers with the necessary information to critically evaluate the literature and design rigorous experiments to probe neuronal pathways with this controversial but potentially insightful compound.
The Dichotomy in Mechanism of Action
The utility of this compound as a research tool is predicated on its mechanism of action, which is currently contested. Two primary, mutually exclusive hypotheses exist.
Hypothesis 1: Biased Agonist of a D1-D2 Receptor Heteromer
The initial and widely cited hypothesis posits that this compound is a biased agonist that selectively activates a heterodimer formed by the dopamine (B1211576) D1 and D2 receptors.[1][2][3][4][5][6] This activation is proposed to uniquely couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[2][3][6] This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]i) leads to the activation of downstream effectors like Calcium/calmodulin-dependent protein kinase II (CaMKII).[2][3][5][6]
According to this model, this compound is an antagonist or only a very weak partial agonist at the canonical D1-receptor pathway, which involves Gs/olf coupling and the stimulation of adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[2][3] This purported selectivity makes it a tool to isolate and study the specific functions of the D1-D2 heteromer and Gq-coupled signaling in the brain.
Hypothesis 2: Conventional D1-like Receptor Partial Agonist
More recent and extensive pharmacological characterizations challenge the heteromer hypothesis. This body of work suggests this compound is not a biased agonist but rather a conventional partial agonist at D1-like receptors, with an activity profile similar to the classic partial agonist SKF 38393.[1][7] These studies demonstrate that this compound does activate the adenylyl cyclase pathway, leading to cAMP production, and fails to stimulate PLC signaling via D1 receptors in various heterologous systems.[1][7]
Furthermore, some reports indicate that this compound can act as a D1 receptor antagonist in vivo and in primate cells, potently blocking dopamine-induced cAMP formation.[8][9] This research concludes that the behavioral effects of this compound can be explained by its partial D1 agonism without invoking novel signaling through D1-D2 heteromers.[1][7] Evidence has also been presented showing D1 and D2 receptors do not form complexes in key brain regions like the nucleus accumbens shell.[3]
Pharmacological Data
The quantitative pharmacological profile of this compound is crucial for experimental design. The following tables summarize key findings from the literature. Note the variability, which may depend on the specific recombinant system or tissue preparation used.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Target | Rat D1 | Rat D5 | Rat D2 | Rat D3 | Human D1 | α2-Adrenoceptor |
| Ki (nM) | 1.18[10][11] | 7.56[10][11] | 920[10][11] | 399[10][11] | ~1.0 | ~380 |
| pKi | - | - | - | - | 6.72[8] | 6.41[8] |
Table 2: Functional Activity & Intrinsic Efficacy
| Assay / Pathway | Receptor | System | Intrinsic Activity (% of Dopamine/Full Agonist) | Potency (EC50/IC50) | Reference |
| cAMP Accumulation | Human D1 | CHO Cells | 35 ± 2% | - | [1] |
| cAMP Accumulation | Human D1 | HEK-293 Cells | 42 ± 6% to 50% | - | [1] |
| β-Arrestin Recruitment | Human D1 | - | Partial Agonist (No recruitment in some studies[12]) | - | [1] |
| β-Arrestin Recruitment | Human D2 | - | 19 ± 2% (of quinpirole) | 1.3 ± 0.2 µM | [1] |
| PLC Activity (IP1 Prod.) | Human D1 | HEK-293 Cells | No significant stimulation | > 300 µM | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon prior research. Below are summarized protocols for key assays used to characterize this compound.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate the canonical D1 receptor signaling pathway.
-
Cell Culture: Culture HEK-293 or CHO cells stably or transiently expressing the human dopamine D1 receptor in appropriate media (e.g., DMEM with 10% FBS).
-
Plating: Seed cells into 96-well plates and grow to ~90% confluency.
-
Assay Initiation: Aspirate media and replace with stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Drug Application: Add varying concentrations of this compound, a full agonist (e.g., Dopamine, SKF 81297) as a positive control, and vehicle as a negative control. To test for antagonist activity, co-incubate this compound with a full agonist.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Lysis & Detection: Lyse the cells and quantify intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Normalize data to the response of the full agonist. Plot concentration-response curves and calculate EC50 and intrinsic activity values using non-linear regression.
Protocol 2: In Vitro Phospholipase C (PLC) Activity Assay
This assay tests the hypothesis that this compound activates the Gq/PLC pathway.
-
Cell Culture: Use cells expressing the receptor(s) of interest (e.g., HEK-293 cells co-transfected with D1 and D2 receptors).
-
Plating & Labeling (Optional, Radiometric): For traditional assays, cells can be pre-labeled with [3H]-myo-inositol. Modern assays often use non-radioactive methods.
-
Assay Initiation: Wash cells and add assay buffer containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Drug Application: Add varying concentrations of this compound. Use a known PLC activator (e.g., the muscarinic agonist Carbachol) as a positive control.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Extraction & Detection: Stop the reaction and lyse the cells. Measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Commercially available HTRF kits are commonly used for this detection.
-
Data Analysis: Plot concentration-response curves to determine if this compound stimulates IP1 production above baseline.
Protocol 3: In Vivo Behavioral Assessment (Rodent Model)
This protocol assesses the systemic effects of this compound on motor behavior, which is often used to infer central dopamine system activity.
-
Animals: Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6). For specific pathway investigations, D1 or D2 receptor knockout mice can be used.[3]
-
Acclimation: Acclimate animals to the testing environment (e.g., open-field locomotor activity chambers) for at least 30-60 minutes daily for 2-3 days prior to the experiment.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses in the literature range from 0.1 to 3.0 mg/kg.[2] A vehicle control group (e.g., saline) is mandatory.
-
Behavioral Recording: Immediately after injection, place the animal in the activity chamber and record motor behavior for 60-120 minutes. Automated systems with infrared beams are used to quantify parameters like horizontal distance traveled, vertical rearing, and stereotyped behaviors.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare total activity between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
Experimental Design and Interpretation
Given the controversy, any experiment using this compound requires careful design and cautious interpretation.
-
Validate the Pathway: When observing a biological effect of this compound, it is crucial to perform parallel biochemical assays on the tissue of interest. If the effect is hypothesized to be Gq-mediated, check for downstream markers like phosphorylated CaMKII.[2] If it is Gs-mediated, measure cAMP levels.
-
Use Appropriate Controls: The use of knockout animals (D1 and D2) is invaluable for determining receptor dependency.[3] Pharmacological controls, such as co-administration with D1 antagonists (e.g., SCH 23390) or PLC inhibitors (e.g., U73122), can also help dissect the pathway.[13][14]
Conclusion
This compound is a compound with a complex and contested pharmacology. While it was once heralded as a specific tool to study D1-D2 receptor heteromers and Gq-signaling, compelling evidence now suggests it functions primarily as a conventional partial agonist at D1-like receptors, signaling through the Gs/cAMP pathway. This dual identity in the scientific literature mandates a critical and cautious approach. For drug development professionals and researchers, this compound remains a useful tool, but only when experiments are designed with rigorous controls to disambiguate its mechanism of action within the specific biological system under investigation. Future studies should aim to resolve this controversy to fully realize the therapeutic and scientific potential of modulating these complex dopaminergic pathways.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Scholarly Article or Book Chapter | SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C | ID: 7m01bv154 | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of SKF 83959 in Preclinical Models of Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic strategies. The dopaminergic system, long implicated in cognitive function, has emerged as a promising target. This technical guide provides an in-depth analysis of SKF 83959, a benzazepine derivative with a complex pharmacological profile, and its applications in preclinical models relevant to AD. While research in transgenic AD models is nascent, studies utilizing models of cognitive impairment, such as scopolamine-induced amnesia, offer valuable insights into its neuroprotective mechanisms. This document consolidates the existing data on this compound, detailing its dual action as a dopamine (B1211576) D1-like receptor modulator and a sigma-1 receptor allosteric modulator. We present quantitative data in structured tables, delineate experimental protocols for key assays, and provide visualizations of its signaling pathways to facilitate a comprehensive understanding of its therapeutic potential.
Introduction
The progressive cognitive decline in Alzheimer's disease is driven by a complex interplay of factors, including amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, and neuroinflammation.[1][2] The dopaminergic system is increasingly recognized as a critical player in the cognitive deficits associated with AD.[3] this compound (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a compound of significant interest due to its multifaceted mechanism of action.[4][5] It is characterized as a potent and selective dopamine D1-like receptor partial agonist and a potent allosteric modulator of the sigma-1 (σ1) receptor.[4][5][6] This guide synthesizes the current understanding of this compound's effects in preclinical models, with a focus on its potential application in AD research.
Pharmacological Profile and Mechanism of Action
This compound exhibits a complex interaction with multiple receptor systems, which likely contributes to its diverse biological effects. Its primary targets are the dopamine D1-like receptors and the sigma-1 receptor.
Dopamine D1-like Receptor Modulation
This compound is a potent and selective partial agonist for the D1-like dopamine receptors.[4][5] However, some studies have reported that it can act as a D1 antagonist in vivo, particularly in the prefrontal cortex and nucleus accumbens, suggesting that its effects may be context- and region-dependent.[7]
Sigma-1 Receptor Allosteric Modulation
This compound is a potent allosteric modulator of the sigma-1 receptor.[6] This is a crucial aspect of its mechanism, as sigma-1 receptor activation is linked to neuroprotective pathways, including the modulation of neuroinflammation and cellular stress responses.[8][9][10] The allosteric modulation by this compound enhances the binding of selective sigma-1 receptor agonists.[6]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor | Kᵢ (nM) | Species | Reference |
| Dopamine D1 | 1.18 | Rat | [4][5] |
| Dopamine D5 | 7.56 | Rat | [4][5] |
| Dopamine D2 | 920 | Rat | [4][5] |
| Dopamine D3 | 399 | Rat | [4][5] |
Table 2: In Vivo Efficacy of this compound in Cognitive Impairment Models
| Model | Species | Dose (mg/kg, i.p.) | Outcome | Reference |
| Scopolamine-induced amnesia | Mice | 0.5 and 1 | Reversal of cognitive impairments in passive avoidance and Y-maze tasks.[5] | [5][11] |
| MAM model of cognitive dysfunction | Rat | 0.4 | Enhanced spectral power of delta, theta, and gamma oscillations in the PFC.[3] | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways.
BDNF Signaling Pathway
In the hippocampus, this compound has been shown to counteract the scopolamine-induced downregulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[5][11] The memory-enhancing effects of this compound are prevented by the blockade of the BDNF system.[5]
Caption: this compound-mediated activation of the BDNF signaling pathway.
Anti-Neuroinflammatory Pathway via Sigma-1 Receptor
Through its allosteric modulation of the sigma-1 receptor, this compound can inhibit microglia-mediated inflammation. This is particularly relevant to Alzheimer's disease, where neuroinflammation is a key pathological feature. This compound has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10]
Caption: Anti-inflammatory effects of this compound via sigma-1 receptor modulation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Scopolamine-Induced Amnesia Model
This model is used to assess the anti-amnesic properties of compounds.
-
Animals: Male ICR mice (8 weeks old).
-
Procedure:
-
Administer this compound (0.5 or 1 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer scopolamine (B1681570) (1 mg/kg, i.p.) to induce amnesia.
-
After another 30 minutes, subject the mice to behavioral tests.
-
-
Behavioral Tests:
-
Passive Avoidance Task: Measures fear-motivated memory. The latency to enter a dark compartment where a foot shock was previously delivered is recorded.
-
Y-Maze Test: Assesses spatial working memory by measuring the percentage of spontaneous alternations between the three arms of the maze.
-
Western Blotting for Signaling Proteins
This technique is used to quantify the levels of specific proteins in brain tissue.
-
Tissue Preparation:
-
Euthanize animals and rapidly dissect the hippocampus or prefrontal cortex on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., BDNF, TrkB, p-CREB, CREB, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Caption: Standard workflow for Western blotting analysis.
Discussion and Future Directions
The available evidence suggests that this compound holds promise as a therapeutic agent for cognitive disorders, including Alzheimer's disease. Its ability to modulate both the dopaminergic and sigma-1 receptor systems provides a multi-target approach to tackling the complex pathology of AD. The pro-cognitive effects observed in the scopolamine model, coupled with its anti-inflammatory properties, warrant further investigation in more disease-relevant models.
A critical next step for the field is to evaluate the efficacy of this compound in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5XFAD). Such studies would be instrumental in determining whether this compound can modify the core pathologies of AD, such as amyloid-beta deposition and tau hyperphosphorylation. Furthermore, a more detailed elucidation of the downstream signaling pathways, particularly the interplay between D1 and sigma-1 receptor activation, is necessary to fully understand its mechanism of action.
Conclusion
This compound is a pharmacologically complex molecule with significant potential for the treatment of cognitive deficits associated with Alzheimer's disease. Its dual modulation of the dopamine D1 and sigma-1 receptors, leading to the activation of pro-survival BDNF signaling and the suppression of neuroinflammation, presents a compelling rationale for its further development. This technical guide provides a consolidated resource for researchers to design and execute future studies aimed at fully characterizing the therapeutic utility of this compound in the context of Alzheimer's disease.
References
- 1. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SKF83959 Has Protective Effects in the Scopolamine Model of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Foundational Neuropharmacology of SKF 83959: A Technical Guide
Abstract: This document provides an in-depth technical overview of the foundational neuropharmacology of SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine]. Initially heralded as a revolutionary tool compound—a biased agonist that selectively activates D1-dopamine receptor-mediated phospholipase C (PLC) signaling while antagonizing the canonical adenylyl cyclase pathway—this compound has been the subject of extensive research and significant scientific debate. This guide synthesizes key findings on its receptor binding profile, in vitro and in vivo pharmacology, and the evolution of its mechanistic understanding. More recent, comprehensive studies have challenged the biased agonism hypothesis, re-characterizing this compound as a conventional partial agonist at the dopamine (B1211576) D1 receptor for both Gs/cAMP and β-arrestin pathways. We present quantitative data in structured tables, detail common experimental protocols, and provide visualizations of the key signaling pathways to offer a clear and thorough resource for researchers, scientists, and drug development professionals.
Receptor Binding Profile
This compound is a benzazepine derivative that exhibits high affinity and selectivity for the dopamine D1-like receptors (D1 and D5) over D2-like receptors (D2, D3, D4).[1] Its binding affinities have been characterized across various systems, consistently demonstrating nanomolar affinity for D1 receptors and micromolar affinity for D2 receptors.[2] This selectivity profile established it as a prime candidate for probing D1 receptor function.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species / Tissue | Ligand Assay | Affinity Value | Reference |
|---|---|---|---|---|
| Dopamine D1 | Rat Striatum | K₀.₅ | 2.5 ± 0.2 nM | [2] |
| Rat | Kᵢ | 1.18 nM | [3][4][5] | |
| Human (expressed) | K₀.₅ | Similar to rat striatum | [2] | |
| Primate (Monkey) | pKᵢ | 6.72 | [6] | |
| Dopamine D5 | Rat | Kᵢ | 7.56 nM | [3][4][5] |
| Dopamine D2 | Rat Striatum | K₀.₅ | 1.1 ± 0.2 µM | [2] |
| Rat | Kᵢ | 920 nM | [3][4][5] | |
| Human (expressed) | K₀.₅ | Similar to rat striatum | [2] | |
| Dopamine D3 | Rat | Kᵢ | 399 nM | [3][4][5] |
| α2-Adrenoceptor | Primate (Monkey) | pKᵢ | 6.41 | [6] |
| Sigma-1 | Not Specified | - | Potent allosteric modulator |[3][4][7] |
In Vitro Pharmacology: A Tale of Two Mechanisms
The neuropharmacological identity of this compound has been contentious. For years, it was defined by a unique "biased agonism" profile, a concept that has been largely refuted by more recent, detailed pharmacological characterizations.
The Canonical Dopamine D1 Receptor Pathway (Gs/cAMP)
The classical signaling pathway for the D1 receptor involves its coupling to the Gs/olf family of G proteins. Agonist binding stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and subsequent downstream signaling cascades.
The Biased Agonism Hypothesis (Gq/PLC)
Initial research proposed that this compound was an antagonist or very weak partial agonist at the Gs/cAMP pathway but a full agonist at a separate pathway coupled to Gq/11 proteins.[8] This Gq activation would stimulate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing intracellular calcium mobilization. This unique signaling was hypothesized to occur through a D1-D2 receptor heterodimer.[2][9]
Re-evaluation: A Conventional Partial Agonist
Contrary to the biased agonism hypothesis, a comprehensive pharmacological characterization demonstrated that this compound is not a biased ligand but rather a partial agonist at the D1 receptor, similar to the classical partial agonist SKF38393.[2]
Key findings from this re-evaluation include:
-
Adenylyl Cyclase Pathway: this compound acts as a partial agonist, not an antagonist, for D1-mediated cAMP production in multiple cell systems.[2] Its activity is blocked by the D1 antagonist SCH23390.[2]
-
Phospholipase C Pathway: this compound does not stimulate PLC activity via D1 receptors in heterologous expression systems.[2] Previous reports of PLC activation likely resulted from off-target effects at the high micromolar concentrations used in those studies.[2]
-
β-Arrestin Recruitment: this compound is a partial agonist in D1-mediated β-arrestin recruitment, a key pathway in G-protein coupled receptor (GPCR) desensitization and signaling.[2][10] Some studies classify it as a G-protein biased agonist for failing to activate arrestin recruitment robustly.[10][11]
Table 2: Functional Activity of this compound
| Pathway | Receptor | Intrinsic Activity (% of max response) | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| cAMP Production | Human D1 (CHO cells) | 35 ± 2% (vs Dopamine) | - | [2] |
| Human D1 (HEK-293 cells) | ~42 - 50% (vs Dopamine) | - | [2] | |
| β-Arrestin Recruitment | Human D1 | Partial Agonist | Nanomolar range | [2] |
| | Human D2 | 19 ± 2% (vs Quinpirole) | 1.3 ± 0.2 µM |[2] |
Key Experimental Protocols
The characterization of this compound relies on standard neuropharmacological assays.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand (like this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-SCH23390 for D1 receptors) and varying concentrations of the unlabeled test compound.[1][12]
-
Procedure:
-
Prepare cell membranes from tissues or cultured cells expressing the target receptor.
-
Incubate membranes with the radioligand and test compound.
-
Separate bound from unbound radioligand via rapid filtration through glass fiber filters.[12]
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Functional Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP following receptor activation.
-
Principle: Whole cells expressing the D1 receptor are treated with the test compound. The resulting change in intracellular cAMP levels is measured.
-
Procedure:
-
Culture cells (e.g., HEK293 or CHO) expressing the D1 receptor in microplates.[13]
-
Pre-incubate cells with the test compound (this compound) at various concentrations.
-
For antagonist mode, stimulate the cells with a fixed concentration of a known agonist (like dopamine). For agonist mode, no further stimulation is needed.[13]
-
Lyse the cells and measure intracellular cAMP.
-
-
Detection Methods:
-
Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled cAMP analog and a specific antibody.[2]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogenous assay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13]
-
Reporter Gene Assays (e.g., CRE-Luciferase): Cells are co-transfected with a reporter gene (luciferase) under the control of a cAMP response element (CRE). cAMP production leads to luciferase expression, which is measured via luminescence.[13]
-
-
Analysis: Dose-response curves are generated to determine the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of the compound.
In Vivo Neuropharmacology
The behavioral effects of this compound are complex and can be explained by its partial D1 agonism.[2] It has been studied in various animal models of neuropsychiatric and neurodegenerative disorders.
-
Parkinson's Disease Models: this compound has shown anti-Parkinsonian effects in rodent and primate models.[2][14] For instance, in MPTP-treated monkeys, it increased goal-directed limb movements. Chronic administration in 6-OHDA-lesioned rats elicited less severe dyskinesia compared to L-DOPA while still providing therapeutic benefit.[14] Some studies, however, characterize its action in vivo as that of a D1 antagonist in the prefrontal cortex and nucleus accumbens.[15]
-
Schizophrenia Models: In the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model, which mimics cognitive deficits of schizophrenia, repeated this compound treatment enhanced neuronal network oscillations and coherence between the hippocampus and prefrontal cortex.[16] However, these changes paradoxically correlated with inhibited spatial learning.[16]
-
Locomotor Activity: The effect of this compound on locomotor activity is not robust. Some studies report no significant effect, while others show it can counteract locomotor activity induced by D1 agonists like SKF 81297.[15][17] This is consistent with a partial agonist profile, where it can act as a functional antagonist in the presence of a full agonist.
-
Cognitive Function: The compound has been shown to reverse scopolamine-induced cognitive impairments in passive avoidance and Y-maze tests in rodents.[5]
Summary and Conclusion
The scientific journey of this compound serves as a crucial case study in neuropharmacology, highlighting the importance of rigorous, multi-faceted characterization of tool compounds. Initially propagated as a highly biased D1 agonist for the Gq/PLC pathway, this hypothesis has been largely superseded by evidence demonstrating that This compound is a conventional partial agonist at dopamine D1 receptors, modulating both the canonical Gs/cAMP pathway and the β-arrestin pathway. [2] Its previously reported PLC-stimulating effects are now understood to be a consequence of off-target activities at high concentrations.[2]
References
- 1. Pharmacological characterization of behavioural responses to SK&F 83959 in relation to 'D1-like' dopamine receptors not linked to adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The atypical dopamine D1 receptor agonist this compound induces striatal Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SKF-83959 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Whitepaper: The Complex Pharmacology of SKF 83959 and its Effects on Dopamine Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine] is a phenylbenzazepine derivative that has been a subject of extensive research and considerable debate within the field of dopamine (B1211576) pharmacology. Initially lauded as a revolutionary tool compound—a biased agonist that selectively activates phospholipase C (PLC) signaling downstream of the dopamine D1 receptor while antagonizing the canonical adenylyl cyclase (AC) pathway—its pharmacological profile is now understood to be far more complex. More recent, in-depth characterizations challenge this initial hypothesis, suggesting this compound is a conventional partial agonist at the D1 receptor-Gαs/olf-AC pathway, with little to no direct effect on PLC.[1][2] This guide provides a comprehensive technical overview of the current understanding of this compound's interaction with dopamine signaling pathways, summarizing key quantitative data, outlining experimental methodologies, and visualizing the disputed and confirmed mechanisms of action.
Receptor Binding Profile
This compound displays high affinity for D1-like dopamine receptors (D1 and D5) and significantly lower affinity for D2-like receptors (D2, D3).[3][4] Its binding profile demonstrates selectivity for the D1-like family over the D2-like family. It also shows moderate affinity for the α2-adrenoceptor.[5]
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Target | Species | Ki (nM) | pKi | Reference(s) |
| Dopamine D1 | Rat | 1.18 | 6.72 | [3][4][5] |
| Dopamine D5 | Rat | 7.56 | - | [3][4] |
| Dopamine D2 | Rat | 920 | - | [3][4] |
| Dopamine D3 | Rat | 399 | - | [3][4] |
| α2-Adrenoceptor | - | - | 6.41 | [5] |
Impact on Core Dopamine Signaling Pathways
The effects of this compound are most prominently discussed in the context of two major G-protein coupled receptor (GPCR) signaling cascades: the adenylyl cyclase pathway and the phospholipase C pathway.
Gs/olf-Adenylyl Cyclase (AC) Pathway
The canonical signaling pathway for the D1 receptor involves coupling to Gαs or Gαolf proteins, which in turn activate adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The role of this compound in this pathway has been a source of conflicting reports.
-
Initial View (Antagonist): Early studies reported that this compound acted as an antagonist at D1 receptors coupled to adenylyl cyclase, failing to stimulate cAMP production and inhibiting dopamine-induced cAMP activity.[6][7][8][9]
-
Current View (Partial Agonist): More recent and comprehensive pharmacological evaluations have demonstrated that this compound is a partial agonist at the D1 receptor.[1] In heterologous expression systems (like CHO and HEK-293 cells), it shows an intrinsic activity of approximately 35-50% for cAMP production compared to the full agonist dopamine.[1] This partial agonism is also observed in D1-mediated β-arrestin recruitment.[1] However, in primate glial cells, it has been observed to act as a potent antagonist of dopamine-induced cAMP formation, suggesting species- or cell-type-specific effects.[5] It displays no intrinsic activity at D2 receptors for inhibiting cAMP synthesis.[1]
Gq/11-Phospholipase C (PLC) Pathway: A Topic of Controversy
The defining characteristic initially attributed to this compound was its purported ability to selectively activate D1-receptor-mediated PLC signaling, leading to phosphoinositide (PI) hydrolysis and subsequent release of intracellular calcium.[6][9] This was often hypothesized to occur through a D1-D2 receptor heterodimer that couples to Gαq/11 proteins.[6]
However, this paradigm has been directly challenged. A thorough re-evaluation of this compound found that, contrary to earlier reports, it does not have D1-mediated effects on PLC signaling in heterologous systems.[1][2] These findings suggest that the reported behavioral effects of this compound can be explained by its partial agonism at the canonical adenylyl cyclase pathway, without invoking a biased activation of PLC.[1] Despite this, some literature continues to reference its activity at PI-linked receptors.[3][4] The scientific consensus is now shifting away from the biased PLC activation model for this compound.
Table 2: this compound Functional Activity
| Pathway / Readout | Receptor | Effect | Intrinsic Activity (% of Full Agonist) | Reference(s) |
| Adenylyl Cyclase (cAMP) | Human D1 | Partial Agonist | 35 - 50% | [1] |
| β-Arrestin Recruitment | Human D1 | Partial Agonist | ~32% | [1] |
| β-Arrestin Recruitment | Human D2 | Partial Agonist | ~19% | [1] |
| Phospholipase C (PLC) | Human D1 | No Activity | Not Applicable | [1][2] |
| Adenylyl Cyclase (cAMP) | Primate D1 | Antagonist | Not Applicable | [5] |
Signaling Pathway and Logic Diagrams
The following diagrams, rendered using Graphviz, visualize the key signaling concepts related to this compound.
Caption: D1 receptor signaling pathways and the action of this compound.
Caption: Biased agonism of this compound at the D1 receptor.
Caption: Experimental workflow for a cAMP accumulation assay.
Key Experimental Protocols
The characterization of this compound relies on a suite of standard pharmacological assays. Below are generalized protocols for the key experiments.
Radioligand Binding Assay (Competition)
This assay measures the affinity (Ki) of a test compound (this compound) by assessing its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D1) are prepared from cultured cells or brain tissue homogenates.
-
Reaction Mixture: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]-SCH23390 for D1 receptors), and varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters. The filters trap the membranes (and the bound ligand) while unbound ligand passes through.
-
Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.[10][11]
-
Cell Culture: Plate cells stably or transiently expressing the target receptor (e.g., human D1) in 96- or 384-well plates and grow to near-confluency.
-
Pre-treatment: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of newly synthesized cAMP.
-
Ligand Stimulation: Add varying concentrations of this compound (to measure agonism) or a fixed concentration of dopamine plus varying concentrations of this compound (to measure antagonism). Incubate for a defined period (e.g., 30 minutes) at 37°C.[12]
-
Cell Lysis: Terminate the reaction and lyse the cells using a lysis buffer provided with the detection kit.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[13]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay where binding events bring donor and acceptor beads into proximity, generating a light signal.[11]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard plate-based competitive immunoassay.
-
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot cAMP concentration against the log concentration of the drug to determine EC50 (potency) and Emax (efficacy/intrinsic activity).
Phospholipase C (Inositol Phosphate Turnover) Assay
This assay measures the activation of the PLC pathway by quantifying the accumulation of inositol (B14025) phosphates (IPs), the breakdown products of PIP2.[14]
-
Cell Labeling: Plate cells expressing the receptor of interest. Incubate the cells overnight in an inositol-free medium supplemented with [³H]-myo-inositol. This allows the radioactive inositol to be incorporated into the cell membrane as phosphatidylinositides (e.g., PIP2).
-
Pre-treatment: Wash the cells to remove excess unincorporated [³H]-inositol. Pre-incubate the cells with a buffer containing lithium chloride (LiCl) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing the accumulation of IPs.[14]
-
Ligand Stimulation: Add varying concentrations of the test compound (this compound) and incubate for a specific time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a strong acid, such as trichloroacetic acid (TCA), to lyse the cells and precipitate proteins and lipids.[14]
-
Purification: Separate the soluble IPs from the rest of the cellular components. This is typically done using anion-exchange chromatography columns (e.g., Dowex-1).[14]
-
Quantification: Elute the [³H]-IPs from the column and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the total [³H]-IP counts against the log concentration of the drug to generate a dose-response curve and determine EC50 and Emax values.
Conclusion
This compound is a pharmacologically active compound with high affinity for the dopamine D1 receptor. The narrative surrounding its mechanism has evolved significantly from its initial description as a highly-biased PLC-activating ligand. The current body of evidence strongly indicates that this compound is a partial agonist at the canonical Gs/olf-adenylyl cyclase pathway.[1] Furthermore, it demonstrates functional selectivity by failing to robustly recruit β-arrestin, making it a G-protein-biased agonist in that context.[15] The initial claims of PLC activation have not been substantiated in recent rigorous studies, and mechanisms proposed based on this purported novelty should be reconsidered.[1] For researchers and drug developers, this compound should be viewed not as a PLC-biased tool, but as a D1-receptor partial agonist with complex signaling properties that may be species- or cell-type dependent.[5]
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C | ID: 7m01bv154 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The atypical dopamine D1 receptor agonist this compound induces striatal Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. biochem.wustl.edu [biochem.wustl.edu]
- 15. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of SKF 83959 in Parkinson's Disease Models: A Technical Guide
Executive Summary: SKF 83959, a benzazepine derivative, has emerged as a compound of significant interest in preclinical Parkinson's disease (PD) research. Initially characterized as a selective agonist for a putative phosphoinositide (PI)-linked dopamine (B1211576) D1-like receptor, its mechanism of action is now understood to be more complex and is the subject of considerable scientific debate. Studies in various rodent and primate models of Parkinson's disease have demonstrated its potential as an anti-parkinsonian agent, notably with a reduced propensity to induce dyskinesia compared to levodopa (B1675098) (L-DOPA).[1] Furthermore, this compound exhibits neuroprotective properties in vitro, suggesting a potential to modify disease progression.[2] This technical guide provides an in-depth overview of the preliminary studies of this compound, focusing on its pharmacological profile, proposed signaling mechanisms, and efficacy in established Parkinson's models. It is intended for researchers, scientists, and drug development professionals engaged in the field of neuropharmacology and movement disorders.
Pharmacological Profile of this compound
This compound's interaction with dopamine receptors is multifaceted. While it is broadly classified as a D1-like receptor partial agonist, its functional activity varies significantly depending on the signaling pathway being assayed.[3][4] This complexity is central to understanding both its therapeutic potential and the ongoing debate surrounding its precise mechanism of action.
Receptor Binding Affinity
Binding assays have been conducted to determine the affinity of this compound for various dopamine receptor subtypes. The compound consistently shows the highest affinity for the D1 receptor, with significantly lower affinity for D2-like receptors.[3][4][5][6]
| Receptor Subtype | Ligand/Assay | Affinity Constant | Source Organism/System | Reference |
| Dopamine D1 | Ki | 1.18 nM | Rat | [4][5][6] |
| K0.5 | 2.5 ± 0.2 nM | Rat Striatum | [3] | |
| pKi | 6.72 | Primate Cells | [7] | |
| Dopamine D5 | Ki | 7.56 nM | Rat | [4][5][6] |
| Dopamine D2 | Ki | 920 nM | Rat | [4][5][6] |
| K0.5 | 1.1 ± 0.2 µM | Rat Striatum | [3] | |
| Dopamine D3 | Ki | 399 nM | Rat | [4][5][6] |
| α2-Adrenoceptor | pKi | 6.41 | Primate Cells | [7] |
Functional Activity
The functional profile of this compound is characterized by biased agonism, showing different levels of activity at various downstream signaling pathways. It acts as a partial agonist for G-protein-independent pathways like β-arrestin recruitment but behaves as a weak partial agonist or even an antagonist at the canonical G-protein-dependent adenylyl cyclase pathway.[3][8]
| Assay / Pathway | Receptor | Intrinsic Activity (% of full agonist) | Potency (EC50) | Cellular System | Reference |
| cAMP Production | Human D1 | 35 ± 2% | - | CHO Cells | [3] |
| β-Arrestin Recruitment | Human D1 | 32 ± 2% | - | - | [3] |
| β-Arrestin Recruitment | Human D2 | 19 ± 2% | 1.3 ± 0.2 µM | - | [3] |
Proposed Signaling Mechanisms
The unique behavioral profile of this compound has led to several hypotheses regarding its molecular mechanism. The most prominent, and controversial, is the D1-D2 receptor heteromer hypothesis, while other studies point towards neuroprotective pathways activated via D1 receptors or receptor-independent actions.
The D1-D2 Receptor Heteromer Hypothesis
One influential hypothesis proposed that dopamine D1 and D2 receptors can form a hetero-oligomeric complex that switches signaling from the canonical Gs/Gi pathways to a Gq/11-mediated cascade.[9][10] In this model, this compound is suggested to act as a specific agonist for this heteromer, requiring binding to both D1 and D2 components to activate Phospholipase C (PLC), leading to intracellular calcium mobilization and the activation of Calcium/Calmodulin-Dependent Protein Kinase IIα (CaMKIIα).[9][10][11]
However, substantial evidence now challenges this hypothesis. Studies using D1 and D2 receptor knockout mice, along with in vitro bioluminescence resonance energy transfer (BRET) assays, have failed to support the existence of such a signaling complex in adult animals or a functional role for it in mediating the behavioral effects of this compound.[11][12][13] These studies indicate that the locomotor effects of this compound are dependent on the D1 receptor but not the D2 receptor or Gαq.[11][12]
Neuroprotective Signaling Pathways
This compound has demonstrated significant neuroprotective effects against oxidative stress-induced cell death in vitro.[2][14] These effects appear to be mediated by at least two distinct mechanisms: one dependent on the D1 receptor and another that is receptor-independent.
-
Receptor-Dependent Pathway: this compound treatment can inhibit the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in apoptotic pathways.[2] This inhibition is mediated through the D1 receptor and the PI 3-kinase (PI3K) pathway.[2] Additionally, D1 receptor activation by this compound has been shown to activate the extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways, which are crucial for cell survival.[14]
-
Receptor-Independent Pathway: The compound also possesses intrinsic anti-oxidative properties that contribute to its neuroprotective capacity.[2] Furthermore, some electrophysiological effects, such as the modulation of HCN channels and the reduction of neuronal hyperexcitability, have been shown to be independent of D1 receptor activation and may contribute to its neuroprotective profile.[15][16][17]
Preclinical Efficacy in Parkinson's Models
The therapeutic potential of this compound has been primarily evaluated in neurotoxin-induced rodent models of PD, which replicate the dopamine depletion and motor deficits characteristic of the human disease.
The 6-OHDA Animal Model Workflow
The most common model used in these studies is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat.[1] This model involves the stereotactic injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, causing a progressive loss of dopaminergic neurons on one side of the brain. The resulting motor asymmetry is then used to evaluate the efficacy of potential therapeutic agents.
Efficacy in Attenuating Motor Symptoms and Dyskinesia
Studies in 6-OHDA-lesioned rats have shown that this compound has excellent anti-parkinsonian effects.[1] A key finding is its differential impact on L-DOPA-induced dyskinesia (LID), a major complication of long-term L-DOPA therapy. Chronic administration of this compound not only provides therapeutic benefit but also induces significantly less severe dyskinesia compared to L-DOPA.[1] Furthermore, when administered chronically, this compound can attenuate the development of dyskinesia caused by L-DOPA treatment.[1]
| Animal Model | Drug & Dosage | Key Behavioral Findings | Reference |
| 6-OHDA-lesioned rat | Chronic L-DOPA (6 mg/kg) | Progressive increase in dyskinesia-like behavior. | [1] |
| 6-OHDA-lesioned rat | Chronic this compound (0.5 mg/kg) | Elicited significantly less severe dyskinesia while maintaining effective anti-parkinsonian action. Attenuated the development of L-DOPA-induced dyskinesia. | [1] |
| Rats (Operant Behavior) | Acute this compound (0.1 & 1.0 mg/kg) | Dose-dependently reduced response rates in FI30 and DRL10 tasks without affecting spontaneous locomotion. | [18] |
| Amphetamine-pretreated rats | Intra-prefrontal this compound | Induced contralateral rotation, similar to D1 antagonists, and blocked SKF 81297 (D1 agonist)-induced ipsilateral rotation. | [8] |
| Rats (Locomotor Activity) | Intra-accumbal this compound | Did not affect locomotor activity on its own but counteracted the hyperactivity induced by the D1 agonist SKF 81297. | [8] |
Key Experimental Protocols
Reproducibility in preclinical research is paramount. This section outlines the generalized methodologies for the key experiments cited in the study of this compound.
6-OHDA Rat Model of Parkinson's Disease
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine or isoflurane).
-
Stereotactic Surgery: The animal is placed in a stereotactic frame. A burr hole is drilled in the skull over the target coordinates for the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNc).
-
Neurotoxin Injection: 6-hydroxydopamine hydrochloride (typically 8-16 µg) dissolved in 0.9% saline with 0.02% ascorbic acid is infused unilaterally into the target site over several minutes using a microsyringe pump. The needle is left in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Post-Operative Care: Animals receive post-operative analgesics and are monitored during recovery. They are allowed 2-3 weeks for the lesion to fully develop.
-
Lesion Validation: The extent of the dopaminergic lesion is confirmed behaviorally, typically by administering a dopamine agonist like apomorphine (B128758) (0.5 mg/kg, s.c.) and quantifying contralateral rotations. A threshold of >7 full-body turns per minute is often used to confirm a successful lesion.[19]
Assessment of L-DOPA-Induced Dyskinesia (LID)
-
Induction: Successfully lesioned 6-OHDA rats are treated daily with L-DOPA (e.g., 6 mg/kg) plus a peripheral decarboxylase inhibitor (e.g., benserazide, 12 mg/kg) for approximately 3 weeks to induce stable dyskinesia.
-
Drug Administration: Following induction, animals are assigned to different treatment groups (e.g., continued L-DOPA, this compound, vehicle).
-
Behavioral Scoring: On test days, animals are placed in individual transparent cylinders for observation immediately after drug administration. Abnormal Involuntary Movements (AIMs) are scored by a trained observer blinded to the treatment conditions. Scoring is typically performed every 20-30 minutes for 2-3 hours.
-
AIMs Scale: A standardized rating scale is used, commonly assessing three subtypes of AIMs:
-
Axial: Dystonic twisting of the neck and trunk.
-
Limb: Jerky, purposeless movements of the forelimb.
-
Orofacial: Empty jaw movements, facial twitching. Each subtype is scored on a severity scale from 0 (absent) to 4 (continuous, severe). The scores for each subtype are summed to produce a total AIMs score for each time point.
-
In Vitro cAMP Accumulation Assay
-
Cell Culture: A cell line stably expressing the dopamine D1 receptor (e.g., CHO or HEK293 cells) is cultured to near confluence.
-
Assay Preparation: Cells are harvested and incubated in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Drug Treatment: Cells are treated with various concentrations of this compound, a full agonist (e.g., dopamine or SKF 81297) as a positive control, and an antagonist (e.g., SCH 23390) to confirm receptor-mediated effects.
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and intrinsic activity (Emax, relative to the full agonist) of this compound.
Summary and Future Directions
The preliminary studies of this compound in Parkinson's models paint a picture of a complex but promising pharmacological agent. Its characterization as a D1-like partial agonist with biased signaling properties offers a potential explanation for its ability to provide anti-parkinsonian benefits with a reduced risk of inducing dyskinesia.[1][3] While the initial hypothesis of a D1-D2 heteromer-specific mechanism has been largely refuted by subsequent studies, the investigation has deepened our understanding of dopamine receptor pharmacology.[11][12]
The neuroprotective effects of this compound, mediated through both D1 receptor-dependent (PI3K/GSK-3β and ERK/p38) and receptor-independent pathways, present an exciting avenue for future research.[2][14] A therapeutic that could not only manage symptoms but also slow the underlying neurodegenerative process would be a major advance in Parkinson's treatment.
Future research should focus on:
-
Deconvoluting the precise molecular interactions responsible for its behavioral effects to definitively resolve the signaling controversy.
-
Evaluating the long-term efficacy and safety of this compound in more advanced preclinical models.
-
Investigating the therapeutic potential of its neuroprotective properties in disease-modification studies.
This guide summarizes the foundational work that positions this compound as a compound of continued interest for the development of novel Parkinson's disease therapies.
References
- 1. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of atypical D1 receptor agonist SKF83959 are mediated via D1 receptor-dependent inhibition of glycogen synthase kinase-3 beta and a receptor-independent anti-oxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence against dopamine D1/D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic dissection of the behavioral effects of the dopamine receptor agonist SKF83959 does not support the D1/D2 receptor heteromer model [ir.vanderbilt.edu]
- 14. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Effects of SKF83959 on Hippocampal CA1 Pyramidal Neurons: Potential Mechanisms for the Drug's Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Effects of SKF83959 on Hippocampal CA1 Pyramidal Neurons: Potential Mechanisms for the Drug's Neuroprotective Effects | PLOS One [journals.plos.org]
- 17. Electrophysiological effects of SKF83959 on hippocampal CA1 pyramidal neurons: potential mechanisms for the drug's neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
Unveiling the Off-Target Binding Profile of SKF 83959: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a benzazepine derivative, is widely recognized as a selective dopamine (B1211576) D1-like receptor partial agonist. However, a comprehensive understanding of its pharmacological profile necessitates a thorough exploration of its off-target interactions. This technical guide provides a detailed overview of the off-target binding profile of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant signaling pathways. This information is crucial for interpreting experimental results accurately and anticipating potential polypharmacological effects in drug development.
Data Presentation: Off-Target Binding Affinities
The following tables summarize the binding affinities (Ki) of this compound for various receptors, compiled from multiple in vitro radioligand binding studies.
Table 1: Dopamine Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| D1 | Rat | Striatum | [³H]-SCH 23390 | 1.18 | [1][2] |
| D2 | Rat | - | - | 920 | [1][2] |
| D3 | Rat | - | - | 399 | [1][2] |
| D5 | Rat | - | - | 7.56 | [1][2] |
Table 2: Other Off-Target Receptors
| Receptor | Species | Tissue/Cell Line | Radioligand | pKi | Ki (nM) | Reference |
| α2-Adrenoceptor | - | - | - | 6.41 | ~389 | [3] |
| Sigma-1 Receptor | - | - | --INVALID-LINK---Pentazocine | - | Potent Allosteric Modulator | [1][2] |
Note: For the α2-Adrenoceptor, the affinity is presented as a pKi value. The corresponding Ki value is an approximation. This compound acts as a potent allosteric modulator at the Sigma-1 receptor, enhancing the binding of agonists like (+)-pentazocine, rather than competing for the same binding site; therefore, a direct Ki value is not applicable.
Experimental Protocols
Radioligand Competition Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of this compound for a target receptor using a radioligand competition assay.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (the competitor).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-SCH 23390 for D1 receptors).
-
150 µL of the membrane preparation.
-
-
Total Binding: Wells containing only the radioligand and membrane preparation.
-
Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a known saturating unlabeled ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (General Protocol)
This protocol describes a common method to assess the functional activity of this compound in recruiting β-arrestin to a target receptor, often using a commercially available assay system like the PathHunter® assay.
1. Cell Culture and Seeding:
-
A cell line stably expressing the target G protein-coupled receptor (GPCR) fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.
-
Cells are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 384-well assay plates at a predetermined density and incubated overnight to allow for attachment.
2. Compound Addition:
-
Serial dilutions of this compound are prepared in an appropriate assay buffer.
-
The cell culture medium is removed from the wells, and the this compound dilutions are added.
-
For antagonist testing, cells are pre-incubated with this compound before the addition of a known agonist.
3. Incubation:
-
The plate is incubated at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
4. Detection:
-
A detection reagent containing the substrate for the complemented enzyme is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
The resulting chemiluminescent signal is measured using a plate reader.
5. Data Analysis:
-
The luminescence data is normalized to the response of a known agonist (for agonist mode) or to the baseline (for antagonist mode).
-
Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine D1 Receptor Signaling Pathways Activated by this compound.
Caption: Allosteric Modulation of the Sigma-1 Receptor by this compound.
Experimental Workflow
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
Conclusion
This technical guide provides a consolidated overview of the off-target binding profile of this compound based on currently available data. While its primary activity is as a dopamine D1-like receptor partial agonist, its interactions with D2-like receptors, the α2-adrenoceptor, and particularly its potent allosteric modulation of the sigma-1 receptor, are significant. Researchers and drug development professionals should consider these off-target activities when designing experiments and interpreting data related to this compound. Further comprehensive screening against a broader panel of receptors and enzymes would provide a more complete understanding of its polypharmacology. The detailed experimental protocols and pathway diagrams included in this guide serve as a valuable resource for future investigations into the complex pharmacology of this compound.
References
SKF 83959: A Controversial Tool in the Study of Dopamine D1-D2 Receptor Heteromers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound SKF 83959, chemically known as 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, has been a focal point in the investigation of dopamine (B1211576) receptor pharmacology, particularly concerning the existence and function of D1-D2 receptor heteromers.[1] For years, it was posited as a unique pharmacological tool—a biased agonist that selectively activates these heteromeric complexes, leading to a distinct signaling cascade independent of the canonical pathways of the individual receptors.[2][3] This guide provides a comprehensive overview of this compound, detailing its proposed mechanism of action, the experimental evidence supporting and refuting its role as a D1-D2 heteromer-specific agonist, and the methodologies employed in its study. The ongoing debate surrounding its true pharmacological profile underscores the complexities of G-protein coupled receptor (GPCR) heteromerization and signaling.
The D1-D2 Heteromer Hypothesis and the Proposed Role of this compound
Dopamine receptors, critical for motor control, motivation, and cognition, are traditionally categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase. The formation of D1-D2 heteromers is suggested to create a novel signaling entity with pharmacological properties distinct from its constituent receptors.
A central tenet of the D1-D2 heteromer hypothesis is the emergence of a Gαq/11-coupled signaling pathway.[2][3][4] This pathway, upon activation, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+), which can activate downstream effectors like Calcium/calmodulin-dependent protein kinase II (CaMKII).[5][6]
This compound has been proposed to be a specific agonist for this D1-D2 heteromer-Gαq/11 signaling complex.[4][7] According to this model, this compound acts as a full agonist at the D1 receptor and a high-affinity partial agonist at a pertussis toxin-resistant conformation of the D2 receptor within the heteromer, a dual action required to initiate the Gαq/11-mediated calcium release.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound, including its binding affinities for different dopamine receptor subtypes and its functional effects in various assays.
Table 1: Binding Affinities (Ki) of this compound for Dopamine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| D1 | Rat | 1.18 | [9][10] |
| D5 | Rat | 7.56 | [9][10] |
| D2 | Rat | 920 | [9][10] |
| D3 | Rat | 399 | [9][10] |
| D1 | Human | 0.8 - 1.1 | [1] |
| D2L | Human | >1000 | [1] |
| D1 | Primate | pKi = 6.72 | [11] |
| D2 | Primate | Moderate Affinity | [11] |
Table 2: Functional Activity of this compound
| Assay | System | Effect | Potency/Efficacy | Reference |
| [35S]GTPγS Incorporation (Gq/11) | D1-D2HEK cells | Stimulation | 45.9 ± 1.4% increase at 100 µM | [7] |
| Intracellular Calcium Release | D1-D2HEK cells | Stimulation | Increased by 2.18-fold with quinpirole | [7] |
| Adenylyl Cyclase Activity | Rat Striatum / HEK-D1 cells | Partial Agonist | 35-50% intrinsic activity | [1] |
| β-arrestin Recruitment | HEK-D1 cells | Antagonist | No stimulation; inhibits dopamine effect | [12] |
| Receptor Internalization | HEK-D1 cells | No effect | Fails to promote internalization | [12] |
| Locomotor Activity | D2 Receptor KO Mice | Intact | No difference from wild-type | [2][3] |
| Grooming Behavior | D1 Receptor KO Mice | Eliminated | No effect observed | [2][13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the D1-D2 heteromer and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathway of the D1-D2 heteromer activated by this compound.
Caption: A typical experimental workflow for studying D1-D2 heteromers using this compound.
The Controversy: Evidence Against a D1-D2 Heteromer-Specific Role for this compound
Despite the compelling initial evidence, a significant body of research has challenged the hypothesis that this compound's effects are mediated through a D1-D2 heteromer-Gαq/11 pathway.[2][3] These studies suggest that the behavioral and some of the cellular effects of this compound can be explained by its actions as a partial agonist at the D1 receptor's canonical Gαs/olf-adenylyl cyclase pathway.[1]
Key findings that contradict the heteromer-specific hypothesis include:
-
Intact Behavioral Effects in Knockout Mice: this compound-induced locomotor and grooming behaviors were found to be intact in D2 receptor and Gαq knockout mice.[2][3][14] However, these behaviors were eliminated in D1 receptor knockout mice, indicating a critical role for the D1 receptor but not the D2 receptor or Gαq signaling in these actions.[2][3][14]
-
Lack of Gαq/11 Coupling in BRET Assays: In vitro studies using Bioluminescence Resonance Energy Transfer (BRET) failed to detect coupling of Gαq or Gα11 to D1 or D2 homomers or D1-D2 heteromers.[2][3]
-
Partial Agonism at Adenylyl Cyclase: Contrary to initial reports suggesting it was an antagonist at the D1-adenylyl cyclase pathway, subsequent in-depth pharmacological characterization revealed that this compound is a partial agonist, similar to the classical D1 partial agonist SKF38393.[1]
-
Failure to Stimulate PLC in Heterologous Systems: Studies have shown that this compound does not have D1-mediated effects on PLC signaling in heterologous expression systems.[1]
-
Receptor Segregation: Some research suggests that even in neurons co-expressing D1 and D2 receptors, the receptors are segregated at a subcellular level, which would argue against the formation of heteromers in vivo.[2][3]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for D1-D2 Heteromer Detection
Objective: To determine if D1 and D2 receptors physically interact in native tissue.
Methodology:
-
Homogenize brain tissue (e.g., striatum) in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing solubilized proteins.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the pre-cleared lysate (e.g., 300 µg of protein) with an antibody specific for one of the receptors (e.g., anti-D2R antibody) overnight at 4°C with gentle rotation.[15]
-
Add protein A/G beads to the antibody-lysate mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other receptor (e.g., anti-D1R antibody). A band corresponding to the D1 receptor in the D2 immunoprecipitate would indicate a physical interaction.
In Situ Proximity Ligation Assay (PLA) for D1-D2 Heteromer Visualization
Objective: To visualize the close proximity of D1 and D2 receptors in intact cells or tissue sections, indicative of heteromerization.
Methodology:
-
Prepare tissue sections or cultured cells according to standard protocols for immunofluorescence.
-
Incubate the samples with primary antibodies raised in different species against the D1 and D2 receptors.
-
Wash the samples to remove unbound primary antibodies.
-
Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides.
-
Add a ligation solution containing a ligase and two connector oligonucleotides that will hybridize to the PLA probes if they are in close proximity (<40 nm). The ligase will join the oligonucleotides to form a circular DNA template.
-
Add an amplification solution containing a DNA polymerase to perform rolling circle amplification of the circular DNA template.
-
Detect the amplified DNA product using fluorescently labeled oligonucleotides.
-
Visualize the fluorescent signals as distinct spots using a fluorescence microscope. Each spot represents a D1-D2 receptor heteromer.
-
Quantify the number of PLA signals per cell or per area.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.
Methodology:
-
Plate cells co-expressing D1 and D2 receptors (e.g., D1-D2HEK cells) in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add this compound (and other compounds like quinpirole, as needed) to the wells and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.
-
Quantify the change in fluorescence as a measure of calcium mobilization.
Conclusion
This compound remains a compound of significant interest in dopamine research. The initial hypothesis of its selective action on D1-D2 heteromers via a Gαq/11-PLC-calcium pathway opened up new avenues for understanding GPCR signaling and its relevance to neuropsychiatric disorders. However, subsequent rigorous investigation has cast considerable doubt on this model, with compelling evidence suggesting that its in vivo effects are largely attributable to its partial agonism at the canonical D1 receptor-adenylyl cyclase pathway.
For researchers, scientists, and drug development professionals, it is crucial to approach the use of this compound with a critical understanding of this controversy. While it may not be the highly specific tool for D1-D2 heteromers it was once thought to be, the research surrounding it has been invaluable in advancing our understanding of dopamine receptor pharmacology and the complexities of GPCR heteromerization. Future studies employing a combination of advanced techniques, including sophisticated imaging and proteomic approaches, will be necessary to definitively elucidate the existence and physiological relevance of D1-D2 heteromers and to clarify the precise mechanism of action of compounds like this compound.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence against dopamine D1/D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The Dopamine D1–D2 Receptor Heteromer in Striatal Medium Spiny Neurons: Evidence for a Third Distinct Neuronal Pathway in Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine D1–D2 receptor heteromer expression in key brain regions of rat and higher species: Upregulation in rat striatum after cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Complex Pharmacology of SKF 83959: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the basic research applications of SKF 83959, a compound that has been a subject of considerable scientific debate. Initially lauded as a revolutionary biased agonist at the dopamine (B1211576) D1 receptor, its true pharmacological identity is now understood to be more complex. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes its signaling pathways and experimental workflows.
Introduction: The Enigmatic Profile of this compound
This compound (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Its journey through the scientific literature has been marked by a significant controversy regarding its precise mechanism of action.
Early research positioned this compound as a unique "biased agonist" or "functionally selective" ligand for the dopamine D1-like receptor. This theory proposed that this compound could selectively activate the Gq protein-coupled phospholipase C (PLC) signaling pathway, leading to inositol (B14025) phosphate (B84403) turnover and calcium mobilization, while simultaneously acting as an antagonist at the canonical Gs protein-coupled adenylyl cyclase (AC) pathway.[3] This dual activity was thought to underlie its promising behavioral effects in animal models.
However, subsequent and more rigorous investigations have challenged this biased agonism model. A growing body of evidence now characterizes this compound as a partial agonist at the dopamine D1 receptor, exhibiting partial efficacy in stimulating the adenylyl cyclase pathway and in recruiting β-arrestin.[1][4] Crucially, these later studies found no direct evidence of this compound-mediated activation of PLC through the D1 receptor.[4] The previously observed PLC-related effects are now often attributed to off-target activities at higher concentrations.[4]
Beyond its interaction with D1 receptors, this compound has been shown to have affinity for other receptors, including dopamine D2 receptors (as a low-affinity partial agonist), α2-adrenoceptors (as an antagonist), and the sigma-1 receptor (as an allosteric modulator), further complicating its pharmacological profile.[5][6][7]
This guide will navigate through this complex landscape, presenting the evidence for its multifaceted actions and providing practical information for researchers utilizing this compound in their studies.
Quantitative Data: A Comparative Overview
To facilitate a clear understanding of this compound's pharmacological profile, the following tables summarize its binding affinities (Ki) and functional potencies (EC50/IC50) at various receptors and signaling pathways. These values have been compiled from multiple studies and highlight the compound's selectivity and efficacy.
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |
| Dopamine D1 | Rat | [3H]SCH 23390 | 1.18 | [6][7][8] |
| Human | [3H]SCH 23390 | ~2.5 | [4] | |
| Dopamine D5 | Rat | [3H]SCH 23390 | 7.56 | [6][7][8] |
| Dopamine D2 | Rat | [3H]Spiperone | 920 | [6][7][8] |
| Human | [3H]Spiperone | ~1100 | [4] | |
| Dopamine D3 | Rat | [3H]Spiperone | 399 | [6][7][8] |
| α2-Adrenoceptor | Primate | - | pKi = 6.41 (~389 nM) | [5] |
| Assay | Cell Line/Tissue | Parameter | Value | Reference(s) |
| Adenylyl Cyclase (cAMP) Activation | CHO cells expressing human D1 receptors | Intrinsic Activity (vs Dopamine) | 35 ± 2% | [4] |
| HEK-293 cells expressing human D1 receptors | Intrinsic Activity (vs Dopamine) | ~50% | [4] | |
| β-Arrestin Recruitment | CHO cells expressing human D1 receptors | Intrinsic Activity (vs Dopamine) | 32 ± 2% | [4] |
| CHO cells expressing human D2 receptors | EC50 | 1.3 ± 0.2 µM | [4] | |
| Intrinsic Activity (vs Quinpirole) | 19 ± 2% | [4] | ||
| Phospholipase C (PLC) Activation | HEK-293 cells expressing human D1 receptors | - | No significant activation | [4] |
| Rat frontal cortex membranes | EC50 (PIP2 hydrolysis) | 8 µM | [6][7] |
Signaling Pathways: A Visual Representation
The signaling pathways modulated by this compound are complex and have been a source of debate. The following diagrams, generated using the DOT language, illustrate the current understanding of these pathways.
The D1 Receptor-Adenylyl Cyclase Pathway
This diagram illustrates the now widely accepted mechanism of this compound as a partial agonist at the D1 receptor, leading to a submaximal activation of the adenylyl cyclase pathway compared to the full agonist dopamine.
The β-Arrestin Recruitment Pathway
This compound also acts as a partial agonist in recruiting β-arrestin to the D1 receptor, a key process in receptor desensitization and internalization.
The Controversial Phospholipase C (PLC) Pathway
This diagram illustrates the initially proposed, but now largely refuted, biased agonism model where this compound was thought to selectively activate the PLC pathway via a Gq-coupled D1-like receptor or a D1-D2 heterodimer.
Neuroprotective Signaling via ERK/p38 MAPK
In models of oxidative stress, this compound has been shown to exert neuroprotective effects through the activation of the ERK and p38 MAP kinase pathways.[1][9] This action appears to be, at least in part, dependent on the D1 receptor.
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for key experiments frequently conducted with this compound.
In Vitro Assays
This protocol is adapted from studies assessing the effect of this compound on D1 receptor-mediated cAMP production.[4]
Objective: To determine the potency and efficacy of this compound as a D1 receptor agonist or antagonist.
Materials:
-
CHO or HEK-293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound and a full D1 agonist (e.g., dopamine or SKF 81297).
-
A D1 antagonist (e.g., SCH 23390).
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, HTRF cAMP kit, or a competitive ELISA-based kit).
Procedure:
-
Cell Plating: Seed the D1-expressing cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference full agonist in assay buffer. For antagonist mode, prepare dilutions of the antagonist.
-
Agonist Mode: a. Aspirate the culture medium from the cells and replace it with assay buffer. b. Add the various concentrations of this compound or the full agonist to the wells. c. Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Antagonist Mode: a. Pre-incubate the cells with the antagonist for a set time (e.g., 15 minutes) before adding a fixed concentration (e.g., EC80) of the full agonist. b. Incubate as in the agonist mode.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the compound. For agonist data, fit a sigmoidal dose-response curve to determine the EC50 and Emax (intrinsic activity relative to the full agonist). For antagonist data, calculate the IC50.
This protocol is based on commercially available assays used to measure GPCR-β-arrestin interactions.[4]
Objective: To quantify the ability of this compound to promote the recruitment of β-arrestin to the D1 receptor.
Materials:
-
Cells stably co-expressing the human dopamine D1 receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium.
-
Assay buffer.
-
This compound and a reference D1 agonist.
-
Detection reagents specific to the assay system (e.g., chemiluminescent substrate).
Procedure:
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for approximately 60 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the response of the reference agonist and plot against the log concentration of this compound to determine the EC50 and intrinsic activity.
In Vivo Models
This is a classic preclinical model to assess the efficacy of anti-parkinsonian drugs.[2][10][11]
Objective: To evaluate the effect of this compound on motor asymmetry in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA).
-
Desipramine (B1205290) (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
Rotational behavior monitoring system (e.g., automated rotometer bowls).
-
This compound and a reference dopamine agonist (e.g., apomorphine (B128758) or amphetamine).
Procedure:
-
6-OHDA Lesioning: a. Pre-treat rats with desipramine (e.g., 25 mg/kg, i.p.) 30 minutes before surgery. b. Anesthetize the rat and place it in the stereotaxic frame. c. Inject 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere. d. Allow the animals to recover for at least 2-3 weeks.
-
Validation of Lesion: Confirm the lesion by assessing rotational behavior in response to a challenge with apomorphine (e.g., 0.05-0.1 mg/kg, s.c.), which induces contralateral rotations in successfully lesioned animals.
-
This compound Testing: a. Administer various doses of this compound (e.g., 0.1 - 1.0 mg/kg, s.c. or i.p.). b. Place the rat in the rotometer and record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations over a period of 60-90 minutes.
-
Data Analysis: Calculate the net rotations (contralateral - ipsilateral) per minute or for the total recording period. Analyze the dose-response relationship of this compound on rotational behavior.
This protocol provides a general framework for using in vivo microdialysis to measure neurotransmitter levels in response to this compound administration.[12][13][14][15][16]
Objective: To measure changes in extracellular levels of dopamine and its metabolites in specific brain regions following systemic or local administration of this compound.
Materials:
-
Adult male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Guide Cannula Implantation: a. Anesthetize the rat and place it in the stereotaxic frame. b. Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). c. Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Experiment: a. Gently insert the microdialysis probe through the guide cannula into the brain of the awake, freely moving rat. b. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). c. Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline. d. Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes). e. Administer this compound systemically (i.p. or s.c.) or locally via reverse dialysis (by including it in the aCSF). f. Continue collecting dialysate samples for a defined period post-administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and plot the time course of the effect of this compound.
Conclusion: A Tool for Nuanced Dopamine Research
This compound remains a valuable pharmacological tool, not because of the initially proposed biased agonism, but because of its now better-understood profile as a D1 partial agonist with a complex interplay with other receptor systems. Its history serves as an important case study in the evolution of pharmacological understanding and the need for rigorous, multi-faceted investigation of novel compounds. For researchers in the fields of neuroscience and drug discovery, this compound offers a means to probe the nuanced roles of the dopamine system in health and disease, particularly in the context of partial agonism and multi-receptor interactions. This guide provides a solid foundation for designing and interpreting experiments with this intriguing and complex molecule.
References
- 1. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SK&F 83959 and non-cyclase-coupled dopamine D1-like receptors in jaw movements via dopamine D1-like/D2-like receptor synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 9. The D₁ dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdbneuro.com [mdbneuro.com]
- 11. The rotational behavior model: asymmetry in the effects of unilateral 6-OHDA lesions of the substantia nigra in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for SKF 83959 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SKF 83959 in preclinical rodent models. This compound (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a benzazepine derivative with a complex and debated pharmacological profile, primarily targeting dopamine (B1211576) D1-like receptors. Initially characterized as a biased agonist that selectively activates phospholipase C (PLC) signaling pathways, subsequent research has revealed a more nuanced mechanism of action, including partial agonism at adenylyl cyclase-coupled D1 receptors and potential antagonist effects in vivo.[1][2] This document outlines its mechanism of action, provides detailed protocols for its use in rodent studies, and summarizes key quantitative data from the literature.
Mechanism of Action
This compound exhibits a multifaceted interaction with several neurotransmitter systems. Its primary affinity is for the dopamine D1 and D5 receptors.[3][4] However, its functional activity at these receptors is complex. While some studies suggest it acts as a biased agonist, favoring the Gq/PLC signaling cascade over the Gs/adenylyl cyclase pathway, other reports indicate it is a partial agonist at the canonical adenylyl cyclase pathway.[1][5] In some experimental paradigms, it has been shown to act as a D1 receptor antagonist.[2][6]
Beyond the D1-like receptors, this compound also displays affinity for D2 and D3 dopamine receptors, alpha-2 adrenoceptors, and the sigma-1 receptor, where it acts as a potent allosteric modulator.[3][4][6] This polypharmacology likely contributes to its diverse and sometimes paradoxical behavioral effects observed in rodent models.[7]
Signaling Pathways of this compound
The following diagram illustrates the proposed signaling pathways modulated by this compound at the dopamine D1 receptor.
Caption: Proposed signaling pathways of this compound at the D1 receptor.
Experimental Protocols
General Preparation of this compound for In Vivo Administration
-
Compound: this compound hydrobromide is the salt form typically used for in vivo studies due to its enhanced water solubility.
-
Vehicle: The choice of vehicle depends on the administration route. For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, sterile saline (0.9% NaCl) is commonly used. For intracerebral injections, artificial cerebrospinal fluid (aCSF) is the appropriate vehicle.
-
Preparation:
-
Accurately weigh the required amount of this compound hydrobromide.
-
Dissolve in the chosen vehicle. Sonication may be used to aid dissolution.
-
Adjust the pH to physiological range (7.2-7.4) if necessary.
-
Sterile filter the solution through a 0.22 µm filter before administration.
-
-
Dosage: Dosages should be calculated based on the free base form of the compound. The molecular weight of this compound is 331.83 g/mol , and this compound HBr is 412.74 g/mol .
Experimental Workflow for Behavioral Assessment
The following diagram outlines a typical workflow for a behavioral study in rodents using this compound.
Caption: General experimental workflow for rodent behavioral studies.
Specific Experimental Protocols
1. Assessment of Locomotor Activity and Rotational Behavior
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and turning behavior, often in unilateral 6-hydroxydopamine (6-OHDA) lesioned rats, a model of Parkinson's disease.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
For rotational behavior, induce unilateral 6-OHDA lesions in the medial forebrain bundle.
-
Allow animals to recover for at least two weeks.
-
Administer this compound (e.g., intra-accumbal or intra-prefrontal injections) or systemically.[2]
-
Place the animal in an open-field arena equipped with automated activity monitoring systems.
-
Record locomotor activity (distance traveled, rearing frequency) and rotational behavior (full 360° turns, both ipsilateral and contralateral to the lesion) for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze the total distance traveled, number of rears, and the net number of contralateral and ipsilateral rotations.
2. Acoustic Startle Reflex and Prepulse Inhibition (PPI)
-
Objective: To assess the effect of this compound on sensorimotor gating, a measure of information processing that is often disrupted in psychiatric disorders.
-
Animals: Male Sprague-Dawley rats.[7]
-
Procedure:
-
Place the rat in a startle chamber.
-
After an acclimation period, present a series of acoustic stimuli:
-
Pulse-alone trials (e.g., 105 dB).
-
Prepulse-pulse trials (e.g., a 75 dB prepulse followed by a 105 dB pulse).
-
No-stimulus trials.
-
-
Administer this compound (e.g., 1 mg/kg, i.p.) and repeat the stimulus presentation.[7]
-
Measure the startle amplitude and latency.
-
-
Data Analysis: Calculate PPI as the percentage reduction in startle amplitude in prepulse-pulse trials compared to pulse-alone trials.
3. Cognitive Function Assessment (e.g., Passive Avoidance, Y-Maze)
-
Objective: To evaluate the effects of this compound on learning and memory, particularly in models of cognitive impairment.
-
Animals: Male mice.[3]
-
Procedure (Passive Avoidance):
-
Induce amnesia using an agent like scopolamine.
-
Administer this compound (e.g., 0.5 and 1 mg/kg, i.p.) 1 hour prior to the training session.[3]
-
During training, place the mouse in the light compartment of a two-compartment box. When it enters the dark compartment, deliver a mild foot shock.
-
24 hours later, in the retention test, place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
-
Data Analysis: Longer latencies in the retention test indicate better memory of the aversive stimulus.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo rodent studies with this compound.
Table 1: Receptor Binding Affinities (Ki in nM)
| Receptor | Rat D1 | Rat D5 | Rat D2 | Rat D3 | Alpha-2 Adrenoceptor |
| Ki (nM) | 1.18[3][4][8] | 7.56[3][4][8] | 920[3][4][8] | 399[3][4][8] | ~389 (pKi=6.41)[6] |
Table 2: In Vivo Behavioral Effects in Rodents
| Species | Behavioral Test | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Rat | Acoustic Startle Reflex | 1 | i.p. | Increased startle amplitude at 105 dB; reduced startle latency.[7] | [7] |
| Rat | Prepulse Inhibition | 1 | i.p. | Did not disrupt PPI; dose-dependently increased PPI of startle latency.[7] | [7] |
| Rat | Locomotor Activity | N/A | Intra-accumbal | Did not affect locomotor activity but counteracted SKF 81297-induced hyperactivity.[2] | [2] |
| Rat | Rotational Behavior | N/A | Intra-prefrontal | Induced contralateral rotation and blocked SKF 81297-induced ipsilateral rotation.[2] | [2] |
| Rat | Operant Behavior (FI30 & DRL10) | 0.1 - 1.0 | i.p. | Dose-dependently disrupted performance by reducing response rates.[9][10] | [9][10] |
| Rat | Neuronal Oscillations (MAM model) | 0.4 | i.p. | Increased hippocampal and prefrontal cortical neuronal network activity.[11] | [11] |
| Mouse | Passive Avoidance & Y-Maze (Scopolamine model) | 0.5, 1.0 | i.p. | Reversed scopolamine-induced cognitive impairments.[3][8] | [3][8] |
| Rat | Grooming & Chewing | 0.01 - 1.25 | s.c. | Induced grooming at lower doses and chewing at higher doses.[12] | [12] |
Table 3: Neurochemical Effects in Rodents
| Species | Brain Region | Task | Dose (mg/kg) | Effect | Reference |
| Rat | Nucleus Accumbens & Hippocampus | FI30 | 1.0 | Decreased pCREB levels.[9] | [9] |
| Rat | Nucleus Accumbens | DRL10 | 1.0 | Increased pCREB levels.[9] | [9] |
| Rat | Nucleus Accumbens | FI30 | 1.0 | Decreased pCaMKII levels.[9] | [9] |
| Rat | Dorsal Striatum | DRL10 | 1.0 | Decreased pCaMKII levels.[9] | [9] |
| Rat | Striatum | N/A | N/A | Induces Fos expression.[5] | [5] |
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of dopamine D1-like receptors and their associated signaling pathways in various physiological and pathological processes. However, researchers must be mindful of its complex pharmacology, including its effects on multiple receptor systems and its debated mechanism of action at the D1 receptor. The protocols and data presented here provide a foundation for designing and interpreting in vivo rodent studies with this compound. Careful consideration of the specific research question, appropriate dose selection, and a comprehensive behavioral and/or neurochemical assessment are crucial for obtaining meaningful and reproducible results.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The atypical dopamine D1 receptor agonist this compound induces striatal Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The paradoxical effects of SKF83959, a novel dopamine D1-like receptor agonist, in the rat acoustic startle reflex paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of behavioural responses to SK&F 83959 in relation to 'D1-like' dopamine receptors not linked to adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 83959 Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 is a benzazepine derivative that acts as a modulator of dopamine (B1211576) receptors, exhibiting a complex pharmacological profile. It is primarily known as a dopamine D1-like receptor partial agonist, but it also interacts with other dopamine receptor subtypes and the sigma-1 receptor.[1][2] Its multifaceted activity has led to its investigation in various neurological and psychiatric disorders, including Parkinson's disease, cognitive dysfunction, and depression.[3][4] Proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound solutions using dimethyl sulfoxide (B87167) (DMSO) for both in vitro and in vivo research.
Physicochemical Properties and Solubility
This compound hydrobromide is soluble in DMSO, with sources indicating a solubility of up to 20 mg/mL (approximately 50.16 mM) or even 50 mM.[2][3] For optimal dissolution, warming and ultrasonic treatment may be necessary. It is crucial to use anhydrous, newly opened DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its binding affinities for various receptors and effective concentrations used in different experimental models.
Table 1: Receptor Binding Affinities (Ki values)
| Receptor Subtype | Ki (nM) | Species | Reference(s) |
| Dopamine D1 | 1.18 | Rat | [1][2][3] |
| Dopamine D5 | 7.56 | Rat | [1][2][3] |
| Dopamine D2 | 920 | Rat | [1][2][3] |
| Dopamine D3 | 399 | Rat | [1][2][3] |
| Sigma-1 (σ1) | Allosteric Modulator | Not Applicable | [1][3] |
Table 2: Effective Concentrations and Dosages
| Application | Concentration/Dosage | Experimental Model | Observed Effect | Reference(s) |
| In Vitro - Neuroprotection | 20-30 µM | RGC-5 cells (oxidative stress) | Increased cell viability | [5][6] |
| In Vitro - Apoptosis Induction | 35 µM | U87 glioblastoma cells | Apoptotic cell death | [7] |
| In Vitro - PIP2 Hydrolysis | 10-250 µM | Membrane preparations | Stimulation of PIP2 hydrolysis | [3] |
| In Vitro - Adenylyl Cyclase Assay | ~10 µM (antagonist) | CHO and HEK-293 cells | Blocked cAMP elevation induced by D1 agonists | [7] |
| In Vivo - Cognitive Enhancement | 0.5 and 1 mg/kg (i.p.) | Male ICR mice (scopolamine-induced amnesia) | Reversal of cognitive impairments | [3] |
| In Vivo - Neuronal Network Activity | 0.4 mg/kg | Rat model of cognitive dysfunction | Enhanced hippocampal and prefrontal cortical neuronal network activity | [8] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound hydrobromide in DMSO.
Materials:
-
This compound hydrobromide (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Allow the vial of this compound hydrobromide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound hydrobromide. For 1 mL of a 10 mM stock solution (Molecular Weight: 398.72 g/mol ), weigh 3.987 mg.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and/or sonication can be applied until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Short-term (up to 1 month): Store at -20°C, protected from light and moisture.[3]
-
Long-term (up to 6 months): Store at -80°C, protected from light and moisture.[3]
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound in DMSO (from Protocol 4.1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture wells should be kept to a minimum, typically below 0.5%, with 0.1% being preferable.[9][10] Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
-
Example Dilution for a Final Concentration of 30 µM with 0.1% DMSO: a. Prepare an intermediate dilution by adding 3 µL of the 10 mM stock solution to 997 µL of cell culture medium. This results in a 30 µM solution with 0.3% DMSO. b. Further dilute this intermediate solution 1:3 in the final cell culture volume. For instance, add 100 µL of the 30 µM intermediate solution to a well containing 200 µL of medium with cells, resulting in a final volume of 300 µL and a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%. c. Alternatively, to achieve a final concentration of 30 µM with 0.1% DMSO, you can add 0.3 µL of the 10 mM stock solution for every 1 mL of final culture volume. However, serial dilutions are often more accurate for small volumes.
-
Gently mix the contents of the wells after adding the compound.
Preparation of Solutions for In Vivo Administration
This protocol provides guidance on preparing this compound for intraperitoneal (i.p.) injection in animal models. The final formulation must be sterile and biocompatible.
Materials:
-
10 mM this compound in DMSO (from Protocol 4.1)
-
Sterile saline (0.9% NaCl)
-
Sterile co-solvents such as PEG300 or Tween 80 (optional, for improving solubility in aqueous solutions)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
For direct dilution in saline, the final DMSO concentration should be minimized to avoid toxicity. A common practice is to keep the DMSO concentration below 10% in the final injection volume.
-
Example Formulation for a 1 mg/kg dose in a mouse (25g body weight): a. The total dose required is 0.025 mg. b. From a 10 mM stock solution (3.987 mg/mL), this corresponds to approximately 6.27 µL. c. For an injection volume of 100 µL, dilute 6.27 µL of the 10 mM stock solution with 93.73 µL of sterile saline. This results in a final DMSO concentration of approximately 6.3%.
-
If precipitation occurs upon dilution with saline, a co-solvent system may be necessary. A common vehicle for in vivo studies consists of DMSO, PEG300, Tween 80, and saline. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
When using a co-solvent system, first mix the required volume of the this compound DMSO stock with PEG300, then add Tween 80, and finally, add saline to the final volume. Mix thoroughly at each step.
-
The final solution should be clear and free of precipitates. If necessary, gentle warming or sonication can be used.
-
Prepare the injection solution fresh on the day of the experiment.
Signaling Pathways of this compound
This compound's mechanism of action is complex and involves multiple signaling pathways. It was initially characterized as a biased agonist for D1 receptors coupled to phospholipase C (PLC).[7] However, subsequent research has shown that it acts as a partial agonist at D1 receptors coupled to adenylyl cyclase and β-arrestin recruitment.[7] In some contexts, it can also act as a D1 receptor antagonist.[11] Furthermore, it is an allosteric modulator of the sigma-1 receptor.[1][3]
This diagram illustrates the primary targets and downstream signaling cascades associated with this compound. The interaction with the D1 receptor can lead to the modulation of both the adenylyl cyclase and phospholipase C pathways, as well as β-arrestin recruitment. Its effects are further complicated by its interactions with other receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 83959 in Mouse Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SKF 83959, a dopamine (B1211576) D1-like receptor partial agonist, in various behavioral experiments in mice. The protocols detailed below are compiled from multiple scientific studies to ensure robustness and reproducibility.
Compound Information
This compound is a benzazepine derivative that acts as a potent and selective dopamine D1-like receptor partial agonist. It exhibits high affinity for D1 and D5 receptors, with significantly lower affinity for D2 and D3 receptors. Notably, this compound is also an allosteric modulator of the sigma-1 receptor. Its unique pharmacological profile, including its ability to stimulate phosphoinositide hydrolysis rather than adenylyl cyclase, makes it a valuable tool for dissecting dopamine signaling pathways and their role in behavior.
Dosage and Administration
The most common route of administration for this compound in mice is intraperitoneal (i.p.) injection. Dosages typically range from 0.01 mg/kg to 1.5 mg/kg, with effects being dose-dependent and varying based on the behavioral paradigm.
Table 1: Summary of this compound Dosages and Effects in Mouse Behavioral Experiments
| Behavioral Test | Mouse Strain | Dosage (mg/kg, i.p.) | Observed Effect | Reference(s) |
| Locomotor Activity | Wild-type | 1.0 | Modest but significant increase in horizontal locomotor activity. | |
| D1 Receptor Knockout | 1.0 | No significant effect on locomotor activity. | ||
| Grooming Behavior | Wild-type | 1.5 (s.c.) | Significant increase in time spent grooming. | [1] |
| D1 Receptor Knockout | 1.5 (s.c.) | No significant increase in grooming behavior. | [1] | |
| Y-Maze Test | ICR | 0.5 and 1.0 | Reversed scopolamine-induced cognitive impairments. | [2] |
| Passive Avoidance Task | ICR | 0.5 and 1.0 | Reversed scopolamine-induced cognitive impairments. | [2] |
| Forced Swim Test | Wild-type | Not specified | Reduction in immobility, suggesting antidepressant-like effects. | |
| Elevated Zero Maze | Wild-type | Not specified | No significant effects on anxiety-like behavior. |
Experimental Protocols
Locomotor Activity
This protocol assesses the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm box)
-
Video tracking software
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Prepare this compound solution in sterile saline.
-
Administer this compound or vehicle (saline) via i.p. injection. A common dose is 1.0 mg/kg.
-
Immediately after injection, place the mouse in the center of the open field apparatus.
-
Record locomotor activity for a period of 30 to 60 minutes using a video tracking system.
-
Analyze the data for total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Workflow Diagram:
References
Application Notes and Protocols for SKF 83959 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 (3-methyl-6-chloro-7,8-hydroxy-1-[3-methylphenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine) is a benzazepine derivative that has been investigated for its unique pharmacological profile, particularly in the context of dopamine (B1211576) signaling and its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1][2] While initially explored as a dopamine D1-like receptor agonist, its mechanism of action is complex and a subject of ongoing scientific debate. These application notes provide an overview of the proposed signaling pathways of this compound and detailed protocols for its use in electrophysiology slice recordings to study its effects on neuronal activity.
Mechanism of Action: A Controversial Landscape
The precise mechanism through which this compound exerts its effects is not fully elucidated, with several competing and, in some cases, conflicting hypotheses. Researchers should be aware of this controversy when designing experiments and interpreting data.
1. The D1-D2 Receptor Heteromer Hypothesis:
One prominent theory suggests that this compound acts as a biased agonist at a heterodimeric complex of dopamine D1 and D2 receptors.[3][4] In this model, the D1-D2 heteromer is coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[3][4][5] This pathway is distinct from the canonical Gαs/olf-adenylyl cyclase signaling cascade typically associated with D1 receptor activation.[4]
However, other studies have challenged this hypothesis, failing to detect Gαq/11 coupling to D1/D2 receptors and suggesting that D1 and D2 receptors are segregated in neurons. These studies indicate that the behavioral effects of this compound are dependent on D1 receptors but not D2 receptors or Gαq signaling.
2. Partial D1 Agonism and Adenylyl Cyclase Antagonism:
An alternative view is that this compound is a partial agonist at D1 receptors, with some reports indicating it has antagonist-like effects on the adenylyl cyclase pathway.[6][7] In this context, it would weakly stimulate canonical D1 signaling while potentially blocking the effects of full agonists like dopamine. Some studies have shown that this compound has low intrinsic activity for cAMP production.[6] In primate cells, it has been reported to act as a potent D1 receptor antagonist.[8]
3. Dopamine Receptor-Independent Mechanisms:
Recent electrophysiological studies, particularly in the hippocampus, have revealed that this compound can modulate neuronal activity through mechanisms independent of dopamine receptors, especially at concentrations in the micromolar range (10-100 µM).[1][9] These effects include the modulation of ion channels, such as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (mediating Ih) and voltage-gated sodium channels.[1][9][10]
Quantitative Data from Electrophysiology Studies
The following tables summarize the quantitative effects of this compound observed in whole-cell patch-clamp and field potential recordings from rat hippocampal CA1 pyramidal neurons.[1][9]
Table 1: Effects of this compound on Passive Membrane Properties and Neuronal Excitability
| Parameter | Concentration (µM) | Effect | Magnitude of Change | Reference |
| Membrane Potential | 10 | Depolarization | 2.5 ± 0.4 mV | [1] |
| 50 | Depolarization | 6.9 ± 1.4 mV | [1] | |
| 100 | Depolarization | 9.7 ± 1.0 mV | [1] | |
| Input Resistance | 50 | Decrease | From 143.5 ± 11.2 MΩ to 135.7 ± 9.5 MΩ | [1] |
| Action Potential Firing | 50 | Decrease in number | Evoked by depolarizing current pulses | [1] |
| Firing Threshold | 50 | Increase | - | [1] |
| Rheobase Current | 50 | Increase | - | [1] |
Table 2: Effects of this compound on Synaptic Transmission and Ion Channels
| Parameter | Concentration (µM) | Effect | IC50 | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) | 10-100 | Reversible suppression | - | [9] |
| Voltage-activated Na+ Current | - | Potent inhibition | 26.9 ± 1.0 µM | [9] |
| Ih Current | 10-100 | Concentration-dependent increase | - | [1] |
| Ih Activation Curve | 50 | Positive shift | 6 mV | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol is adapted from methodologies used to study the effects of this compound on hippocampal neurons and is applicable to other brain regions with minor modifications.[1][11]
1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Standard aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Preparation: Prepare a 10x stock solution without NaHCO3 and glucose. On the day of the experiment, dilute the stock and add fresh NaHCO3 and glucose.
-
Oxygenation: Continuously bubble the aCSF with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before use and throughout the experiment. The pH should be 7.4.
2. Acute Brain Slice Preparation
-
Anesthetize a young adult rodent (e.g., Sprague-Dawley rat, P21-P30) with isoflurane (B1672236) or another approved anesthetic and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
For hippocampal slices, make a coronal or sagittal cut depending on the desired orientation. Glue the appropriate brain block onto the stage of a vibratome (e.g., Leica VT1200S).
-
Submerge the brain in the ice-cold, oxygenated aCSF in the vibratome buffer tray.
-
Cut 300-400 µm thick slices.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for 30 minutes.
-
Allow the slices to recover at room temperature (22-25°C) for at least 1 hour before recording.
3. Recording Setup
-
Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with DIC optics and an infrared camera.
-
Perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Internal Solution (K-gluconate based, in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.25 with KOH and osmolarity to ~290 mOsm.
4. Whole-Cell Recording Procedure
-
Visually target a neuron (e.g., a pyramidal cell in the CA1 region of the hippocampus).
-
Approach the neuron with the patch pipette while applying positive pressure (~20 mbar).
-
Once the pipette tip touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
After seal formation, apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
-
Current-Clamp: Record the resting membrane potential and input resistance (by injecting small hyperpolarizing current steps). Measure action potential firing patterns in response to depolarizing current injections.
-
Voltage-Clamp: Hold the neuron at -70 mV to record synaptic currents.
5. Application of this compound
-
Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO) and store at -20°C.
-
On the day of the experiment, dilute the stock solution into the aCSF to the final desired concentration (e.g., 10 µM, 50 µM, 100 µM).
-
After obtaining a stable baseline recording for at least 10 minutes, switch the perfusion to the aCSF containing this compound.
-
Record the effects of the drug for 10-20 minutes or until a steady state is reached.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
Concluding Remarks
This compound is a pharmacologically complex compound with effects that are highly dependent on the neuronal population, brain region, and experimental conditions. The controversy surrounding its mechanism of action necessitates careful experimental design, including the use of appropriate controls (e.g., dopamine receptor antagonists) to dissect receptor-dependent versus independent effects. The protocols and data presented here provide a framework for researchers to investigate the multifaceted actions of this compound on neuronal function using brain slice electrophysiology.
References
- 1. Electrophysiological Effects of SKF83959 on Hippocampal CA1 Pyramidal Neurons: Potential Mechanisms for the Drug's Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SKF83959 suppresses excitatory synaptic transmission in rat hippocampus via a dopamine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of SKF83959 on the excitability of hippocampal CA1 pyramidal neurons: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 83959 Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 is a benzazepine derivative with a complex pharmacological profile, primarily acting as a dopamine (B1211576) D1-like receptor partial agonist.[1] It has garnered significant interest in neuroscience research for its unique signaling properties and potential therapeutic applications. Notably, this compound has been identified as a specific agonist for the D1-D2 dopamine receptor heteromer, which is coupled to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization. Its effects on adenylyl cyclase are more debated, with some studies characterizing it as an antagonist and others as a partial agonist.[2][3] These application notes provide a comprehensive overview of the administration of this compound in non-human primate studies, summarizing key quantitative data and detailing experimental protocols.
Data Presentation
Table 1: this compound Dosages in Non-Human Primate Studies
| Primate Species | Route of Administration | Dosage Range | Observed Effects |
| Rhesus Macaque (Macaca mulatta) | Intramuscular (IM) | 0.03 - 3.0 mg/kg | Antagonism of methamphetamine's discriminative stimulus effects at 3.0 mg/kg. |
| Rhesus Macaque (Macaca mulatta) | Not Specified | 0.5 - 1.0 mg/kg | Increased goal-directed limb movements in MPTP-treated monkeys, with some instances of oro-facial dyskinesia or dystonia.[4] |
| Squirrel Monkey (Saimiri sciureus) | Intramuscular (IM) | 0.03 - 3.0 mg/kg | Partial agonist effects; dose-related increases in eye blinking and decreases in fixed-ratio responding. |
| Cynomolgus Monkey (Macaca fascicularis) | Intravenous (IV) | Not specified in detail, but used in self-administration studies. | Used to study effects on cocaine self-administration.[5] |
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Species |
| Rat D1 | 1.18 | Rat |
| Rat D5 | 7.56 | Rat |
| Rat D2 | 920 | Rat |
| Rat D3 | 399 | Rat |
Experimental Protocols
Drug Preparation
This protocol describes the preparation of this compound hydrobromide for parenteral administration.
Materials:
-
This compound hydrobromide powder
-
Ethanol (B145695) (100%, non-denatured)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Warming bath (optional)
Procedure:
-
Vehicle Preparation: Prepare a 10% ethanol in sterile saline vehicle. For example, to prepare 10 mL of vehicle, mix 1 mL of 100% ethanol with 9 mL of sterile saline.
-
Weighing this compound: Accurately weigh the required amount of this compound hydrobromide powder based on the desired final concentration and the total volume to be prepared.
-
Initial Dissolution: Add the weighed this compound powder to a sterile vial. Add a small volume of the 10% ethanol vehicle to the vial. The initial dissolution can be aided by vortexing.[6]
-
Complete Solubilization: To ensure complete dissolution, sonication and/or gentle warming of the solution may be necessary.[7] Visually inspect the solution to ensure no particulate matter remains.
-
Final Dilution: Once the drug is fully dissolved, add the remaining volume of the 10% ethanol vehicle to achieve the final desired concentration.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial for intravenous administration.
-
Storage: Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's stability data. It is generally advisable to use freshly prepared solutions.
Administration Procedures
a. Intravenous (IV) Administration
This protocol outlines the procedure for intravenous administration of this compound to a non-human primate.
Materials:
-
Prepared sterile solution of this compound
-
Indwelling intravenous catheter
-
Sterile syringes
-
Infusion pump (for controlled infusion rates)
-
Anesthesia as required by the experimental design and institutional guidelines
Procedure:
-
Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Place an indwelling catheter in a suitable vein, such as the saphenous or cephalic vein.[8]
-
Dosage Calculation: Calculate the precise volume of the this compound solution to be administered based on the animal's body weight and the desired dose.
-
Administration:
-
Bolus Injection: Draw the calculated volume into a sterile syringe and administer it slowly through the catheter.
-
Infusion: For a controlled infusion, use an infusion pump set to the desired rate and duration.[9]
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions during and after administration.
b. Intramuscular (IM) Administration
This protocol describes the procedure for intramuscular injection of this compound.
Materials:
-
Prepared sterile solution of this compound
-
Sterile syringes and needles of appropriate gauge and length for the primate species
-
Anesthesia or physical restraint as required by the experimental design and institutional guidelines
Procedure:
-
Animal Restraint: Safely restrain the animal according to institutional guidelines. Sedation may be necessary.
-
Injection Site Selection: Choose a suitable muscle for injection. Common sites in macaques include the deltoid or gluteus muscles.[10] The deltoid muscle may offer a more rapid onset of action.[10]
-
Dosage Calculation: Calculate the appropriate injection volume based on the animal's weight and the desired dose.
-
Injection: Insert the needle deep into the muscle belly and inject the solution at a steady rate. The maximum injection volume per site should be in accordance with veterinary guidelines to avoid tissue damage.
-
Post-Injection Care: Gently massage the injection site to aid dispersion of the drug. Monitor the animal for any local or systemic adverse effects.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of Dopamine D1-Like Receptor Ligands on Food-Cocaine Choice in Socially Housed Male Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anesthesia Guidelines: Macaques | Research & Innovation Office [research.umn.edu]
- 9. Effects of intravenous infusion, vest wearing and repeated intravenous blood collection on clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actavet.vfu.cz [actavet.vfu.cz]
Application Notes and Protocols for Radioligand Binding Assays with SKF 83959
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a substituted benzazepine, is a versatile pharmacological tool used in neuroscience research. It is primarily recognized for its interaction with dopamine (B1211576) receptors, exhibiting a complex binding profile. Initially characterized as a dopamine D1-like receptor agonist, subsequent studies have revealed a more nuanced activity profile, including partial agonism, and potential antagonism depending on the cellular context, as well as interactions with other receptor systems.[1][2][3][4][5] Notably, this compound also acts as a potent allosteric modulator of the sigma-1 receptor.[2][3] This document provides detailed methodologies for conducting radioligand binding assays to characterize the interaction of this compound with its primary targets, intended for use by researchers in pharmacology and drug development.
Data Presentation: Binding Profile of this compound
The following table summarizes the binding affinities (Ki) of this compound for various receptors, compiled from the literature. These values are essential for designing and interpreting radioligand binding experiments.
| Receptor Target | Species | Ki (nM) | Notes |
| Dopamine D1 Receptor | Rat | 1.18[2][4][5] | High affinity. |
| Dopamine D5 Receptor | Rat | 7.56[2][4][5] | High affinity. |
| Dopamine D2 Receptor | Rat | 920[2][4][5] | Low affinity. |
| Dopamine D3 Receptor | Rat | 399[2][4][5] | Moderate affinity. |
| Alpha-2 Adrenoceptor | Not Specified | pKi = 6.41 | High affinity. |
| Sigma-1 Receptor | Not Specified | Allosteric Modulator | Potentiates agonist binding.[2] |
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D1 Receptors
This protocol describes a competition binding assay to determine the affinity of this compound for the dopamine D1 receptor using a radiolabeled antagonist, such as [³H]SCH 23390.
a. Materials and Reagents:
-
Membrane Preparation: Rat striatum tissue or cells expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]SCH 23390 (specific activity ~70-90 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: Unlabeled SCH 23390 or another suitable D1 antagonist (e.g., haloperidol (B65202) for D2 receptors if co-expressed).[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Scintillation Counter.
b. Membrane Preparation:
-
Homogenize fresh or frozen rat striatum tissue in 10-20 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C until use.
c. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]SCH 23390 (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]SCH 23390, and 50 µL of unlabeled SCH 23390 (at a final concentration of 1-10 µM).
-
Competition: 50 µL of membrane preparation, 50 µL of [³H]SCH 23390, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
d. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]SCH 23390 against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assay for Positive Allosteric Modulation of the Sigma-1 Receptor
This protocol is designed to investigate the allosteric modulatory effects of this compound on the sigma-1 receptor by measuring its impact on the binding of a radiolabeled sigma-1 receptor agonist, such as --INVALID-LINK---pentazocine.
a. Materials and Reagents:
-
Membrane Preparation: Rat brain or liver tissue, or cells expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Modulator: this compound.
-
Non-specific Binding Control: Unlabeled haloperidol (10 µM).
-
Assay and Wash Buffers: As described in the D1 receptor assay protocol.
-
Filtration and Scintillation Equipment: As described above.
b. Assay Procedure:
-
Prepare membranes as described for the D1 receptor assay.
-
In a 96-well plate, set up the following in triplicate:
-
Control Binding: 50 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine (at a final concentration near its Kd), and 50 µL of assay buffer.
-
Binding in the presence of this compound: 50 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of varying concentrations of this compound.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of unlabeled haloperidol.
-
-
Incubate, filter, and count as described in the D1 receptor assay protocol.
c. Data Analysis:
-
Calculate specific binding for each condition.
-
Plot the specific binding of --INVALID-LINK---pentazocine against the concentration of this compound. A significant increase in specific binding in the presence of this compound indicates positive allosteric modulation.
-
Saturation binding experiments with --INVALID-LINK---pentazocine can also be performed in the absence and presence of a fixed concentration of this compound to determine changes in the Kd and Bmax of the radioligand.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathways
This compound's effects are primarily mediated through the dopamine D1 receptor, which is canonically coupled to the Gs/olf protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). A more controversial signaling pathway involves the coupling of the D1 receptor to the Gq protein, activating phospholipase C (PLC).
Caption: Dopamine D1 receptor signaling pathways activated by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application of SKF 83959 in cAMP Formation Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 is a synthetic benzazepine derivative that has been a subject of extensive research due to its complex pharmacological profile at dopamine (B1211576) D1-like receptors. Initially characterized as an agonist, subsequent studies have revealed a more nuanced mechanism of action, including partial agonism, antagonism, and biased signaling depending on the cellular context and the specific signaling pathway being investigated.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in cyclic adenosine (B11128) monophosphate (cAMP) formation assays, a critical tool for dissecting its effects on D1 receptor-Gαs/adenylyl cyclase signaling.
The role of this compound in modulating cAMP levels is not straightforward. While some studies in rodent models and specific cell lines have shown it to act as a partial agonist, inducing a modest increase in cAMP production, other reports, particularly in primate cells, have demonstrated that it can act as a potent antagonist, inhibiting dopamine-induced cAMP formation.[1][2] Furthermore, this compound has been identified as a biased agonist, preferentially activating G protein-dependent pathways while failing to recruit β-arrestin or promote receptor internalization, cellular processes that can also influence the magnitude and duration of cAMP signaling.[3]
These complex properties make the careful design and interpretation of cAMP formation assays crucial for understanding the functional consequences of this compound activity in various experimental systems. This guide offers a summary of its quantitative effects, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Quantitative Data Summary
The following table summarizes the quantitative parameters of this compound's activity related to dopamine D1 receptors and cAMP signaling as reported in the literature. These values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
| Parameter | Value | Species/System | Notes | Reference |
| D1 Receptor Affinity (Ki) | 1.18 nM | Rat | [4] | |
| D5 Receptor Affinity (Ki) | 7.56 nM | Rat | [4] | |
| D2 Receptor Affinity (Ki) | 920 nM | Rat | [4] | |
| D3 Receptor Affinity (Ki) | 399 nM | Rat | [4] | |
| Intrinsic Activity (cAMP Production) | 35 ± 2% | CHO cells (human D1) | Relative to dopamine's maximal response. | [1] |
| Intrinsic Activity (cAMP Production) | ~50% | HEK-293 cells (human D1) | Relative to dopamine's maximal response. | [1] |
| Intrinsic Activity (cAMP-dependent luciferase) | 42 ± 6% | HEK-293 cells (human D1) | [1] | |
| Functional Effect | Antagonist | Monkey and human glial cells | Did not stimulate cAMP formation but potently antagonized dopamine-induced cAMP stimulation. | [2] |
| Functional Effect | Antagonist | Rat prefrontal cortex and nucleus accumbens | Counteracted the effects of the D1 agonist SKF 81297. | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: D1 receptor signaling pathway for cAMP formation.
Caption: Biased agonism of this compound at the D1 receptor.
Caption: General experimental workflow for a cAMP formation assay.
Experimental Protocols
This section provides detailed methodologies for conducting cAMP formation assays to characterize the effects of this compound.
Protocol 1: Assessing Agonist/Partial Agonist Activity of this compound
This protocol is designed to determine if and to what extent this compound stimulates cAMP production.
Materials:
-
Cells expressing the dopamine D1 receptor (e.g., HEK-293 or CHO cells stably transfected with the human D1 receptor).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Phosphate-Buffered Saline (PBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
This compound hydrobromide.
-
Dopamine or a full D1 agonist (e.g., SKF 81297) as a positive control.
-
Cell lysis buffer (provided with the cAMP detection kit).
-
cAMP detection kit (e.g., HTRF, LANCE, ELISA, or radioimmunoassay).
-
Multi-well assay plates (e.g., 96- or 384-well).
Procedure:
-
Cell Seeding: Seed the D1 receptor-expressing cells into multi-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells once with warm PBS or serum-free medium. Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 20-30 minutes at 37°C. This step is crucial to amplify the cAMP signal.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control (dopamine). Add the compounds to the wells. Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP detection kit. This step releases the intracellularly accumulated cAMP.
-
cAMP Detection: Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[6][7][8]
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the raw assay signal for each sample to cAMP concentration (e.g., nmol/well or pmol/mg protein). Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax). The intrinsic activity of this compound can be calculated as a percentage of the maximal response induced by the full agonist.
Protocol 2: Assessing Antagonist Activity of this compound
This protocol is used to determine if this compound can inhibit cAMP production stimulated by a D1 receptor agonist.
Materials:
-
Same as Protocol 1.
-
A fixed concentration of a D1 receptor agonist (e.g., dopamine or SKF 81297).
Procedure:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Addition: Prepare serial dilutions of this compound. Add the different concentrations of this compound to the wells. Incubate for 15-20 minutes at 37°C.
-
Agonist Challenge: Add a fixed concentration of a D1 agonist to all wells (except for the basal control). The agonist concentration should be at its EC80 (the concentration that produces 80% of its maximal effect) to ensure a robust signal for inhibition.
-
Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.
-
Lysis and Detection: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP response.
Conclusion
The application of this compound in cAMP formation assays requires a careful and considered approach due to its complex pharmacology. As a biased ligand, its effects on the canonical Gαs-adenylyl cyclase pathway may not fully represent its overall cellular activity.[1][3] Researchers should be aware that this compound can act as a partial agonist or a functional antagonist depending on the biological system under investigation.[1][2][5] Therefore, it is recommended to perform both agonist and antagonist mode assays to fully characterize its profile in a given experimental model. The protocols and data presented here provide a comprehensive framework for designing and interpreting these critical experiments, enabling a deeper understanding of this compound's role in modulating dopamine D1 receptor signaling.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Application Notes and Protocols for SKF 83959 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 is a benzazepine derivative that has been a subject of considerable interest and debate within the neuroscience community. Initially characterized as a selective dopamine (B1211576) D1 receptor agonist that uniquely activates the phospholipase C (PLC) signaling pathway, subsequent research has revealed a more complex pharmacological profile. Evidence now suggests that this compound acts as a partial agonist at D1 receptors coupled to adenylyl cyclase and may function as a D1 antagonist in certain contexts.[1][2][3] Furthermore, it has been shown to interact with other receptors, including dopamine D2, alpha-2 adrenergic, and sigma-1 receptors, contributing to its diverse and sometimes paradoxical effects.[3]
These application notes provide a comprehensive overview of the use of this compound in neuronal cell culture, with a focus on its neuroprotective effects against oxidative stress. Detailed protocols for both neuronal cell lines and primary neuronal cultures are provided, along with a summary of its complex signaling mechanisms.
Mechanism of Action
The mechanism of action of this compound is multifaceted and not fully elucidated. While early studies pointed towards a biased agonism at D1 receptors leading to PLC activation, this has been contested by research showing it is a partial agonist at the canonical D1-adenylyl cyclase pathway.[4] Its neuroprotective effects, particularly against oxidative stress, have been linked to the activation of several key signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. A summary of its receptor binding affinities is provided in Table 1.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | K_i (nM) | Species |
| Dopamine D1 | 1.18 | Rat |
| Dopamine D5 | 7.56 | Rat |
| Dopamine D2 | 920 | Rat |
| Dopamine D3 | 399 | Rat |
| alpha2-adrenoceptor | pKi = 6.41 | Not Specified |
Data compiled from multiple sources.[3]
Signaling Pathways
The neuroprotective effects of this compound against oxidative stress are mediated by complex signaling networks. Key pathways identified include the ERK/p38 MAPK and PI3K/Akt/GSK-3β pathways. The proposed signaling cascade leading to neuroprotection is illustrated in the diagram below.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound in neuronal cell cultures. An overview of a typical experimental workflow is presented below.
Protocol 1: Neuroprotection against Oxidative Stress in RGC-5 Neuronal Cell Line
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cell death in the RGC-5 retinal ganglion cell line.[5]
Materials:
-
RGC-5 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrobromide (soluble in water or DMSO)
-
Hydrogen peroxide (H₂O₂)
-
SCH23390 (D1 antagonist, optional)
-
U0126 (MEK/ERK inhibitor, optional)
-
SB203580 (p38 MAPK inhibitor, optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Seed RGC-5 cells in 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 20, 30 µM).
-
For antagonist/inhibitor studies, pre-treat the cells with the respective inhibitors (e.g., 50-100 µM SCH23390, 20 µM U0126, or 200 µM SB203580) for 30 minutes before adding this compound.[5]
-
Incubate the cells for 30 minutes at 37°C.
-
-
Oxidative Insult:
-
Prepare a fresh solution of H₂O₂ in culture medium.
-
Add H₂O₂ to the wells to a final concentration of 500 µM.
-
Incubate for 5 hours at 37°C.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Quantitative Data from RGC-5 Cell Line Studies:
Table 2: Effect of this compound on RGC-5 Cell Viability after H₂O₂ Insult [5]
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| 500 µM H₂O₂ | 31.1 ± 7.5% |
| 20 µM this compound + 500 µM H₂O₂ | 52.7 ± 10.2% |
| 30 µM this compound + 500 µM H₂O₂ | 72.4 ± 16.6% |
Protocol 2: Investigation of this compound in Primary Cortical Neuron Cultures
This protocol provides a framework for studying this compound in primary neuronal cultures. It is based on standard protocols for primary cortical neuron culture and can be adapted for other primary neuron types (e.g., hippocampal).[6][7]
Materials:
-
Timed-pregnant rat (E18) or postnatal day 0-1 (P0-P1) pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., papain)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
Poly-D-lysine coated culture plates/coverslips
-
This compound
-
Reagents for downstream analysis (e.g., MTT assay, lysis buffer for Western blotting)
Procedure:
-
Preparation of Primary Cortical Neurons:
-
Isolate cortices from E18 rat embryos or P0-P1 pups under sterile conditions.[6][7]
-
Enzymatically digest the tissue with papain for 30 minutes at 37°C.[7]
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated plates at a suitable density (e.g., 1 x 10⁵ cells/cm²).[7]
-
Culture the neurons in a 37°C, 5% CO₂ incubator. Change half of the medium every 3-4 days. Allow the neurons to mature for at least 7 days in vitro (DIV 7) before experimentation.
-
-
This compound Treatment and Oxidative Stress:
-
On the day of the experiment (e.g., DIV 7-10), pre-treat the neurons with this compound at various concentrations (a starting range of 1-30 µM is recommended based on cell line data) for 30 minutes.
-
Induce oxidative stress by adding H₂O₂ (a concentration range of 50-200 µM should be tested to determine the optimal toxic dose for primary neurons) for a duration of 5-24 hours.
-
-
Downstream Analysis:
-
Cell Viability: Perform an MTT assay as described in Protocol 1.
-
Western Blotting for Signaling Proteins:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-ERK, total ERK, p-p38, total p38, p-Akt, and total Akt.
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcomes and Data Interpretation:
-
Cell Viability: It is anticipated that this compound will confer a dose-dependent neuroprotective effect against H₂O₂-induced cell death in primary neurons.
-
Signaling Pathways: Treatment with this compound is expected to increase the phosphorylation of ERK, p38, and Akt in the presence of an oxidative insult.
-
Addressing Mechanism Complexity: When interpreting results, it is crucial to consider the complex pharmacology of this compound. Control experiments using specific antagonists for D1 and other potential targets can help to dissect the contribution of different receptors to the observed effects.
Conclusion
This compound remains a valuable pharmacological tool for investigating dopaminergic signaling and neuroprotective mechanisms. Its complex and debated mechanism of action necessitates careful experimental design and interpretation of results. The protocols and data presented here provide a solid foundation for researchers to explore the effects of this compound in neuronal cell culture models, contributing to a better understanding of its therapeutic potential in neurological disorders.
References
- 1. The paradoxical effects of SKF83959, a novel dopamine D1-like receptor agonist, in the rat acoustic startle reflex paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes and Protocols for Studying Locomotor Activity in Rats with SKF 83959
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using SKF 83959, an atypical dopamine (B1211576) D1-like receptor partial agonist, for investigating locomotor activity in rat models. This document outlines the compound's mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction
This compound (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a valuable pharmacological tool for dissecting the complex role of dopamine receptor signaling in modulating motor function. Its unique profile as a partial agonist at D1-like receptors and its proposed activity at dopamine D1-D2 receptor heteromers make it a subject of significant interest in neuroscience research, particularly in the context of neuropsychiatric and neurodegenerative disorders.[1][2] The effects of this compound on locomotor activity in rats can be nuanced and appear to be dependent on the experimental context and behavioral paradigm.[3]
Mechanism of Action
This compound exhibits a complex pharmacology. It is characterized as a dopamine D1-like receptor partial agonist with high affinity for D1 and D5 receptors. Its functional activity is multifaceted; while it can act as a partial agonist for D1 receptor-mediated cAMP synthesis, it has also been reported to function as a D1 receptor antagonist in certain contexts, particularly in primate cells.[1][4]
A key aspect of this compound's mechanism is its proposed role as a specific agonist for the dopamine D1-D2 receptor heteromer, which is coupled to Gq/11, leading to intracellular calcium release.[2] This is distinct from the canonical Gs/olf-coupled signaling of individual D1 receptors. This unique signaling profile may underlie its varied effects on locomotor and other behaviors.
Signaling Pathway of this compound at the D1-D2 Receptor Heteromer
Caption: D1-D2 heteromer signaling cascade initiated by this compound.
Effects on Locomotor Activity
The effect of this compound on spontaneous locomotor activity in rats is not straightforward. Some studies have reported that acute administration of this compound does not significantly alter spontaneous locomotor activity at doses that affect other behaviors, such as operant responding.[3] For instance, doses ranging from 0.01 to 1.25 mg/kg were found to have no effect on locomotion.[3] In contrast, other research suggests that under certain experimental paradigms, this compound can increase locomotor activity.[3] Furthermore, this compound administered directly into the nucleus accumbens did not affect locomotor activity on its own but was able to counteract the hyperactivity induced by the D1 agonist SKF 81297.[5] This suggests that its effects are highly dependent on the baseline state of the dopaminergic system and the specific brain region targeted.
Data Presentation
Summary of this compound Effects on Locomotor Activity in Rats
| Study Context | Species/Strain | Dose Range (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| Spontaneous Locomotion | Male Wistar Rats | 0.01 - 1.0 | Not specified | No significant effect | [3] |
| Spontaneous Locomotion | Rats | 0.01 - 1.25 | Not specified | No effect, though rearing increased at higher doses | [3] |
| SKF 81297-induced Hyperactivity | Rats | Not specified | Intra-nucleus accumbens | Counteracted the increase in locomotor activity | [5] |
| Amphetamine-induced Sensitization | Rats | Not specified | Not specified | Reversed locomotor sensitization at a non-effective dose | [3] |
| Cocaine-induced Sensitization | Rats | Not specified | Not specified | Pharmacological antagonism of locomotor sensitization | [3] |
| Spontaneous Locomotion | Wildtype Mice | 1 | Peripheral injection | Modest but significant increase in horizontal activity | [6] |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity
This protocol is designed to evaluate the direct effects of systemically administered this compound on the spontaneous locomotor activity of rats.
Materials:
-
This compound hydrobromide
-
Vehicle (e.g., 0.9% saline)
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams)
-
Syringes and needles for administration
Procedure:
-
Acclimation: House rats in a temperature-controlled colony (23 ± 1°C) with a 12-hour light/dark cycle for at least one week before the experiment.[3] Handle the rats daily for 3-5 days to acclimate them to the experimenter.
-
Habituation: On the test day, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Habituate each rat to the open field arena for 30-60 minutes one day prior to the test day.
-
Drug Preparation: Dissolve this compound hydrobromide in the vehicle to the desired concentrations (e.g., for doses of 0.01, 0.1, and 1.0 mg/kg).[3]
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection in a volume of 1 ml/kg. A within-subjects design with a counterbalanced dose order (using a Latin square design) is recommended.[3]
-
Locomotor Activity Recording: Immediately after injection, place the rat in the center of the open field arena and record locomotor activity for a predefined period (e.g., 30-60 minutes).[3] Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of this compound with the vehicle control.
Experimental Workflow for Spontaneous Locomotor Activity
Caption: Workflow for assessing spontaneous locomotor activity.
Protocol 2: Investigating the Role of this compound in Modulating Psychostimulant-Induced Hyperactivity
This protocol aims to determine if this compound can attenuate the locomotor-activating effects of a psychostimulant like amphetamine or the D1 agonist SKF 81297.
Materials:
-
All materials from Protocol 1
-
d-Amphetamine sulfate (B86663) or SKF 81297
-
Additional groups for co-administration
Procedure:
-
Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare solutions of this compound, the psychostimulant (e.g., d-amphetamine at 0.75 mg/kg), and vehicle.[5]
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Psychostimulant
-
Group 3: this compound (e.g., 0.1 mg/kg) + Vehicle
-
Group 4: this compound (e.g., 0.1 mg/kg) + Psychostimulant
-
-
Administration: Administer this compound or vehicle first. After a pre-treatment time (e.g., 15 minutes), administer the psychostimulant or vehicle.
-
Locomotor Activity Recording: Immediately after the second injection, place the rat in the open field arena and record locomotor activity as described in Protocol 1.
-
Data Analysis: Use a two-way ANOVA to analyze the data, with this compound treatment and psychostimulant treatment as the two factors.
Concluding Remarks
This compound is a compound with a complex pharmacological profile that can be leveraged to explore the nuanced roles of dopamine D1-like receptors and D1-D2 receptor heteromers in the regulation of locomotor activity. The experimental outcomes are highly dependent on the chosen paradigm, dosage, and the baseline activity of the animal. Therefore, careful experimental design and interpretation are crucial when using this tool. The protocols provided here offer a standardized framework for initiating such investigations.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic dissection of the behavioral effects of the dopamine receptor agonist SKF83959 does not support the D1/D2 receptor heteromer model [ir.vanderbilt.edu]
- 7. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cognitive Testing with SKF 83959
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a benzazepine derivative that has been a subject of extensive research for its effects on the central nervous system, particularly its potential to modulate cognitive function. Historically, its mechanism of action has been a topic of debate. While initially characterized as a biased agonist that selectively activates phospholipase C (PLC) through dopamine (B1211576) D1-D2 receptor heterodimers, more recent and comprehensive pharmacological studies suggest that this compound acts as a partial agonist at dopamine D1-like receptors, primarily influencing the adenylyl cyclase signaling cascade, similar to the classical partial agonist SKF 38393.[1] Its affinity for D2 receptors is considerably lower.[1] Some evidence also points to its interaction with other receptor systems, including alpha2-adrenoceptors and sigma-1 receptors, which may contribute to its overall pharmacological profile.[2]
These application notes provide a detailed framework for designing and conducting preclinical experiments to evaluate the effects of this compound on cognitive performance in rodent models. The protocols outlined below for the Morris Water Maze (MWM), Novel Object Recognition (NOR), and Operant Conditioning tasks are established methods for assessing different aspects of learning and memory.
Data Presentation
The following tables summarize representative quantitative data from cognitive tests involving dopaminergic modulation, providing a baseline for expected outcomes when testing compounds like this compound.
Table 1: Morris Water Maze (MWM) - Spatial Learning and Memory
This table illustrates typical results from a 5-day MWM acquisition phase followed by a probe trial, modeling cognitive impairment with scopolamine (B1681570) and a potential therapeutic intervention.
| Group | Day 1 Latency (s) | Day 5 Latency (s) | Probe Trial - Time in Target Quadrant (%) |
| Vehicle Control | 55 ± 5 | 15 ± 3 | 45 ± 5 |
| Scopolamine (0.5 mg/kg) | 58 ± 6 | 45 ± 5 | 20 ± 4 |
| Scopolamine + this compound (1.0 mg/kg) | 57 ± 5 | 25 ± 4 | 35 ± 5 |
Data are presented as mean ± SEM. Latency is the time to find the hidden platform. The probe trial is conducted 24 hours after the last training day. A lower latency and higher percentage of time in the target quadrant indicate better spatial memory.
Table 2: Novel Object Recognition (NOR) - Recognition Memory
This table shows representative data from a NOR test, where a higher discrimination index (DI) indicates better recognition memory.
| Group | Familiarization Phase - Exploration Time (s) | Test Phase - Discrimination Index (DI) |
| Vehicle Control | 30 ± 4 | 0.6 ± 0.1 |
| Scopolamine (0.5 mg/kg) | 28 ± 5 | 0.1 ± 0.05 |
| Scopolamine + this compound (1.0 mg/kg) | 29 ± 4 | 0.4 ± 0.1 |
Data are presented as mean ± SEM. The Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates a preference for the novel object.
Table 3: Operant Conditioning - Fixed Interval (FI-30s) Schedule
This table presents data on the effects of this compound on performance in a fixed-interval schedule, a test of temporal processing and motivation.
| Treatment | Total Responses | Reinforcements Earned |
| Vehicle | 450 ± 50 | 40 ± 5 |
| This compound (0.1 mg/kg) | 350 ± 45 | 35 ± 4 |
| This compound (1.0 mg/kg) | 200 ± 30 | 25 ± 3 |
Data are presented as mean ± SEM for a 30-minute session. A decrease in responses and reinforcements can indicate effects on motivation or motor function.
Table 4: Operant Conditioning - Differential Reinforcement of Low-Rate (DRL-10s) Schedule
This table shows the impact of this compound on a DRL schedule, which assesses timing and impulse control.
| Treatment | Total Responses | Reinforcements Earned |
| Vehicle | 200 ± 25 | 50 ± 6 |
| This compound (0.1 mg/kg) | 150 ± 20 | 40 ± 5 |
| This compound (1.0 mg/kg) | 80 ± 15 | 20 ± 4 |
Data are presented as mean ± SEM for a 30-minute session. A decrease in both responses and reinforcements suggests an impact on the ability to withhold responses.
Experimental Protocols
General Considerations for this compound Administration
-
Vehicle: this compound hydrobromide can be dissolved in sterile 0.9% saline.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common.
-
Dosage: Effective doses in rodents for cognitive tasks typically range from 0.1 to 1.0 mg/kg. A dose-response study is recommended.
-
Timing: Administer this compound approximately 30 minutes before the start of behavioral testing to allow for adequate drug absorption and distribution.
Protocol 1: Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (120-150 cm diameter) filled with water (20-22°C) made opaque with non-toxic paint.
-
Submerged escape platform (10 cm diameter), 1-2 cm below the water surface.
-
Prominent visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Habituation (Day 0): Allow each animal to swim freely for 60 seconds without the platform. Then, place the animal on the platform for 20-30 seconds.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the pool wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform, gently guide it to the platform and allow it to remain for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim freely for 60 seconds.
-
Record the swim path, time spent in the target quadrant (where the platform was located), and the number of crossings over the former platform location.
-
Protocol 2: Novel Object Recognition (NOR)
Objective: To assess recognition memory, which is dependent on the perirhinal cortex and hippocampus.
Materials:
-
Open field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (A and B) and one novel object (C). Objects should be of similar size and material but different shapes and colors, and heavy enough that the animals cannot move them.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects (A) in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Test Phase (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects (A) with a novel object (B).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
Protocol 3: Operant Conditioning
Objective: To assess associative learning, motivation, and executive functions such as timing and impulse control.
Materials:
-
Standard operant conditioning chambers equipped with levers, a food dispenser, and a house light.
-
Control software for programming reinforcement schedules.
Procedure:
-
Food Restriction: Gradually reduce the body weight of the animals to 85-90% of their free-feeding weight to motivate them to work for food rewards.
-
Magazine Training: Train the animals to associate the sound of the food dispenser with the delivery of a food pellet.
-
Shaping: Reinforce successive approximations of the desired behavior (e.g., pressing a lever).
-
Schedule Implementation: Once the lever-pressing response is established, introduce the desired reinforcement schedule.
-
Fixed Interval (FI-30s): The first response after a 30-second interval has elapsed is reinforced. This schedule assesses temporal discrimination.
-
Differential Reinforcement of Low-Rate (DRL-10s): A response is reinforced only if it occurs at least 10 seconds after the previous response. This schedule measures the ability to inhibit responses and is sensitive to impulsivity.
-
-
Drug Testing: Once stable performance on the schedule is achieved, begin drug testing. Administer this compound or vehicle 30 minutes before the start of the session.
-
Data Collection: Record the total number of responses, the number of reinforcements earned, and the pattern of responding (e.g., inter-response times).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and the experimental workflows for the cognitive tests described.
Caption: D1 receptor signaling cascade modulated by this compound.
Caption: General workflow for cognitive testing with this compound.
References
Application Notes and Protocols: Measuring the Effects of SKF 83959 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 is a benzazepine derivative that has been characterized as an atypical dopamine (B1211576) D1-like receptor agonist. Its unique pharmacological profile, distinct from standard D1 agonists, has prompted extensive research into its effects on intracellular signaling and subsequent gene expression.[1][2][3][4] Understanding the molecular mechanisms underlying the actions of this compound is crucial for evaluating its therapeutic potential in various neurological and psychiatric disorders. These application notes provide an overview of techniques and detailed protocols for measuring the effects of this compound on gene expression.
Key Signaling Pathways
This compound is reported to act as a partial agonist at dopamine D1-like receptors, but its signaling is complex and appears to be biased.[2][3][4] While classical D1 receptor activation stimulates adenylyl cyclase, this compound has been shown to modulate signaling through alternative pathways, including the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium and activation of downstream effectors like Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5][6] This can, in turn, influence transcription factors such as the cAMP response element-binding protein (CREB) and ultimately regulate the expression of various genes, including immediate-early genes and neurotrophic factors.[5][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on receptor binding and gene/protein expression from various studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [3][4] |
| Dopamine D5 | Rat | 7.56 | [3][4] |
| Dopamine D2 | Rat | 920 | [3][4] |
| Dopamine D3 | Rat | 399 | [3][4] |
| Dopamine D1 | Human | ~2.5 (K0.5) | [2] |
| α2-Adrenoceptor | Primate | ~389 (pKi=6.41) | [9] |
Table 2: Effects of this compound on Gene and Protein Expression
| Target Gene/Protein | Experimental System | Treatment | Effect | Reference |
| Fos | Rat Striatum | Systemic injection | Increased expression | [10] |
| BDNF (mRNA) | Mouse Hippocampus | 1 mg/kg, i.p. | Significant elevation | [11] |
| BDNF (protein) | Mouse Hippocampus | 1 mg/kg, i.p. | Significant elevation | [11] |
| BDNF (protein) | Cultured Striatal Neurons | 100 nM, 120 min | Increased expression | [1] |
| GAD67 (protein) | Cultured Striatal Neurons | 100 nM, 120 min | Increased expression | [1] |
| VGLUT1 (protein) | Cultured Striatal Neurons | 100 nM, 30 min | Reduced expression | [1] |
| VGLUT2 (protein) | Cultured Striatal Neurons | 100 nM, 30 min | Reduced expression | [1] |
| pCaMKII | Rat Nucleus Accumbens (FI30 task) | 1.0 mg/kg | Decreased | [8][12] |
| pCaMKII | Rat Dorsal Striatum (DRL10 task) | 1.0 mg/kg | Decreased | [8][12] |
| pCREB | Rat Nucleus Accumbens (FI30 task) | 1.0 mg/kg | Decreased | [8] |
| pCREB | Rat Nucleus Accumbens (DRL10 task) | 1.0 mg/kg | Increased | [8] |
Experimental Protocols
The following are detailed protocols for commonly used techniques to assess the effects of this compound on gene expression.
Protocol 1: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is designed for measuring changes in the mRNA levels of target genes in response to this compound treatment in cell culture or animal tissue.
Materials:
-
Cells or tissues treated with this compound and vehicle control.
-
TRIzol reagent or other RNA extraction kit.
-
Chloroform.
-
Isopropanol.
-
75% Ethanol (in RNase-free water).
-
RNase-free water.
-
DNase I, RNase-free.
-
Reverse transcriptase kit with random primers or oligo(dT) primers.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for target gene(s) and reference gene(s).
-
Real-time PCR instrument.
Procedure:
-
Sample Preparation:
-
For cell culture: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse directly in the culture dish by adding TRIzol reagent.
-
For tissue: Dissect the tissue of interest, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the frozen tissue in TRIzol reagent.
-
-
RNA Extraction:
-
Follow the manufacturer's protocol for your chosen RNA extraction method. For TRIzol:
-
Add chloroform, shake vigorously, and centrifuge to separate the phases.
-
Transfer the aqueous (upper) phase containing RNA to a new tube.
-
Precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
-
DNase Treatment:
-
To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit. Follow the manufacturer's protocol, using either random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for your target and reference genes.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative CT (2-ΔΔCT) method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to a stable reference gene.[13]
-
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is for assessing changes in the protein levels of target genes, including signaling proteins like pCaMKII and pCREB.
Materials:
-
Cells or tissues treated with this compound and vehicle control.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the protein of interest (and loading control, e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Protocol 3: RNA Sequencing (RNA-Seq)
For a comprehensive, unbiased analysis of genome-wide changes in gene expression following this compound treatment, RNA-Seq is the method of choice.
Procedure:
-
RNA Isolation and Quality Control:
-
Isolate high-quality total RNA as described in Protocol 1. It is critical to ensure high integrity of the RNA, which can be assessed using an Agilent Bioanalyzer or similar instrument (RIN > 8 is recommended).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Perform quality control on the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on gene expression. The choice of technique will depend on the specific research question, from targeted validation of a few genes using qRT-PCR and Western blotting to a comprehensive, unbiased discovery approach with RNA-Seq. Adherence to detailed and validated protocols is essential for generating reliable and reproducible data in the study of this pharmacologically complex compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. SKF83959, an Agonist of Phosphatidylinositol-Linked D1-Like Receptors, Promotes ERK1/2 Activation and Cell Migration in Cultured Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic dissection of the behavioral effects of the dopamine receptor agonist SKF83959 does not support the D1/D2 receptor heteromer model [ir.vanderbilt.edu]
- 7. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The atypical dopamine D1 receptor agonist this compound induces striatal Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SKF83959 Produces Antidepressant Effects in a Chronic Social Defeat Stress Model of Depression through BDNF-TrkB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 83959 in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a benzazepine derivative, has been a subject of considerable interest in schizophrenia research due to its unique and debated pharmacological profile. Initially conceptualized as a biased agonist for the dopamine (B1211576) D1-D2 receptor heteromer, it was proposed to selectively activate the Gq/phospholipase C (PLC) signaling pathway, offering a novel therapeutic mechanism. However, subsequent research has presented conflicting evidence, with some studies suggesting it acts as a partial agonist or even an antagonist at the canonical D1 receptor/adenylyl cyclase pathway. Furthermore, interactions with other receptor systems, such as the sigma-1 receptor, have been identified, adding another layer of complexity to its mechanism of action.
These application notes provide a comprehensive overview of the use of this compound in preclinical models of schizophrenia, summarizing its effects on behaviors relevant to the positive, negative, and cognitive symptoms of the disorder. Detailed protocols for key experiments are provided to facilitate the design and execution of further research in this area.
Receptor Binding and Functional Profile
The affinity of this compound for various receptors is a critical determinant of its pharmacological effects. The following table summarizes its binding affinities (Ki) and functional activities (EC50/IC50) at relevant targets.
| Receptor/Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM or % of max response) | Reference |
| Dopamine D1 Receptor | 1.18 (rat) | Partial agonist (35 ± 2% of dopamine's max response for cAMP production) | [1] |
| Dopamine D5 Receptor | 7.56 (rat) | - | [1] |
| Dopamine D2 Receptor | 920 (rat) | Partial agonist (19 ± 2% of quinpirole's max response for β-arrestin activation) | [1] |
| Dopamine D3 Receptor | 399 (rat) | - | [1] |
| α2-Adrenoceptor | pKi = 6.41 | Antagonist | [2] |
| Sigma-1 Receptor | - | Potent allosteric modulator | [3] |
Signaling Pathways
The mechanism of action of this compound is a subject of ongoing debate. Two primary signaling pathways have been proposed, alongside a modulatory role at the sigma-1 receptor.
Proposed D1-D2 Receptor Heteromer Signaling
This model suggests that this compound acts as a biased agonist at a heterodimeric complex of D1 and D2 receptors, leading to the activation of the Gq protein and subsequent stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Canonical Dopamine D1 Receptor Signaling
Contrary evidence suggests that this compound acts as a partial agonist at the D1 receptor, modulating the adenylyl cyclase (AC) pathway. As a partial agonist, it would weakly stimulate cAMP production on its own and competitively inhibit the effects of full agonists like dopamine.
Sigma-1 Receptor Allosteric Modulation
This compound has also been shown to be a potent allosteric modulator of the sigma-1 receptor, which could contribute to its overall pharmacological profile, including potential neuroprotective and anti-inflammatory effects.
Preclinical Models of Schizophrenia: Application of this compound
The following sections detail the application and effects of this compound in animal models relevant to the three core symptom domains of schizophrenia.
Positive Symptoms
Positive symptoms, such as hallucinations and delusions, are often modeled in rodents by inducing hyperlocomotion and disrupting sensorimotor gating.
This model assesses the ability of a compound to attenuate the psychostimulant-induced increase in locomotor activity.
Experimental Workflow:
Quantitative Data Summary:
| Model | Animal | This compound Dose | Effect on Hyperactivity | Reference |
| SKF 81297-induced hyperactivity | Rat | Intra-accumbal injection | Counteracted hyperactivity | [1] |
| Amphetamine-induced rotation | Rat | 0.75 mg/kg (s.c.) | No significant effect on its own | [1] |
| MK-801-induced stereotypy | Mouse | - | Data not available |
Protocol: Amphetamine-Induced Hyperactivity in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Habituate rats to the open-field arenas for 60 minutes.
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or vehicle.
-
Immediately place the animals back into the arenas and record locomotor activity (total distance traveled, rearing frequency, and stereotypy scores) for 90 minutes.
-
-
Data Analysis: Analyze the data using a two-way ANOVA with this compound treatment and amphetamine treatment as factors.
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Quantitative Data Summary:
| Model | Animal | This compound Dose | Effect on PPI | Reference |
| Acoustic Startle | Rat | 0.1 - 1.0 mg/kg | Failed to disrupt PPI; increased PPI of startle latency | [4] |
Protocol: Prepulse Inhibition in Rats
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: Startle response chambers.
-
Procedure:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle 30 minutes before testing.
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus).
-
Prepulse-pulse trials (e.g., a 75, 80, or 85 dB prepulse presented 100 ms (B15284909) before the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: 100 - [((startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials)) x 100]. Analyze the data using a repeated-measures ANOVA.
Negative Symptoms
Negative symptoms, such as social withdrawal and anhedonia, are modeled in animals through tests of social behavior and preference for rewards.
This test measures the propensity of an animal to interact with a novel conspecific.
Quantitative Data Summary:
No studies were found that specifically investigated the effect of this compound on social interaction in a recognized animal model of schizophrenia.
Protocol: Social Interaction in a Novel Environment (PCP Model)
-
Model Induction: Treat rats with phencyclidine (PCP) (e.g., 2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day withdrawal period.
-
Animals: Male Lister Hooded rats.
-
Apparatus: A dimly lit open-field arena.
-
Procedure:
-
Habituate the test rat to the arena for 10 minutes on two consecutive days.
-
On the test day, administer this compound or vehicle to the test rat.
-
Place the test rat and an unfamiliar, weight-matched conspecific (also habituated to the arena) in the open field and record their behavior for 10 minutes.
-
-
Data Analysis: Score the duration and frequency of social behaviors (e.g., sniffing, grooming, following). Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA).
Cognitive Deficits
Cognitive impairments are a core feature of schizophrenia and are often modeled in animals using tasks that assess learning, memory, and executive function.
This test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.
Quantitative Data Summary:
While a study showed that the D1 agonist SKF 38393 could reverse a PCP-induced deficit in NOR, no direct data for this compound in a schizophrenia model was found.[5]
Protocol: Novel Object Recognition in the Sub-chronic PCP Rat Model
-
Model Induction: Administer PCP (5 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period[5].
-
Animals: Female Long-Evans rats[5].
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 5 minutes on two consecutive days.
-
Training (T1): Place two identical objects in the arena and allow the rat to explore for 3 minutes. Administer this compound or vehicle 30 minutes before T1.
-
Testing (T2): After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 3 minutes.
-
-
Data Analysis: Calculate a discrimination index (DI) as: (time exploring novel object - time exploring familiar object) / (total exploration time). A positive DI indicates successful recognition memory.
This task assesses spatial learning and memory as the animal learns to find a hidden platform in a pool of water using distal cues.
Quantitative Data Summary:
| Model | Animal | This compound Dose | Effect on Spatial Learning | Reference |
| MAM model | Rat | 0.4 mg/kg (acute and repeated) | Inhibited spatial learning | [6] |
Protocol: Morris Water Maze in the MAM Rat Model
-
Model Induction: Administer methylazoxymethanol (B1197960) acetate (B1210297) (MAM) to pregnant dams on gestational day 17.
-
Animals: Adult offspring of MAM-treated dams.
-
Apparatus: A circular water tank filled with opaque water, containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Conduct 4 trials per day where the rat is released from different starting positions and must find the hidden platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60 seconds). Administer this compound or vehicle daily before the trials.
-
Probe Trial: On the day after the last acquisition day, remove the platform and allow the rat to swim for 60 seconds.
-
-
Data Analysis: Measure escape latency and path length during the acquisition phase. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.
Conclusion
The preclinical data on this compound in models of schizophrenia are complex and, in some cases, contradictory. The ongoing debate surrounding its fundamental mechanism of action highlights the need for further investigation to delineate its signaling properties in relevant neuronal circuits. While its effects on models of positive symptoms are not robustly antipsychotic-like, and its impact on cognitive models has been shown to be detrimental in at least one instance, the unique pharmacology of this compound continues to make it a valuable tool for probing the intricacies of dopamine receptor function and its relevance to schizophrenia. The protocols provided herein offer a framework for researchers to systematically evaluate the potential of this compound and similar compounds as novel therapeutic agents for schizophrenia.
References
- 1. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 6. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 83959 Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine] is a benzazepine derivative that has been a subject of considerable research due to its unique and somewhat controversial pharmacological profile.[1] Initially characterized as a selective dopamine (B1211576) D1-like receptor agonist that preferentially activates phospholipase C (PLC) signaling over the canonical adenylyl cyclase (AC) pathway, it was considered a key tool for studying biased agonism.[1][2] However, subsequent comprehensive studies have challenged this view, demonstrating that this compound acts as a partial agonist at D1 receptor-mediated adenylyl cyclase and β-arrestin recruitment, with little to no direct effect on PLC in several heterologous systems.[1] In some contexts, particularly in vivo, it can even exhibit antagonist properties.[3][4] Its complex pharmacology is further compounded by its activity as an allosteric modulator of the sigma-1 receptor and an antagonist at α2-adrenoceptors.[3][5][6][7]
These application notes provide an overview of the methodological considerations for researching this compound, including its pharmacological data, relevant signaling pathways, and detailed protocols for key experiments.
Pharmacological Profile and Data Presentation
This compound displays a wide range of affinities and functional activities at various receptors. The interpretation of experimental results must consider its action at multiple targets.
Receptor Binding Affinities
The binding affinity (Ki) of this compound varies across different dopamine receptor subtypes and other targets. It shows the highest affinity for D1-like receptors.
| Receptor Target | Species | Ki (nM) | pKi | Reference |
| Dopamine D1 Receptor | Rat | 1.18 | - | [5][6][7] |
| Human | - | 6.72 | [3] | |
| Dopamine D5 Receptor | Rat | 7.56 | - | [5][6][7] |
| Dopamine D2 Receptor | Rat | 920 | - | [5][6][7] |
| Dopamine D3 Receptor | Rat | 399 | - | [5][6][7] |
| α2-Adrenoceptor | Not Specified | - | 6.41 | [3] |
| Sigma-1 (σ1) Receptor | Not Specified | - | Potent Modulator | [5][6][7] |
Functional Activity Summary
The functional effects of this compound are highly dependent on the experimental system. It is often described as a partial agonist, but its effects can range from agonism to antagonism.
| Signaling Pathway | Receptor | Experimental System | Observed Effect | Intrinsic Activity | Reference |
| Adenylyl Cyclase (cAMP) | D1 | CHO & HEK-293 Cells | Partial Agonist | ~35-50% vs. Dopamine | [1] |
| D1 | Primate Glial Cells | Antagonist | No significant stimulation | [3] | |
| D1 | Rat Striatum (in vitro) | Partial Agonist | Similar to SKF38393 | [1] | |
| D1 | Rat Nucleus Accumbens (in vivo) | Antagonist | Blocks agonist effects | [4] | |
| Phospholipase C (PLC) | D1 | Heterologous Systems (HEK-293) | No significant activation | - | [1] |
| D1-D2 Heteromer | Heterologous Systems | Agonist (via Gq) | - | [2] | |
| β-Arrestin Recruitment | D1 | Heterologous Systems | Partial Agonist / No Activation | Low / None | [1][8] |
| D2 | Heterologous Systems | Partial Agonist | ~19% vs. Quinpirole | [1] |
Signaling Pathways and Visualizations
The complex actions of this compound can be attributed to its engagement with multiple signaling cascades.
Canonical D1 Receptor-Gαs/olf Pathway
This is the classical pathway for D1-like receptors. This compound acts as a partial agonist in this cascade in many in vitro systems.[1]
Caption: Canonical D1 Receptor Gαs/olf-cAMP signaling pathway.
Contested D1 Receptor-Gαq/11 Pathway
While early reports suggested this compound preferentially activates this pathway, it is now understood that this coupling may be specific to D1-D2 heterodimers rather than D1 receptor homomers.[1][2]
Caption: Proposed D1-D2 Heterodimer Gαq-PLC signaling pathway.
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental conditions and equipment.
In Vitro Assay Workflow
Caption: General workflow for in vitro assays with this compound.
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., D1).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from D1-HEK293 cells).
-
Radioligand (e.g., [³H]SCH23390 for D1 receptors).
-
This compound stock solution (in DMSO, then diluted in assay buffer).
-
Non-specific binding determinator (e.g., 1 µM SCH23390 or 1 µM haloperidol).[1]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
This compound dilutions (for competition curve) or buffer/non-specific determinator.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Cell membrane preparation (amount to be optimized, e.g., 10-20 µg protein/well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration over the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-HCl).
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (one-site fit) to determine the IC50 value, then convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: Adenylyl Cyclase (cAMP) Functional Assay
Objective: To measure the effect of this compound on cAMP production.
Materials:
-
Whole cells expressing the D1 receptor (e.g., hD1-CHO cells).
-
This compound stock solution.
-
Dopamine (as a full agonist control).
-
SCH23390 (as an antagonist control).
-
Stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay).
Procedure:
-
Plate cells in a 96-well plate and grow to ~90% confluency.
-
Wash cells once with stimulation buffer.
-
Add this compound at various concentrations (or dopamine control) diluted in stimulation buffer. For antagonist mode, pre-incubate with this compound before adding a fixed concentration (e.g., EC80) of dopamine.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol.
-
Data Analysis: Generate a concentration-response curve by plotting the cAMP signal against the log concentration of this compound. Use non-linear regression to calculate the EC50 and Emax (maximal effect). Express Emax as a percentage of the maximal response to dopamine to determine intrinsic activity.
Protocol: Phospholipase C (PLC) Functional Assay
Objective: To measure this compound-induced PLC activity, typically by quantifying inositol (B14025) phosphate (B84403) (IP) accumulation or calcium mobilization.
Materials (IP Accumulation Method):
-
Cells expressing the receptor of interest (e.g., D1-D2 heterodimer-expressing cells).
-
Medium containing [³H]-myo-inositol.
-
Stimulation buffer containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatase, allowing IPs to accumulate.
-
This compound and control compounds.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Label cells by incubating overnight with medium containing [³H]-myo-inositol.
-
Wash cells to remove unincorporated label.
-
Pre-incubate with stimulation buffer containing LiCl for 15 minutes.
-
Add this compound at various concentrations and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold formic acid.
-
Neutralize the lysates and apply them to columns containing Dowex resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high molarity formic acid/ammonium formate (B1220265) solution.
-
Quantify the eluted radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactivity (counts per minute) against the log concentration of this compound to generate a concentration-response curve and determine EC50 and Emax.
Protocol: In Vivo Rotational Behavior Assay
Objective: To assess the D1 receptor agonist or antagonist properties of this compound in a rodent model of Parkinson's disease.
Materials:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.
-
Automated rotometer system.
-
This compound solution for injection (e.g., dissolved in saline, i.p. or s.c.).
-
D1 agonist (e.g., SKF 81297) and antagonist (e.g., SCH23390) controls.
Procedure:
-
Allow lesioned animals to acclimate to the rotometer bowls.
-
Agonist Testing:
-
Administer this compound (e.g., 0.1 - 3.0 mg/kg, s.c.).
-
Immediately place the animal in the rotometer.
-
Record full (360°) rotations in both the contralateral (away from the lesion) and ipsilateral directions for 90-120 minutes.
-
-
Antagonist Testing:
-
Administer this compound at a dose that does not induce rotations on its own.
-
After a pre-treatment time (e.g., 30 minutes), administer a full D1 agonist like SKF 81297.
-
Record rotations as described above.
-
-
Data Analysis: Express data as net contralateral rotations per minute. D1 agonist activity is indicated by contralateral rotations.[4] Blockade of an agonist's effect indicates D1 antagonist activity.[4]
Methodological Considerations and Caveats
-
Contradictory Findings: Researchers must be aware of the conflicting literature. The initial hypothesis of this compound as a biased PLC agonist has been largely refuted in heterologous systems but may hold relevance in the context of D1-D2 heterodimers.[1][2] Results should be interpreted cautiously.
-
Species and System Dependence: The pharmacological effects of this compound can differ significantly between species (e.g., rat vs. primate) and between experimental systems (e.g., recombinant cell lines vs. native brain tissue).[1][3]
-
Off-Target Effects: At higher concentrations, this compound interacts with D2-like receptors, α2-adrenoceptors, and sigma-1 receptors.[3][5] These interactions can confound results, and appropriate controls (e.g., co-administration with selective antagonists for these other targets) should be considered.
-
Metabolites: The N-demethylated metabolite of this compound is also pharmacologically active, possessing high affinity for the D1 receptor and potentially higher intrinsic activity than the parent compound.[1] This can contribute to the observed in vivo effects.
-
Solubility: this compound hydrobromide is soluble in DMSO up to 50 mM.[5] For in vivo studies, it is typically dissolved in saline. Ensure complete dissolution and appropriate vehicle controls.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SKF 83959 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of SKF 83959. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrobromide?
A1: The most commonly recommended solvent for dissolving this compound hydrobromide is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the maximum soluble concentration of this compound hydrobromide in DMSO?
A2: this compound hydrobromide is soluble in DMSO up to 50 mM.
Q3: Is this compound available in a more water-soluble form?
A3: this compound is typically supplied as the hydrobromide salt (this compound hydrobromide). Salt forms of compounds generally have enhanced water solubility and stability compared to their freebase forms.[3]
Q4: How should I store the solid compound and stock solutions of this compound?
A4: For long-term storage of the solid compound, it is recommended to store it at -20°C.[2] For short-term storage, it can be kept in a dry, dark place at 0-4°C.[2] Stock solutions, particularly in DMSO, should also be stored at -20°C to maintain stability.
Solubility and Stability Data
| Compound Form | Solvent | Maximum Concentration | Storage Recommendations |
| This compound hydrobromide (Solid) | - | - | Short-term: 0-4°C, dry and dark.[2] Long-term: -20°C.[2] |
| This compound hydrobromide | DMSO | 50 mM | Store stock solutions at -20°C. |
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility. Avoid excessive heat, which could lead to degradation.
-
Fresh Solvent: Ensure that the DMSO used is of high purity and has not been repeatedly opened, as it can absorb moisture from the air, which may affect solubility.
Caption: Workflow for troubleshooting this compound dissolution.
Issue 2: Potential Degradation of this compound in Solution
To minimize the risk of degradation, follow these best practices:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store solutions in light-protected vials.
-
Use Freshly Prepared Solutions: For critical experiments, it is always best to use freshly prepared solutions.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh out the required amount of this compound hydrobromide (M.Wt: 398.73 g/mol ).[2][4]
-
Add Solvent: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.9873 mg of this compound hydrobromide in 1 ml of DMSO.
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, use the troubleshooting steps outlined above (sonication, gentle warming) until the compound is fully dissolved.
-
Storage: Store the stock solution in aliquots at -20°C.
Signaling Pathway Overview
This compound is known to act as a partial agonist at the dopamine (B1211576) D1-like receptor.[2][3][5] It has also been reported to be an allosteric modulator of the sigma-1 receptor.[3][5]
Caption: this compound's interaction with key receptors.
References
avoiding SKF 83959 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of using SKF 83959 in their experiments, with a focus on avoiding and identifying its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is primarily characterized as a partial agonist for dopamine (B1211576) D1-like receptors (D1 and D5).[1][2][3] Its on-target effects are traditionally associated with the canonical Gαs/olf-adenylyl cyclase signaling pathway.[1] However, it exhibits complex pharmacology and has been reported to act as a functional antagonist in some systems, particularly in primate cells where it can block dopamine-induced cAMP formation.[4][5]
Q2: I am observing effects that are inconsistent with D1 receptor agonism. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
-
Off-Target Effects: this compound has affinity for other receptors, including D2-like dopamine receptors, α2-adrenoceptors, and sigma-1 receptors.[2][3][4] At higher concentrations, it can also inhibit sodium and potassium channels.[6]
-
Concentration-Dependent Effects: The effects of this compound are highly dependent on the concentration used. Effects observed at concentrations of 10 µM or higher are often due to off-target activities.[1]
-
Partial Agonism/Antagonism: As a partial agonist, this compound can act as a functional antagonist in the presence of a full agonist like dopamine.[5][7] Its effects can also vary depending on the specific cell type and receptor expression levels.
Q3: Is this compound a biased agonist for the phospholipase C (PLC) pathway?
A3: While initially reported to be a biased agonist that selectively activates a Gq-PLC pathway, more recent and rigorous pharmacological studies have challenged this view.[1] The current consensus is that this compound is a conventional partial agonist at the D1 receptor-cAMP pathway. The activation of PLC is now largely considered an off-target effect that occurs at suprapharmacological concentrations (≥10 µM).[1]
Q4: What are the key off-target receptors I should be concerned about?
A4: The most significant off-targets to consider are the α2-adrenoceptor, where it acts as an antagonist, and the sigma-1 receptor, where it acts as a potent allosteric modulator.[3][4][6] It also has moderate to low affinity for D2 and D3 dopamine receptors.[2][3]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected increase in intracellular calcium at high concentrations (>1µM). | Activation of PLC-coupled receptors or other off-target ion channels. This is likely not a D1 receptor-mediated effect. | 1. Perform a dose-response curve to determine if the effect is only present at high concentrations. 2. Use a selective D1 antagonist (e.g., SCH23390) to see if the effect is blocked. If not, it is an off-target effect. 3. Consider using antagonists for other potential targets, such as α2-adrenergic or sigma-1 receptors. |
| Inconsistent results between in vitro and in vivo experiments. | This compound can act as a functional antagonist in vivo and may have different effects depending on the species (e.g., rat vs. primate).[2][4] | 1. Carefully review the literature for species-specific effects. 2. Include appropriate positive and negative controls in your experiments (e.g., a full D1 agonist and a D1 antagonist). |
| Observed effects are not blocked by a D1 receptor antagonist. | The effect is likely mediated by one of this compound's off-target receptors. | 1. Systematically test antagonists for other known targets of this compound (see Table 1). 2. Use a structurally unrelated D1 agonist as a positive control to confirm D1 receptor functionality in your system. |
| Difficulty replicating previously reported PLC activation. | The original reports of PLC activation likely resulted from off-target effects at high concentrations.[1] | 1. Confirm that your experimental conditions, especially the concentration of this compound, match those in the original reports. 2. Run parallel experiments to measure cAMP levels to assess on-target D1 receptor engagement. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki/pKi) of this compound at Various Receptors
| Receptor | Species | Ki (nM) | pKi | Reference(s) |
| Dopamine D1 | Rat | 1.18 | 8.93 | [2][3] |
| Human | 1.1 ± 0.1 | - | [1] | |
| - | - | 6.72 | [4] | |
| Dopamine D5 | Rat | 7.56 | 8.12 | [2][3] |
| Dopamine D2 | Rat | 920 | 6.04 | [2][3] |
| Rat | 1100 ± 200 | - | [1] | |
| Dopamine D3 | Rat | 399 | 6.40 | [2][3] |
| α2-Adrenoceptor | - | - | 6.41 | [4] |
Table 2: Functional Activity of this compound
| Assay | System | Intrinsic Activity (% of Dopamine) | Reference |
| cAMP Production | CHO cells (human D1) | 35 ± 2% | [1] |
| β-arrestin Recruitment | - (D1-mediated) | 32 ± 2% | [1] |
Experimental Protocols
Protocol 1: Validating On-Target D1 Receptor Engagement vs. Off-Target Effects
This protocol uses a selective antagonist to differentiate between on-target and off-target effects.
Objective: To determine if the observed cellular or physiological response to this compound is mediated by the dopamine D1 receptor.
Materials:
-
This compound
-
SCH23390 (selective D1 antagonist)
-
Full D1 agonist (e.g., SKF 81297 or dopamine) as a positive control
-
Vehicle control (e.g., DMSO, saline)
-
Your experimental system (cells, tissue, etc.)
-
Assay reagents for measuring your endpoint (e.g., cAMP assay kit, calcium imaging dye)
Procedure:
-
Determine the optimal concentration of this compound that produces a reliable effect in your assay.
-
Pre-treat your experimental system with a selective D1 antagonist, SCH23390 (a concentration of 1-10 µM is often effective), for a sufficient time to allow for receptor binding (e.g., 15-30 minutes).
-
Add this compound at the predetermined optimal concentration to the antagonist-pre-treated system.
-
Include control groups:
-
Vehicle only
-
This compound only
-
SCH23390 only
-
Full D1 agonist only
-
SCH23390 + Full D1 agonist
-
-
Measure the experimental endpoint at the appropriate time.
Interpretation of Results:
-
On-Target Effect: If SCH23390 significantly blocks the effect of this compound, the effect is likely mediated by the D1 receptor.
-
Off-Target Effect: If SCH23390 does not block the effect of this compound, the effect is likely mediated by an off-target receptor.
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Workflow for troubleshooting unexpected effects of this compound.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Paradoxical Results with SKF 83959
Welcome to the technical support center for SKF 83959. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the often paradoxical and complex experimental results obtained with this compound. Below you will find a series of frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to help you navigate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why do I observe D1 agonist-like behavioral effects in vivo, but see D1 antagonist-like activity in my in vitro adenylyl cyclase assay?
This is a classic paradoxical observation with this compound.[1] While it elicits behavioral responses typical of dopamine (B1211576) D1 receptor agonists, it often fails to stimulate, and may even inhibit, dopamine-induced adenylyl cyclase activity in biochemical assays.[2][3][4]
Possible Explanations and Troubleshooting Steps:
-
Hypothesis 1: Biased Agonism and Alternative Signaling. this compound is proposed to be a "biased agonist" that preferentially activates a Gq protein-coupled pathway, leading to phospholipase C (PLC) activation, instead of the canonical Gs/olf-protein-coupled adenylyl cyclase (AC) pathway.[2][5][6]
-
Troubleshooting:
-
Assay for PLC activation by measuring inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization. An increase in these second messengers would support this hypothesis.
-
Use a D1 receptor antagonist (e.g., SCH23390) to confirm that the observed PLC activation is D1 receptor-mediated.[5]
-
-
-
Hypothesis 2: D1-D2 Receptor Heteromer Activation. The Gq/PLC signaling may be mediated through a D1-D2 receptor heteromer, which this compound is suggested to selectively activate.[2][7][8]
-
Hypothesis 3: Partial Agonism. Some studies suggest that this compound is a partial agonist at the D1 receptor for the adenylyl cyclase pathway.[5][9] Its effects might be more apparent in systems with high receptor reserve or in the absence of a full agonist.
-
Troubleshooting:
-
Conduct a full dose-response curve for this compound in your adenylyl cyclase assay. A partial agonist will show a lower maximal response compared to a full agonist like dopamine or SKF 81297.[5]
-
-
-
Hypothesis 4: Off-Target Effects. this compound interacts with other receptors, including sigma-1 and alpha2-adrenergic receptors, and ion channels, which could contribute to its in vivo effects.[7][10]
-
Troubleshooting:
-
Consider the potential contribution of these off-target effects to your experimental results and use appropriate antagonists to investigate them if necessary.
-
-
2. My results for PLC activation with this compound are inconsistent or negative. What could be the issue?
The purported PLC-activating effect of this compound is a major point of contention in the literature.[5][9]
Possible Explanations and Troubleshooting Steps:
-
Cell System Specificity: The coupling of D1 receptors to PLC may be cell-type specific. Some studies reporting PLC activation have used specific cell lines or brain regions.[2] Conversely, other studies using different heterologous expression systems have failed to observe D1-mediated PLC activation by this compound.[5][9]
-
Troubleshooting:
-
Ensure your chosen cell line expresses all the necessary components for the signaling pathway (D1 receptors, Gq/11 proteins, PLC).
-
Consider that the observed effects might not be directly mediated by D1 receptors. For example, a slight increase in IP1 production at high concentrations of this compound was not blocked by the D1 antagonist SCH23390 in one study.[5]
-
-
-
Assay Sensitivity: Assays for PLC activation can be less robust than cAMP assays.
-
Troubleshooting:
-
Optimize your assay conditions, including cell density, incubation times, and the concentration of this compound used.
-
Include a positive control that is known to activate PLC in your system (e.g., carbachol (B1668302) for muscarinic receptors) to validate the assay.[5]
-
-
3. I am seeing effects of this compound that are not blocked by a D1 antagonist. Why is this happening?
Possible Explanations and Troubleshooting Steps:
-
Off-Target Activity: As mentioned, this compound has known off-target activities that would not be blocked by a D1 antagonist. It acts as an allosteric modulator of the sigma-1 receptor, an inhibitor of sodium and potassium channels, and an antagonist at alpha2-adrenoceptors.[7][10]
-
Troubleshooting:
-
Review the literature for known off-target effects of this compound that may be relevant to your experimental model.
-
If a specific off-target is suspected, use a selective antagonist for that target to see if the effect of this compound is blocked.
-
-
-
Metabolites: The in vivo effects of this compound could be partially due to its metabolites, which may have different pharmacological profiles.[5]
Quantitative Data Summary
The following tables summarize key binding affinities and functional activities of this compound from the literature.
Table 1: Receptor Binding Affinities (Ki in nM)
| Receptor | Rat Brain | Human (Recombinant) | Reference(s) |
| Dopamine D1 | ~2.5 | ~2.5 | [5] |
| Dopamine D2 | ~1100 | ~1100 | [5] |
| Dopamine D5 | ~7.56 | N/A | [11] |
| Alpha-2 Adrenoceptor | ~388 | N/A | [10] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity Summary
| Assay | Receptor/Pathway | Observed Effect of this compound | Reference(s) |
| Adenylyl Cyclase | D1-Gs/olf-cAMP | Partial agonist (in some systems) or antagonist (in others) | [2][5][10] |
| Phospholipase C | D1-Gq-IP/Ca2+ | Agonist (controversial, may be system-dependent) or no effect | [2][5][6] |
| β-Arrestin Recruitment | D1-β-Arrestin | Partial agonist | [5] |
| β-Arrestin Recruitment | D2-β-Arrestin | Partial agonist | [5] |
Experimental Protocols
1. Adenylyl Cyclase (cAMP) Accumulation Assay
This protocol is a general guideline for measuring cAMP levels in cultured cells.
-
Cell Culture: Plate cells (e.g., HEK-293 or CHO cells expressing the human D1 receptor) in 24-well plates and grow to ~80-90% confluency.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treatment: Add this compound at various concentrations. Include a positive control (e.g., 1 µM Dopamine or SKF 81297) and a vehicle control. To test for antagonism, pre-incubate with an antagonist (e.g., 10 µM SCH23390) for 15 minutes before adding the agonist.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or radioimmunoassay) according to the manufacturer's instructions.
-
Data Analysis: Normalize data to the vehicle control and plot a dose-response curve.
2. Phospholipase C (PLC) Activation Assay (Inositol Phosphate Accumulation)
This protocol is a general guideline for measuring IP1 accumulation, a stable downstream metabolite in the IP cascade.
-
Cell Culture and Labeling: Plate cells in 24-well plates. Pre-label the cells with myo-[³H]inositol in inositol-free medium overnight.
-
Pre-incubation: Wash cells and pre-incubate in assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, allowing IP1 to accumulate.
-
Treatment: Add this compound at various concentrations. Include a positive control (e.g., Carbachol for cells with muscarinic receptors) and a vehicle control.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Extraction: Stop the reaction by adding a cold acidic solution (e.g., perchloric acid).
-
Purification and Scintillation Counting: Isolate the inositol phosphates using anion-exchange chromatography columns. Measure the radioactivity of the eluted [³H]IPs using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the response to the positive control.
Visualizations
Signaling Pathways and Troubleshooting Logic
Caption: Canonical vs. Hypothesized D1 Signaling Pathways.
Caption: Troubleshooting Workflow for this compound Results.
Caption: Biased Agonism at the D1 Receptor.
References
- 1. The paradoxical effects of SKF83959, a novel dopamine D1-like receptor agonist, in the rat acoustic startle reflex paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. SK&F 83959 and non-cyclase-coupled dopamine D1-like receptors in jaw movements via dopamine D1-like/D2-like receptor synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Scholarly Article or Book Chapter | SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C | ID: 7m01bv154 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SKF 83959 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKF 83959 in in vitro assays. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pharmacologically complex benzazepine derivative. It is most commonly described as a partial agonist at the dopamine (B1211576) D1-like receptors (D1 and D5).[1][2][3] However, its functional profile is a subject of ongoing research and debate. Some studies have reported it as a biased agonist, preferentially activating phospholipase C (PLC) signaling pathways over adenylyl cyclase (cAMP) pathways, particularly through D1-D2 receptor heteromers.[4][5][6] Conversely, other research suggests it acts as a partial agonist for both cAMP and β-arrestin recruitment pathways, and in some contexts, it can even exhibit antagonist-like properties at D1 receptors coupled to adenylyl cyclase.[1][7][8][9]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the receptor expression levels. Based on its receptor binding affinities, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range.
-
For D1 receptor-mediated effects, concentrations ranging from 1 nM to 10 µM are typically used.[1][2][3]
-
It is important to note that at higher concentrations (10–300 μM), off-target effects may be observed.[1]
Q3: What are the known binding affinities of this compound for dopamine receptors?
The binding affinities (Ki) of this compound vary across different dopamine receptor subtypes. It shows the highest affinity for the D1 receptor.
| Receptor Subtype | Ki (nM) - Rat Brain |
| D1 | 1.18[2][3][10] |
| D5 | 7.56[2][3][10] |
| D2 | 920[2][3][10] |
| D3 | 399[2][3][10] |
Q4: How should I dissolve and store this compound?
This compound is available as a free base or as a hydrobromide salt. The hydrobromide salt generally has better water solubility. For in vitro experiments, it is common to prepare a stock solution in DMSO. For example, a 10 mM stock solution can be prepared in DMSO.[3] Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.
Troubleshooting Guides
Problem 1: No observable effect or a very weak response in my assay.
-
Possible Cause 1: Inappropriate Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start from a low nanomolar range and extend to the low micromolar range (e.g., 1 nM to 10 µM).
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Verify the expression of the target dopamine receptor (e.g., D1) in your cell line using techniques like Western blot, qPCR, or radioligand binding. Consider using a cell line with higher or induced receptor expression.
-
-
Possible Cause 3: Incorrect Signaling Pathway Assay.
-
Solution: this compound's effects are pathway-dependent. If you are measuring cAMP levels, remember that it is a partial agonist and may produce a submaximal response compared to a full agonist like dopamine.[1] Consider assays for other signaling pathways it is reported to modulate, such as intracellular calcium release or ERK phosphorylation.[11][12]
-
Problem 2: Observing antagonist-like effects.
-
Possible Cause 1: Biased Antagonism.
-
Explanation: this compound has been shown to act as an antagonist at the D1 receptor for β-arrestin recruitment while being an agonist for G protein signaling.[9] In some systems, particularly those with high endogenous dopamine levels, it can also act as an antagonist of adenylyl cyclase.[7][8]
-
Solution: If you are co-incubating with a D1 agonist, this compound may antagonize its effects. To confirm this, perform a competition assay with a known D1 agonist.
-
-
Possible Cause 2: Receptor Desensitization.
-
Solution: Prolonged exposure to agonists can lead to receptor desensitization and internalization. Reduce the incubation time or use a lower concentration of this compound.
-
Problem 3: High background signal or inconsistent results.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure that this compound is fully dissolved in your final assay buffer. The use of a small percentage of DMSO in the final dilution can help maintain solubility. Visually inspect for any precipitates.
-
-
Possible Cause 2: Cell Health.
-
Solution: Ensure your cells are healthy and not overgrown before starting the experiment. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay to rule out cytotoxicity from the compound or solvent.
-
-
Possible Cause 3: Assay Variability.
-
Solution: Include appropriate positive and negative controls in every experiment. A full D1 agonist (e.g., dopamine or SKF 81297) and a D1 antagonist (e.g., SCH 23390) can serve as excellent controls.
-
Experimental Protocols & Visualizations
Signaling Pathways of this compound
This compound can modulate multiple signaling pathways depending on the cellular context. The two primary pathways discussed are the canonical Gs/cAMP pathway and the Gq/PLC pathway, which is often associated with D1-D2 receptor heteromers.
Experimental Workflow: cAMP Assay
This workflow outlines the key steps for measuring intracellular cAMP levels following this compound treatment using a competitive immunoassay (e.g., HTRF or ELISA-based).
Experimental Workflow: Intracellular Calcium Imaging
This workflow details the steps for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
SKF 83959 Technical Support Center: Troubleshooting Degradation and Ensuring Proper Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of SKF 83959, a potent and selective dopamine (B1211576) D1-like receptor partial agonist. It also offers troubleshooting advice for potential degradation issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term stability, the solid form of this compound hydrobromide should be stored at -20°C in a sealed container, protected from moisture.[1] Several suppliers also indicate that storage at room temperature is acceptable for the solid compound.
Q2: What is the recommended solvent for dissolving this compound?
This compound hydrobromide is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM. When preparing a DMSO stock solution, it is recommended to use newly opened, anhydrous DMSO, as the presence of water can impact the solubility of the compound.[1]
Q3: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, it is recommended to store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is this compound sensitive to light?
Q5: Can the pH of my experimental buffer affect this compound stability?
Yes, the stability of benzazepine derivatives can be influenced by pH. Some benzodiazepines have been shown to degrade under acidic or basic conditions.[4][5] It is advisable to prepare fresh dilutions of this compound in your experimental buffer immediately before use and to be aware of the pH of your solutions.
Troubleshooting Guide
Problem: I am observing a diminished or inconsistent biological effect of this compound in my experiments.
This could be due to the degradation of the compound. Follow these troubleshooting steps to identify the potential cause:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared stock solutions have been stored according to the recommended guidelines.
-
Check Solution Age and Handling: Ensure that stock solutions are within their recommended use-by dates and have not been subjected to multiple freeze-thaw cycles.
-
Evaluate Solvent Quality: If you are preparing fresh solutions, ensure the DMSO is of high quality and anhydrous.
-
Consider Photodegradation: If the compound or its solutions have been exposed to light for extended periods, this could be a source of degradation.
-
Assess Buffer Compatibility: The pH and composition of your experimental buffer could be affecting the stability of this compound. Try preparing fresh dilutions immediately before your experiment.
Data Presentation
| Parameter | Storage Condition | Duration |
| Solid Form | -20°C, sealed, away from moisture | Long-term |
| Room Temperature | Short-term | |
| DMSO Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound hydrobromide powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound hydrobromide (M.Wt: 398.73 g/mol ), add 250.8 µL of DMSO.
-
Vortex briefly to dissolve the compound completely. Gentle warming and sonication can be used if necessary to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying potential this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 4. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Enigma of SKF 83959 Signaling: A Technical Guide
For Immediate Release
Researchers and drug development professionals grappling with the contradictory signaling data of the dopamine (B1211576) D1-like receptor agonist, SKF 83959, now have a dedicated technical support resource. This guide provides a comprehensive overview of the conflicting findings, detailed experimental protocols, and troubleshooting advice to aid in the design and interpretation of experiments involving this compound.
The enigmatic nature of this compound, exhibiting characteristics of a partial agonist, a biased agonist, and even an antagonist at the dopamine D1 receptor, has presented significant challenges to the scientific community. This resource aims to clarify these ambiguities by presenting the available data in a structured format, enabling researchers to make informed decisions in their work.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the reported signaling effects of this compound?
A1: The main discrepancy lies in its effects on two key signaling pathways downstream of the D1 receptor. Some studies report that this compound acts as a partial agonist, weakly stimulating adenylyl cyclase (AC) and subsequent cyclic AMP (cAMP) production[1]. Conversely, other reports characterize it as an antagonist at the AC-coupled D1 receptor, inhibiting dopamine-induced cAMP formation[2][3]. Furthermore, a significant body of literature initially proposed that this compound is a biased agonist, selectively activating the phospholipase C (PLC) pathway, potentially through a D1-Gq coupling or a D1-D2 receptor heteromer[4]. However, this has been contested by studies that found no evidence of D1-mediated PLC stimulation by this compound in various cell-based systems[5].
Q2: How can this compound be a partial agonist and an antagonist at the same receptor?
A2: This apparent contradiction can arise from several factors, including the experimental system, the specific assay conditions, and the level of receptor expression. In systems with high receptor reserve, a partial agonist can produce a significant functional response, appearing more like a full agonist. In contrast, in systems with low receptor reserve, the same compound may only elicit a weak response or even act as an antagonist by preventing the binding of a full agonist like dopamine. The differing reports on this compound's activity at adenylyl cyclase highlight the importance of characterizing the experimental system being used.
Q3: What is the evidence for and against the D1-D2 receptor heteromer hypothesis for this compound's action?
A3: The D1-D2 heteromer hypothesis suggests that this compound selectively activates a complex of D1 and D2 receptors, leading to Gq-mediated PLC activation and subsequent calcium mobilization[4]. Evidence for this includes co-immunoprecipitation, bioluminescence resonance energy transfer (BRET), and Förster resonance energy transfer (FRET) studies suggesting a physical interaction between the receptors. However, other studies have failed to demonstrate this compound-induced PLC activation or calcium signaling in cells co-expressing D1 and D2 receptors[5]. Furthermore, the existence and physiological relevance of this heteromer in native tissues remain a subject of debate.
Q4: Could off-target effects be contributing to the conflicting data?
A4: Yes, this compound has been shown to have affinity for other receptors, including α2-adrenoceptors and sigma (σ) receptors[6]. It is possible that some of the observed effects, particularly in in vivo studies, could be mediated by these off-target interactions. Therefore, it is crucial to use selective antagonists for these other receptors as controls to dissect the D1 receptor-mediated effects of this compound.
Troubleshooting Guides
Problem: Inconsistent results in cAMP assays.
-
Possible Cause 1: Cell type and receptor expression levels.
-
Troubleshooting: Use a well-characterized cell line with stable expression of the human D1 receptor. Determine the receptor expression level (Bmax) to understand the receptor reserve in your system. Compare results from cells with different expression levels to assess the impact on agonist versus antagonist activity.
-
-
Possible Cause 2: Assay methodology.
-
Troubleshooting: Different cAMP assay kits can have varying sensitivities and dynamic ranges. Ensure your assay is validated for your specific cell type and experimental conditions. Consider using multiple methods, such as competitive immunoassays and live-cell biosensors (e.g., FRET-based cAMP sensors), to confirm your findings.
-
-
Possible Cause 3: Ligand stability and concentration.
-
Troubleshooting: Prepare fresh solutions of this compound for each experiment. Perform a full dose-response curve to accurately determine the EC50 and maximal effect.
-
Problem: Failure to observe PLC activation.
-
Possible Cause 1: Lack of D1-Gq coupling in the chosen cell line.
-
Troubleshooting: Most commonly used cell lines like HEK293 and CHO do not endogenously couple D1 receptors to Gq. If investigating the biased agonism hypothesis, consider using cell lines that have been engineered to express the necessary G-protein chimeras or native neuronal cells that may exhibit this coupling.
-
-
Possible Cause 2: Insufficient assay sensitivity.
-
Troubleshooting: Assays for phosphoinositide (PI) hydrolysis can be less sensitive than cAMP assays. Ensure that cells are pre-labeled with [3H]-myo-inositol for a sufficient period to achieve adequate signal-to-noise. Consider using more sensitive methods like measuring inositol (B14025) monophosphate (IP1) accumulation in the presence of LiCl.
-
-
Possible Cause 3: The D1-D2 heteromer is not present or functional.
-
Troubleshooting: If investigating the heteromer hypothesis, confirm the co-expression of both D1 and D2 receptors in your cells. Use techniques like co-immunoprecipitation or FRET to verify their interaction.
-
Quantitative Data Summary
Table 1: Binding Affinities of this compound at Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) | Reported pKi | Experimental System | Reference |
| Rat D1 | 1.18 | - | Rat Brain Membranes | [4][6][7] |
| Human D1 | 2.5 ± 0.2 (K0.5) | 6.72 | Rat Striatum / Primate Cells | [1][8] |
| Rat D2 | 920 | - | Rat Brain Membranes | [4][6][7] |
| Human D2 | 1100 ± 200 (K0.5) | - | CHO cells | [1] |
| Rat D5 | 7.56 | - | Rat Brain Membranes | [4][6][7] |
Table 2: Functional Activity of this compound at Adenylyl Cyclase
| Experimental System | Effect | Potency (EC50) | Intrinsic Activity (% of Dopamine) | Reference |
| CHO cells (human D1) | Partial Agonist | ~10 nM | 35 ± 2% | [1] |
| HEK-293 cells (human D1) | Partial Agonist | ~10 nM | ~50% | [1] |
| Rat Striatum | Antagonist | - | - | [2] |
| Primate & Human Glial Cells | Antagonist | - | No significant stimulation | [8] |
Table 3: Functional Activity of this compound at Phospholipase C
| Experimental System | Effect | Potency (EC50) | Reference |
| Rat Frontal Cortex Membranes | Stimulation of PIP2 hydrolysis | 8 µM | [6] |
| HEK-293 cells (human D1) | No effect | - | [5] |
| Striatal Neurons (D1-D2 heteromer) | Calcium Mobilization | 152 nM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
1. Adenylyl Cyclase (cAMP) Assay in Rat Striatal Membranes
-
Tissue Preparation: Rat striata are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at a low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Assay Reaction: Membranes are incubated in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP. The reaction is initiated by the addition of this compound or other test compounds.
-
cAMP Quantification: The reaction is terminated by heating or the addition of acid. The amount of cAMP produced is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
2. Phospholipase C (PLC) Assay (Phosphoinositide Hydrolysis) in Cultured Cells
-
Cell Culture and Labeling: HEK293 or CHO cells expressing the D1 receptor (and D2 receptor for heteromer studies) are cultured to near confluence. The cells are then incubated overnight in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are washed to remove unincorporated [³H]-myo-inositol and then pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs). This compound or other agonists are then added, and the cells are incubated for a defined period.
-
Extraction and Quantification of Inositol Phosphates: The reaction is stopped by the addition of a cold acid solution. The aqueous phase, containing the IPs, is separated, and the total [³H]-inositol phosphates are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.
3. Intracellular Calcium Mobilization Assay in Live Cells
-
Cell Preparation and Dye Loading: Cells (e.g., cultured striatal neurons or transfected HEK293 cells) are plated on glass-bottom dishes. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.
-
Fluorescence Imaging: The dish is placed on the stage of a fluorescence microscope equipped for live-cell imaging. The cells are excited at the appropriate wavelength(s) for the chosen dye (e.g., alternating 340 and 380 nm for Fura-2), and the emission fluorescence is captured by a sensitive camera.
-
Agonist Application and Data Acquisition: A baseline fluorescence is recorded before the addition of this compound. The compound is then added to the dish, and the change in fluorescence intensity over time is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence at the two excitation wavelengths is calculated, which provides a more quantitative measure of the intracellular calcium concentration, independent of dye loading and cell thickness.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SK&F 83959 and non-cyclase-coupled dopamine D1-like receptors in jaw movements via dopamine D1-like/D2-like receptor synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modulation of adenylyl cyclase activity in rat striatal homogenate by dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of SKF 83959 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting behavioral studies involving the atypical dopamine (B1211576) D1-like receptor agonist, SKF 83959. The conflicting reports on its mechanism of action and resulting behavioral effects present unique challenges in replicating and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: The mechanism of action for this compound is complex and remains a subject of scientific debate, which is a primary source of challenges in replicating behavioral studies. Here's a summary of the leading hypotheses:
-
Partial Agonist at D1-like Receptors: Some studies indicate that this compound acts as a partial agonist at the canonical D1 receptor signaling pathway, which involves the stimulation of adenylyl cyclase.[1]
-
Biased Agonist: There is evidence to suggest this compound is a G protein-biased agonist. It appears to activate G protein signaling without recruiting β-arrestin or promoting the internalization of the D1 receptor.[2][3] This could explain the discrepancies observed between in vitro and in vivo experiments.[3]
-
D1-D2 Receptor Heteromer Agonist: Another prominent theory suggests that this compound is a specific agonist for a D1-D2 dopamine receptor heteromer. In this model, it is proposed to act as a full agonist on the D1 receptor and a high-affinity partial agonist on the D2 receptor within the complex, leading to the activation of Gq/11 and subsequent intracellular calcium release.[4][5][6] However, other research has failed to find evidence supporting the existence of this heteromer and its coupling to Gq.[7]
-
Other Receptor Interactions: this compound has also been shown to be an allosteric modulator of the sigma-1 receptor and to interact with other receptors, including α2-adrenoceptors.[4][8]
Q2: Why are the behavioral effects of this compound often described as "paradoxical"?
A2: The behavioral effects of this compound are termed paradoxical because they don't always align with its biochemical profile. While it can produce behaviors characteristic of D1 receptor activation, such as increased grooming and oral activity, some studies report it acting as a D1 receptor antagonist at a biochemical level, for instance, by failing to stimulate or even inhibiting dopamine-induced adenylyl cyclase activity.[9][10][11] Its effects on locomotion have also been inconsistent across studies, with some reporting no change and others noting an increase.[11]
Q3: Is this compound a racemic mixture, and does that matter for my experiments?
A3: Yes, this compound is a racemate, and this is a critical consideration for your experiments. It consists of the R-(+)-enantiomer (MCL-202) and the S-(-)-enantiomer (MCL-201).[4] The majority of the compound's behavioral effects are attributed to the R-(+)-enantiomer, while the S-(-)-enantiomer is largely considered inactive.[10] For greater precision and replicability, it is advisable to use the specific active enantiomer, MCL-202, if possible, or to be aware of the potential for variability when using the racemic mixture.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| High variability in behavioral responses between animals. | 1. Inconsistent Drug Administration: Improper dosing or route of administration can lead to variable drug exposure. 2. Animal Model Differences: Strain, age, and sex of the animals can influence their response to this compound. 3. Racemic Mixture vs. Enantiomer: The use of the racemic this compound can introduce more variability than the active R-(+)-enantiomer.[10] | 1. Standardize Administration Protocol: Ensure accurate and consistent dosing and administration techniques. 2. Characterize Your Animal Model: Clearly report the strain, age, and sex of the animals used. Consider potential sex-specific effects. 3. Use the Active Enantiomer: If feasible, use the R-(+)-enantiomer (MCL-202) to reduce variability.[10] |
| Behavioral effects do not align with expected D1 receptor agonism. | 1. Biased Agonism: this compound may be acting as a biased agonist, activating G-protein pathways without engaging β-arrestin pathways.[2][3] 2. D1-D2 Heteromer Activity: The observed effects might be mediated by D1-D2 receptor heteromers, which have a unique pharmacological profile.[5] 3. Off-Target Effects: The compound interacts with other receptors, such as sigma-1 and α2-adrenergic receptors, which could contribute to the behavioral phenotype.[4][8] | 1. Measure Multiple Signaling Readouts: If possible, assess both G-protein and β-arrestin pathway activation to characterize the signaling bias. 2. Consider D2 Receptor Blockade: Co-administration with a D2 antagonist could help elucidate the role of the D1-D2 heteromer. 3. Investigate Off-Target Contributions: Use selective antagonists for sigma-1 or α2-adrenergic receptors to determine their involvement. |
| Difficulty replicating published findings. | 1. Discrepancies in Experimental Protocols: Minor differences in experimental design, such as the behavioral apparatus, testing conditions, or data analysis methods, can lead to different outcomes. 2. Conflicting Mechanisms of Action: The lack of consensus on how this compound works makes it inherently difficult to replicate findings, as different experimental systems may favor one signaling pathway over another.[1][7] | 1. Detailed Protocol Review: Carefully compare your experimental protocol with the published study, paying close attention to all methodological details. 2. Acknowledge the Controversy: In your experimental design and interpretation, explicitly acknowledge the ongoing debate about the drug's mechanism of action. Consider designing experiments that could help differentiate between the proposed signaling pathways. |
Quantitative Data Summary
| Parameter | This compound | Reference Compound (e.g., Dopamine) | Citation |
| D1 Receptor Affinity (Ki, nM) in rat | 1.18 | [12] | |
| D5 Receptor Affinity (Ki, nM) in rat | 7.56 | [12] | |
| D2 Receptor Affinity (Ki, nM) in rat | 920 | [12] | |
| D3 Receptor Affinity (Ki, nM) in rat | 399 | [12] | |
| Intrinsic Activity at cAMP Production (vs. Dopamine) | ~35-50% | 100% | [1] |
| Intrinsic Activity at β-arrestin Recruitment (D1) | No significant activation | Full agonist | [1][3] |
| Intrinsic Activity at β-arrestin Recruitment (D2) | ~19% (vs. quinpirole) | 100% (quinpirole) | [1] |
Experimental Protocols
Acoustic Startle Reflex and Prepulse Inhibition (PPI) Protocol (adapted from[9])
-
Apparatus: Use a startle chamber with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Stimuli:
-
Startle Stimulus: A 40 ms (B15284909) burst of 105 dB white noise.
-
Prepulse Stimuli: 20 ms bursts of white noise at intensities of 3, 6, or 12 dB above the background noise.
-
-
Trial Types:
-
Pulse-alone trials: Only the startle stimulus is presented.
-
Prepulse-pulse trials: A prepulse stimulus precedes the startle stimulus by 100 ms.
-
No-stimulus trials: Only background noise is presented.
-
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pretreatment time, place the animal in the startle chamber.
-
Present the different trial types in a pseudorandom order.
-
-
Data Analysis:
-
Startle Amplitude: Measure the peak startle response in the pulse-alone trials.
-
PPI: Calculate as [(1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)) x 100%].
-
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: General experimental workflow for this compound behavioral studies.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The paradoxical effects of SKF83959, a novel dopamine D1-like receptor agonist, in the rat acoustic startle reflex paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: SKF 83959 Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal experiments involving the dopamine (B1211576) D1-like receptor partial agonist, SKF 83959. Given its complex pharmacology, achieving consistent and interpretable results requires careful consideration of experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the behavioral effects of this compound in my animal model inconsistent or paradoxical?
A1: Variability in the behavioral outcomes of this compound is a frequently encountered issue due to its complex and debated mechanism of action. Here are key factors to consider:
-
Complex Pharmacology: this compound is not a simple agonist. It is described as a partial agonist at the D1-like receptor and may act as a functional antagonist at D1 receptors coupled to adenylyl cyclase.[1][2][3] Some evidence suggests it acts as a biased agonist, selectively activating signaling pathways, potentially through D1-D2 receptor heteromers.[4][5][6] This means its effects are highly dependent on the specific neuronal population, receptor expression levels, and the baseline state of the animal.
-
Dose-Dependence: The dose of this compound is critical. Low doses might engage high-affinity sites and produce specific effects, while higher concentrations are more likely to cause off-target effects at D2, D3, sigma-1, or adrenergic receptors, confounding the results.[1][7][8][9] It is crucial to perform a thorough dose-response study in your specific model and behavioral paradigm.
-
Task-Specificity: The behavioral effects of this compound are highly dependent on the task being assayed. For example, it may increase startle amplitude but fail to disrupt prepulse inhibition, unlike classical D1 agonists.[2] Its effects on operant behaviors can also be complex and not easily reversed by dopamine antagonists.[10]
-
Species Differences: The effects of this compound can vary between species, such as rodents and primates.[8] Findings from one species may not directly translate to another.
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Establish a full dose-response curve for your specific behavioral measure to identify the optimal, most consistent dose range.
-
Use Control Compounds: Include a standard D1 agonist (e.g., SKF 81297) and a D1 antagonist (e.g., SCH 23390) in your experiments to benchmark the effects of this compound.
-
Characterize Baseline Behavior: Ensure that baseline locomotor activity and behavior are stable and consistent across all experimental animals before drug administration.
-
Consider the Racemate: this compound is a racemate. The R-(+)- and S-(-)-enantiomers can have different pharmacological properties, which may contribute to variability.[11][12]
Q2: How can I be sure the effects I'm observing are mediated by D1 receptors and not off-target interactions?
A2: This is a critical question given that this compound has known affinities for other receptors, including D2, D5, sigma-1, and alpha2-adrenoceptors.[7][8][9][11]
Troubleshooting Steps:
-
Pharmacological Blockade: Pre-treat animals with a selective D1 receptor antagonist (e.g., SCH 23390) to determine if the this compound-induced effect is blocked. If the effect persists, it is likely mediated by an off-target mechanism.
-
Use the Lowest Effective Dose: As determined from your dose-response study, use the lowest dose of this compound that produces a reliable effect to minimize engagement of lower-affinity off-target receptors.
-
Control for Off-Target Effects: If you suspect involvement of another receptor (e.g., sigma-1), use a selective antagonist for that receptor in a separate control experiment.
-
Consult Binding Affinity Data: Compare your in-vivo dose with the known Ki values for various receptors (see Table 1). If the concentrations required to see an effect in vivo are much higher than the D1 receptor Ki, off-target effects are more probable.[1]
Q3: What is the best way to prepare and administer this compound to ensure consistent bioavailability?
A3: Proper preparation and administration are fundamental to minimizing variability.
Troubleshooting Steps:
-
Solubility: this compound hydrobromide is soluble in DMSO.[7] For in vivo use, it is often dissolved in a vehicle containing a small amount of ethanol (B145695) or DMSO, then diluted with saline or water.[6] It's crucial to establish a consistent, stable vehicle and preparation method.
-
Vehicle Controls: Always administer a vehicle-only solution to a control group of animals to account for any behavioral effects of the solvent itself.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) will affect the pharmacokinetics. Choose a route appropriate for your experimental question and use it consistently. Intraperitoneal (i.p.) injection is common for systemic effects.[13]
-
Fresh Preparations: Prepare solutions fresh on the day of the experiment. If storing stock solutions, follow the manufacturer's recommendations (e.g., -20°C for 1 month, -80°C for 6 months for stock solutions) to avoid degradation.[13]
-
Acclimatization: Ensure animals are properly acclimatized to the testing room and handling procedures to minimize stress-induced variability.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Target | Species | Ki (nM) | Reference(s) |
| Dopamine D1 | Rat | 1.18 | [7][9] |
| Dopamine D5 | Rat | 7.56 | [7][9] |
| Dopamine D2 | Rat | 920 | [7][9] |
| Dopamine D3 | Rat | 399 | [7][9] |
| Alpha2-Adrenoceptor | Primate | pKi = 6.41 | [8] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Example Effective Doses of this compound in Rodent Behavioral Models
| Animal Model | Behavioral Test | Effective Dose (i.p.) | Observed Effect | Reference(s) |
| Mice | Passive Avoidance & Y-Maze | 0.5 - 1.0 mg/kg | Reversal of scopolamine-induced cognitive impairment | [9][13] |
| Rats | Acoustic Startle Reflex | 1.0 mg/kg | Increased startle amplitude | [2] |
| Rats | Operant Behavior (DRL) | 0.03 - 0.3 mg/kg | Disruption of performance | [14] |
| Rats (MAM model) | Spatial Learning | 0.1 - 0.3 mg/kg | Inhibition of spatial learning | [15] |
Signaling Pathway & Experimental Workflow Diagrams
Caption: Signaling pathways potentially modulated by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Experimental Protocol Example: Rodent Locomotor Activity
This protocol provides a standardized method for assessing the impact of this compound on spontaneous locomotor activity in an open field test, designed to minimize variability.
1. Animals:
-
Species: Male Sprague Dawley rats (250-400g) or C57BL/6 mice (8-12 weeks old).
-
Housing: House animals individually for at least one week before testing to prevent social hierarchy effects on activity. Maintain a 12-hour light/dark cycle with food and water available ad libitum.[1]
-
Handling: Handle all animals for 5 minutes per day for at least 3 days prior to the experiment to acclimate them to the experimenter.
2. Apparatus:
-
Open Field Arena: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) made of non-porous, uniformly colored material (e.g., white or black Plexiglas). The arena should be equipped with an automated activity monitoring system using infrared beams or video tracking software.[16]
-
Environment: Conduct the test in a dedicated, quiet room with consistent, indirect lighting and stable temperature and humidity.[17]
3. Drug Preparation:
-
Compound: this compound hydrobromide.
-
Vehicle: Sterile saline containing 1% DMSO and 1% Tween 80 (or another validated vehicle). The final injection volume should be consistent (e.g., 5 ml/kg for rats, 10 ml/kg for mice).
-
Preparation: Prepare solutions fresh on the day of testing. Vortex thoroughly to ensure the compound is fully dissolved. Prepare separate syringes for each dose and the vehicle.
4. Experimental Procedure:
-
Acclimatization: Transport animals to the testing room in their home cages and allow them to acclimate for at least 30-60 minutes before the test begins.[17][18]
-
Habituation (Day 1): Place each animal in the center of the open field arena and allow it to explore freely for 30 minutes. This session serves to habituate the animal to the novel environment and provides a baseline activity level. Do not administer any injections on this day.
-
Test Day (Day 2):
-
Administer the assigned treatment (Vehicle or this compound at various doses) via intraperitoneal (i.p.) injection.
-
Return the animal to its home cage for the appropriate pre-treatment time (e.g., 30 minutes). This time should be kept consistent for all animals.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for 60 minutes. Key parameters to measure include: total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center vs. periphery of the arena.[17]
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or a suitable cleaning agent between each animal to eliminate olfactory cues.[18]
5. Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Report all key parameters to provide a comprehensive picture of the behavioral profile.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradoxical effects of SKF83959, a novel dopamine D1-like receptor agonist, in the rat acoustic startle reflex paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lack of effect of dopamine receptor blockade on SKF83959-altered operant behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Locomotion test for mice [protocols.io]
potential for SKF 83959 tachyphylaxis or tolerance
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with SKF 83959. The focus is on the potential for tachyphylaxis, tolerance, or desensitization to its effects during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a benzazepine derivative with a complex pharmacological profile. It is primarily characterized as a dopamine (B1211576) D1-like receptor partial agonist.[1][2] Its effects are not fully explained by the canonical D1 receptor signaling pathway involving Gαolf/s stimulation of adenylyl cyclase.[1] In fact, some studies have shown it to be an antagonist at D1 receptors coupled to adenylyl cyclase.[3][4][5][6]
The compound has been reported to preferentially activate phospholipase C (PLC) through a Gq-protein coupled mechanism, potentially via D1-D2 receptor heteromers.[5][7] However, other studies have failed to replicate D1-mediated PLC activation in heterologous systems.[1] this compound is also known to be a potent allosteric modulator of the sigma-1 receptor, which may contribute to its overall effects.[2][8][9][10] Additionally, it has been shown to interact with α2-adrenoceptors and inhibit sodium and potassium channels.[3][9]
Q2: Is there evidence of tachyphylaxis or tolerance with repeated administration of this compound?
A2: Direct, systematic studies on the development of tachyphylaxis or tolerance to this compound are limited in the published literature. However, some inferences can be drawn. One study involving sub-chronic administration in MPTP-treated rhesus monkeys reported "stable therapeutic effects" over time, suggesting a lack of tolerance in that specific context.[11] Interestingly, this study also noted that dyskinetic side effects "wore off" during the treatment period, which could imply the development of tolerance to certain off-target or downstream effects.[11] Given its partial agonist activity at the D1 receptor and its ability to recruit β-arrestin, a key protein in receptor desensitization, there is a theoretical potential for the development of tolerance.[1]
Q3: My experimental results with this compound are diminishing over time. What could be the cause?
A3: If you are observing a decrease in the effect of this compound with repeated or prolonged exposure, several factors could be at play:
-
Receptor Desensitization: As a partial agonist at the D1 receptor, this compound can induce β-arrestin recruitment.[1] Chronic stimulation of G-protein coupled receptors (GPCRs) often leads to their phosphorylation by G-protein coupled receptor kinases (GRKs), followed by β-arrestin binding. This uncouples the receptor from its G-protein, leading to diminished signaling, and can also target the receptor for internalization, reducing the number of receptors at the cell surface.
-
Receptor Downregulation: Prolonged agonist exposure can lead to a decrease in the total number of receptors through lysosomal degradation, a more long-term form of regulation.
-
Signaling Pathway Adaptation: Downstream signaling molecules and effector systems may adapt to chronic stimulation, leading to a dampened cellular response.
-
Metabolic Tolerance: Changes in the metabolism and clearance of this compound over time could also contribute to a reduced effect.
Troubleshooting Guides
Issue: Diminished behavioral or cellular response to this compound in our experimental model.
| Potential Cause | Troubleshooting Steps |
| D1 Receptor Desensitization/Internalization | 1. Washout Period: Introduce a washout period between drug administrations to allow for receptor resensitization. 2. Receptor Occupancy Studies: Perform binding assays to determine if receptor density on the cell surface has decreased after chronic treatment. 3. β-Arrestin Recruitment Assay: Measure β-arrestin translocation to the D1 receptor in response to acute vs. chronic this compound treatment. |
| Pharmacokinetic Changes | 1. Measure Drug/Metabolite Levels: If feasible, measure the concentration of this compound and its potential metabolites in plasma or the tissue of interest over the course of the experiment. 2. Adjust Dosing Regimen: Experiment with different dosing schedules (e.g., intermittent vs. continuous) to minimize the potential for metabolic adaptation. |
| Off-Target Effects and Receptor Cross-Talk | 1. Antagonist Co-administration: Use selective antagonists for other potential targets of this compound (e.g., D2 receptors, α2-adrenoceptors, sigma-1 receptors) to isolate the D1-mediated effect and see if tolerance is specific to this pathway. 2. Investigate Downstream Signaling: Measure the activation of downstream effectors (e.g., pERK, pCaMKII) to see if the signaling cascade is being attenuated at a post-receptor level. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [2] |
| Dopamine D5 | Rat | 7.56 | [2] |
| Dopamine D2 | Rat | 920 | [2] |
| Dopamine D3 | Rat | 399 | [2] |
| Dopamine D1 | Primate | pKi = 6.72 | [3] |
| α2-adrenoceptor | Primate | pKi = 6.41 | [3] |
Table 2: Functional Activity of this compound
| Assay | System | Activity | Intrinsic Activity (% of Dopamine) | Reference |
| Adenylyl Cyclase (cAMP) | CHO cells (human D1) | Partial Agonist | 35 ± 2% | [1] |
| Adenylyl Cyclase (cAMP) | HEK-293 cells (human D1) | Partial Agonist | ~50% | [1] |
| β-Arrestin Recruitment | CHO cells (human D1) | Partial Agonist | 32 ± 2% | [1] |
| Phospholipase C (PLC) | Heterologous systems | No D1-mediated effect | N/A | [1] |
| Voltage-Gated Sodium Channels | Cultured striatal neurons | Inhibition | IC50 = 3.31±0.39μM | [12] |
Experimental Protocols
Protocol 1: Assessing D1 Receptor Desensitization via cAMP Signaling
-
Cell Culture: Culture cells expressing the dopamine D1 receptor (e.g., HEK293-D1 or CHO-D1).
-
Chronic Treatment: Treat one group of cells with a behaviorally relevant concentration of this compound for a specified period (e.g., 24 hours). A control group should be treated with vehicle.
-
Wash and Re-stimulation: Thoroughly wash the cells to remove any residual this compound. Allow for a short recovery period (e.g., 30 minutes).
-
Acute Stimulation: Acutely stimulate both the chronically treated and control cells with a range of concentrations of a full D1 agonist (e.g., SKF 81297) or this compound itself.
-
cAMP Measurement: After a short incubation (e.g., 15 minutes), lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Compare the dose-response curves for the chronically treated versus control cells. A rightward shift in the EC50 or a decrease in the Emax for the chronically treated group would indicate desensitization.
Mandatory Visualizations
Caption: Signaling pathways of this compound at dopamine receptors.
Caption: Experimental workflow for troubleshooting this compound tolerance.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. SK&F 83959 and non-cyclase-coupled dopamine D1-like receptors in jaw movements via dopamine D1-like/D2-like receptor synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 10. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sub-chronic administration of the dopamine D(1) antagonist this compound in bilaterally MPTP-treated rhesus monkeys: stable therapeutic effects and wearing-off dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Species-Specific Responses to SKF 83959
Welcome to the technical support center for SKF 83959. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the nuanced and often species-dependent responses to this compound. Below you will find frequently asked questions and troubleshooting guides to aid in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different effects of this compound in my rodent model compared to published primate studies?
A1: This is a critical and well-documented observation. The primary reason for these discrepancies lies in fundamental species differences in pharmacology and receptor expression. In primate cells, this compound has been shown to act as a potent dopamine (B1211576) D1 receptor antagonist, whereas in rodent systems, it typically behaves as a partial D1 receptor agonist.[1][2] This means that in primates, it can block the effects of dopamine, while in rodents, it weakly activates the D1 receptor.
Q2: What is the currently accepted mechanism of action for this compound? There seem to be conflicting reports.
A2: The understanding of this compound's mechanism has evolved. Initially, it was described as a biased agonist, selectively activating the phospholipase C (PLC) pathway over the adenylyl cyclase (AC) pathway. However, more recent and in-depth studies have challenged this, demonstrating that this compound is a partial agonist at the D1 receptor, with activity at both adenylyl cyclase and β-arrestin signaling pathways, much like the classical partial agonist SKF38393.[3] The earlier reports of PLC activation may be attributable to its effects on D1-D2 receptor heteromers.[3][4][5]
Q3: What are D1-D2 receptor heteromers and how do they relate to this compound's action?
A3: D1-D2 receptor heteromers are complexes formed by the physical interaction of dopamine D1 and D2 receptors.[6][7] These heteromers exhibit unique signaling properties distinct from their individual receptor components, notably coupling to Gq/11 proteins, which leads to PLC activation and intracellular calcium release.[4][5][6] this compound has been identified as a specific agonist for this heteromer complex.[4][5] Species differences in the expression of these heteromers, with greater abundance in the striatum of humans and non-human primates compared to rodents, likely contribute to the observed species-specific responses to this compound.[8][9]
Q4: Does this compound have activity at other receptors besides the D1 receptor?
A4: Yes, this compound is not entirely selective for the D1 receptor. Binding studies have revealed that it also has a notable affinity for the alpha2-adrenoceptor, where it acts as an antagonist, and a moderate affinity for the D2 receptor and the noradrenaline transporter.[1] It is also a potent allosteric modulator of the sigma-1 receptor.[10][11][12] These off-target activities can influence the overall pharmacological and behavioral effects of the compound and may vary between species.
Q5: I am not observing the expected stimulation of PLC in my D1-expressing cell line. Is my experiment failing?
A5: Not necessarily. Contrary to earlier reports, detailed pharmacological studies have shown that this compound does not have D1-mediated effects on PLC signaling in heterologous systems expressing only the D1 receptor.[3] If your experimental system does not endogenously express D2 receptors to form D1-D2 heteromers, you are unlikely to observe PLC activation with this compound application.
Troubleshooting Guides
Issue 1: Inconsistent behavioral effects in rodents.
-
Problem: You are observing high variability or unexpected behavioral outcomes (e.g., grooming, vacuous chewing, changes in locomotor activity) in your rat or mouse studies.[13][14]
-
Possible Causes & Troubleshooting Steps:
-
Partial Agonism: Remember that this compound is a partial D1 agonist in rodents. The baseline level of dopaminergic tone in your animals can significantly influence the outcome. High baseline dopamine may lead to an antagonist-like effect, while low baseline may result in an agonist effect.
-
Solution: Carefully control for factors that influence dopamine levels, such as stress, time of day, and habituation to the testing environment.
-
-
Off-Target Effects: The observed behaviors might be influenced by this compound's action on alpha2-adrenoceptors or other targets.
-
Solution: Consider co-administration with selective antagonists for other potential targets to isolate the D1-mediated effects.
-
-
D1-D2 Heteromer Expression: The expression of D1-D2 heteromers can vary between different brain regions and may be altered by experimental manipulations.
-
Solution: If feasible, perform molecular assays (e.g., proximity ligation assay) to confirm the presence of D1-D2 heteromers in your region of interest.
-
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Problem: Your in vitro data (e.g., in cell lines) does not correlate with the behavioral effects observed in whole animals.[15] This is a common challenge with this compound.
-
Possible Causes & Troubleshooting Steps:
-
Receptor Complexity in vivo: In vivo, this compound interacts with a complex environment of receptor monomers, homomers, and heteromers (like the D1-D2 complex), which is not replicated in most in vitro systems.[16]
-
Solution: Use cell lines co-expressing D1 and D2 receptors to investigate heteromer-specific signaling.
-
-
Metabolism: The in vivo effects of this compound could be influenced by its metabolites. The 3-N-demethylated analog of this compound also has high affinity for the D1 receptor and may contribute to the overall effect.[3]
-
Solution: If possible, test the effects of known metabolites in your in vitro assays.
-
-
Species of Cell Line vs. Animal Model: Using a human cell line to predict effects in a rat model can be misleading due to the documented species differences in this compound's pharmacology.[1]
-
Solution: Whenever possible, use cell lines and animal models from the same species to improve the translational relevance of your findings.
-
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound in Rat
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 1.18 | [10][11][12] |
| Dopamine D5 | 7.56 | [10][11][12] |
| Dopamine D2 | 920 | [10][11][12] |
| Dopamine D3 | 399 | [10][11][12] |
| Alpha2-Adrenoceptor | pKi = 6.41 | [1] |
Table 2: Functional Activity of this compound at the D1 Receptor
| Assay | Species/System | Observed Effect | Reference |
| Adenylyl Cyclase (cAMP) | Rat Striatum | Partial Agonist | [3] |
| Adenylyl Cyclase (cAMP) | Human D1-HEK293 cells | Partial Agonist | [3] |
| Adenylyl Cyclase (cAMP) | Monkey/Human Glial Cells | Potent Antagonist | [1] |
| β-Arrestin Recruitment | Human D1-HEK293 cells | Partial Agonist | [3] |
| Phospholipase C (PLC) | Human D1-HEK293 cells | No D1-mediated effect | [3] |
| D1-D2 Heteromer Activation | Mouse Striatum | Agonist (Gq/11 pathway) | [4][5] |
Experimental Protocols
Protocol 1: Assessing D1-D2 Heteromer Signaling in Co-transfected Cells
-
Cell Culture: Culture HEK-293 cells and co-transfect with plasmids encoding human dopamine D1 and D2 receptors. Include a control group transfected with only the D1 receptor.
-
Calcium Imaging: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Compound Application: Establish a baseline fluorescence reading. Apply this compound at various concentrations.
-
Data Acquisition: Measure changes in intracellular calcium concentration by monitoring the fluorescence ratio at appropriate excitation/emission wavelengths.
-
Analysis: Compare the calcium response in D1-only expressing cells versus D1-D2 co-expressing cells. A significantly greater response in the co-transfected cells is indicative of D1-D2 heteromer-mediated signaling.
Protocol 2: Proximity Ligation Assay (PLA) for D1-D2 Heteromer Detection in Brain Tissue
-
Tissue Preparation: Perfuse the animal (e.g., rat, mouse, or primate) and prepare frozen brain sections containing the region of interest (e.g., striatum).
-
Antibody Incubation: Incubate the sections with primary antibodies specific for the D1 receptor and the D2 receptor, raised in different species.
-
PLA Probe Ligation: Apply PLA probes, which are secondary antibodies with attached DNA strands. If the receptors are in close proximity (<40 nm), the DNA strands can be ligated to form a circular template.
-
Amplification and Detection: Amplify the circular DNA template via rolling-circle amplification. Detect the amplified product using fluorescently labeled oligonucleotides.
-
Imaging and Quantification: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents a detected D1-D2 heteromer. Quantify the number of signals per cell or per area to compare heteromer expression between different species or experimental conditions.
Visualizations
References
- 1. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. D1–D2 dopamine receptor heteromer - Wikipedia [en.wikipedia.org]
- 7. The Dopamine D1–D2 Receptor Heteromer in Striatal Medium Spiny Neurons: Evidence for a Third Distinct Neuronal Pathway in Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D1–D2 receptor heteromer expression in key brain regions of rat and higher species: Upregulation in rat striatum after cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D1-D2 receptor heteromer expression in key brain regions of rat and higher species: Upregulation in rat striatum after cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological characterization of behavioural responses to SK&F 83959 in relation to 'D1-like' dopamine receptors not linked to adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The paradoxical effects of SKF83959, a novel dopamine D1-like receptor agonist, in the rat acoustic startle reflex paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: SKF 83959 Hydrobromide vs. Freebase in Experimental Settings
This technical support center provides guidance for researchers, scientists, and drug development professionals using SKF 83959 in their experiments. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between this compound hydrobromide and the freebase form?
The primary differences between the hydrobromide salt and the freebase form of this compound lie in their physical properties, which can impact experimental design and execution. While the biological activity at equivalent molar concentrations is comparable, the salt form generally offers advantages in terms of solubility and stability.[1]
Q2: Which form, hydrobromide or freebase, is more suitable for in vitro experiments?
For most in vitro experiments, the hydrobromide salt is recommended. Its enhanced water solubility facilitates the preparation of stock solutions and their dilution in aqueous buffers used in cell culture and other biochemical assays.[1] this compound hydrobromide is soluble to 50 mM in DMSO.
Q3: Which form is preferable for in vivo studies?
The hydrobromide salt is also commonly used for in vivo studies due to its solubility, which is advantageous for preparing formulations for administration (e.g., intraperitoneal injection).[2][3] When preparing solutions, it is crucial to consider the final concentration of the active compound, accounting for the mass of the hydrobromide counter-ion.
Q4: How do I prepare a stock solution of this compound hydrobromide?
For this compound hydrobromide, a common solvent is DMSO, in which it is soluble up to 50 mM. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q5: What is the mechanism of action of this compound?
This compound is a partial agonist for the dopamine (B1211576) D1-like receptor.[1][2][4] There has been considerable debate in the scientific literature regarding its precise signaling mechanism. While initially reported to be a biased agonist that selectively activates phospholipase C (PLC) without stimulating adenylyl cyclase, subsequent research has challenged this view.[3][5] Some studies indicate that this compound is a partial agonist at the canonical D1 receptor signaling pathway, leading to the production of cyclic AMP (cAMP), and may not activate PLC at pharmacologically relevant concentrations.[5] It also has activity at other receptors, including the sigma-1 receptor and alpha-2 adrenoceptors.[1][2][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | 1. Compound Degradation: The freebase form may be less stable. Stock solutions may have degraded over time, especially with repeated freeze-thaw cycles. 2. Off-Target Effects: this compound has affinity for D2, D3, D5, and sigma-1 receptors, which could lead to confounding results.[1][2][4][6] 3. Incorrect Concentration: The use of suprapharmacological concentrations can lead to non-specific effects.[5] | 1. Use fresh stock solutions: Prepare fresh solutions or use aliquots that have not undergone multiple freeze-thaw cycles. Consider using the more stable hydrobromide salt.[1][2] 2. Use appropriate controls: Include selective antagonists for potential off-target receptors to confirm that the observed effect is mediated by the D1 receptor. For example, use a D1 receptor antagonist like SCH23390 to block the effects of this compound.[5][7][8] 3. Perform dose-response experiments: Determine the optimal concentration range for your specific assay to ensure you are observing a target-specific effect. |
| Poor solubility of the compound in aqueous buffers | 1. Using the freebase form: The freebase form has lower aqueous solubility compared to the hydrobromide salt.[1] 2. Precipitation upon dilution: The compound may precipitate when a concentrated DMSO stock is diluted into an aqueous buffer. | 1. Switch to the hydrobromide salt: The hydrobromide form is more water-soluble and generally preferred for experiments in aqueous media.[1] 2. Optimize dilution method: Try diluting the stock solution in a stepwise manner or vortexing during dilution to improve solubility. Ensure the final DMSO concentration is compatible with your experimental system. |
| Observed effects do not align with expected D1 receptor agonism (e.g., antagonist-like effects) | 1. Partial Agonism: this compound is a partial agonist and may act as a functional antagonist in the presence of a full agonist like dopamine.[4][5] 2. Biased Signaling Complexity: The signaling pathway activated by this compound may be cell-type specific and not follow the canonical adenylyl cyclase pathway in all systems.[5] | 1. Re-evaluate experimental design: Consider the presence of endogenous dopamine in your system. The partial agonist nature of this compound means its effects can be complex. 2. Characterize the signaling pathway: Investigate downstream signaling pathways (e.g., cAMP, PLC, ERK, p38) in your specific experimental model to understand the mechanism of action.[5][7][8] |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Source |
| Rat Dopamine D1 | 1.18 | [1][2][4] |
| Rat Dopamine D5 | 7.56 | [1][2][4] |
| Rat Dopamine D2 | 920 | [1][2][4] |
| Rat Dopamine D3 | 399 | [1][2][4] |
Table 2: Effective Concentrations of this compound in Various Assays
| Assay | Concentration | Observed Effect | Source |
| PIP2 Hydrolysis Stimulation | 10 - 250 µM | Stimulation in membranes | [1][2] |
| PC12 Cell Assay | 0.1 - 10 µM | Changes EC50 of SKF81297 | [1][2] |
| In vivo (mice) | 0.5 and 1 mg/kg (i.p.) | Reverses scopolamine-induced cognitive impairments | [1][2] |
| In vivo (rats) | 0.01 - 1.0 mg/kg | Dose-dependent effects on operant behaviors | [3] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in RGC-5 Cells
This protocol is adapted from a study investigating the neuroprotective effects of this compound against hydrogen peroxide-induced injury.[7][8]
-
Cell Culture: Culture RGC-5 cells in appropriate media and conditions.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 30 µM) or vehicle for 30 minutes.
-
Induction of Injury: Add hydrogen peroxide (H₂O₂) to the cell culture medium to a final concentration of 500 µM and incubate for an additional 5 hours.
-
Assessment of Cell Viability:
-
Propidium Iodide (PI) Staining: Stain cells with PI to identify dead cells via fluorescence microscopy.
-
MTT Assay: Use the MTT assay to quantify cell viability by measuring the metabolic activity of the cells.
-
-
Controls: Include a D1 receptor antagonist (e.g., SCH23390) to confirm that the observed neuroprotection is D1 receptor-mediated.
Protocol 2: In Vivo Behavioral Assessment in Rats
This protocol is based on studies examining the effects of this compound on operant behaviors.[3]
-
Animals: Use male Sprague Dawley rats.
-
Behavioral Training: Train rats on a specific operant task, such as a fixed-interval or differential reinforcement of low-rate schedule, until a stable baseline performance is achieved.
-
Drug Administration: Dissolve this compound hydrobromide in a vehicle (e.g., 10% ethanol (B145695) in saline) and administer via intraperitoneal (i.p.) injection at various doses (e.g., 0, 0.01, 0.1, 1.0 mg/kg).
-
Behavioral Testing: Place the rats in the operant chambers and record their performance on the trained task for a set duration (e.g., 30 minutes).
-
Data Analysis: Analyze key behavioral measures such as response rates, number of reinforcements, and inter-response times. A within-subject design with a counterbalanced dose order is recommended.
Visualizations
Caption: Canonical vs. putative biased signaling pathways of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D₁ dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
managing SKF 83959's partial agonist/antagonist properties
Welcome to the technical support center for SKF 83959. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this atypical dopamine (B1211576) D1-like receptor ligand. Given its unique partial agonist and antagonist properties, as well as its debated biased signaling profile, experimental outcomes can be highly context-dependent. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound a D1 receptor agonist or antagonist?
A1: this compound is best described as a partial agonist at the dopamine D1-like receptor.[1][2][3][4] Its functional effects can appear agonistic or antagonistic depending on the signaling pathway being measured and the experimental system. For Gs/cAMP pathway activation, it generally behaves as a partial agonist with intrinsic activity significantly lower than full agonists like dopamine.[1] However, in some systems, particularly in primate cells or certain in vivo contexts, it can act as a functional antagonist of the Gs/cAMP pathway, blocking the effects of full agonists.[5][6][7][8]
Q2: What is the evidence for this compound being a "biased agonist"?
A2: this compound is often cited as a biased agonist that preferentially activates Gq/11-protein-coupled signaling (leading to phospholipase C (PLC) activation and calcium mobilization) over the canonical Gs/adenylyl cyclase pathway.[9][10][11] This "bias" is proposed to be the source of its unique pharmacological profile.[11] However, this is a point of significant controversy in the literature. Some comprehensive studies have failed to find evidence of D1 receptor-mediated PLC activation by this compound in common heterologous expression systems, suggesting its effects may be explained by its partial agonism at the Gs pathway alone.[11] Researchers should critically evaluate their experimental system to determine if this biased signaling window is observable.
Q3: Does this compound's activity depend on D1-D2 receptor heteromers?
A3: A prominent hypothesis suggests that this compound's unique Gq/11-coupled signaling is mediated through D1-D2 receptor heteromers.[12][13][14] According to this model, the compound acts as an agonist at the D1 receptor and a partial agonist at the D2 receptor within the complex to specifically activate PLC.[12][13] However, other studies have presented evidence challenging the existence or functional relevance of these heteromers in vivo, finding that the behavioral effects of this compound are dependent on the D1 receptor but not the D2 receptor or Gαq.[9][10]
Q4: Why are my results with this compound inconsistent with published data?
A4: Inconsistencies are common with this compound and can arise from several factors:
-
Cell System: The signaling machinery (e.g., relative expression of G proteins, receptor expression levels, presence of D2 receptors) can vary dramatically between cell lines (e.g., HEK293 vs. CHO) and between recombinant systems and native tissue.[1]
-
Species Differences: this compound has been reported to act as an antagonist of cAMP signaling in primate cells, while often showing partial agonism in rodent-derived cells.[5][6]
-
Assay-Specific Conditions: The sensitivity and dynamic range of your assay (e.g., cAMP accumulation, β-arrestin recruitment, calcium flux) can influence whether a partial agonist effect is detected.
-
Off-Target Effects: At higher concentrations, this compound has affinity for other receptors, such as α2-adrenoceptors, which could confound results, particularly in vivo.[5][6]
Q5: What is the role of this compound in β-arrestin recruitment?
A5: this compound has been shown to be a partial agonist for D1 receptor-mediated β-arrestin recruitment, with an intrinsic activity of approximately 32% compared to dopamine.[1] In some studies, a class of benzazepines including this compound failed to activate the β-arrestin pathway, acting instead as antagonists of dopamine-stimulated recruitment.[15] This suggests it may be a G-protein-biased agonist, favoring G-protein signaling over β-arrestin recruitment.[16]
Troubleshooting Guides
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No response in cAMP assay | 1. Antagonist Effect: In your specific cell system (e.g., primate cells), this compound may be acting as a pure antagonist at the Gs pathway.[5][6] 2. Low Receptor Expression: Insufficient D1 receptor density may prevent a detectable signal from a partial agonist. 3. Assay Insensitivity: The assay may not be sensitive enough to detect a weak response. | 1. Test for Antagonism: Co-incubate this compound with a full D1 agonist (e.g., dopamine, SKF 81297). A rightward shift in the agonist's dose-response curve will confirm antagonism. 2. Optimize Expression: Use a higher expression clone or increase transfection efficiency. 3. Enhance Signal: Use a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation and amplify the signal. |
| Unexpected activity in vivo (e.g., motor effects) | 1. Off-Target Binding: this compound binds to α2-adrenoceptors and sigma-1 receptors, which can influence motor and behavioral readouts.[2][5][6] 2. Partial Agonist/Antagonist Balance: The in vivo effect will depend on the basal dopaminergic tone. In a low-dopamine state, its agonist properties may dominate; in a high-dopamine state, its antagonist properties may prevail. | 1. Control for Off-Targets: Use specific antagonists for α2 and sigma-1 receptors to dissect the contribution of these targets. 2. Modulate Dopamine Levels: Compare the effects of this compound in animals with depleted dopamine (e.g., 6-OHDA lesion model) versus animals with elevated dopamine (e.g., co-administration with amphetamine). |
| No signal in Calcium Mobilization Assay | 1. Lack of Gq Coupling: Your cell line may lack the necessary components (e.g., D2 receptors for heteromer formation, Gαq protein) for this compound to elicit a calcium response.[9][11] 2. Assay Conditions: Calcium assays are sensitive to cell density and dye loading. | 1. Use a Positive Control System: Test the compound in a cell line reported to show the D1-D2-Gq response. Alternatively, co-transfect D1, D2, and a promiscuous G-protein like Gα15/16 to force coupling to the PLC pathway. 2. Optimize Assay: Titrate cell seeding density and optimize dye loading time and temperature according to the manufacturer's protocol. |
| High variability between experiments | 1. Ligand Stability: The compound may degrade in solution over time. 2. Cell Passage Number: GPCR expression and signaling can change as cells are passaged. 3. Inconsistent Assay Timing: The kinetics of different signaling pathways can vary. | 1. Prepare Fresh Solutions: Make fresh dilutions of this compound from a frozen stock for each experiment. 2. Maintain Low Passage Number: Use cells within a consistent and narrow passage number range for all experiments. 3. Standardize Incubation Times: Strictly adhere to optimized incubation times for ligand stimulation. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the inhibitory constant (Ki) values of this compound at various rat dopamine receptors. Lower values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D1 | 1.18 | [2][3][4][15] |
| Dopamine D5 | 7.56 | [2][3][4][15] |
| Dopamine D2 | 920 | [2][3][4][15] |
| Dopamine D3 | 399 | [2][3][4][15] |
Table 2: Functional Activity (Intrinsic Activity) of this compound
Intrinsic activity is expressed as a percentage of the maximal response induced by a full agonist (e.g., dopamine).
| Signaling Pathway | Cell System | Intrinsic Activity (%) | Reference(s) |
| cAMP Production (Gs) | CHO cells (human D1) | 35 ± 2% | [1] |
| cAMP Production (Gs) | HEK-293 cells (human D1) | ~42-50% | [1] |
| β-Arrestin Recruitment | HEK-293 cells (human D1) | 32 ± 2% | [1] |
| β-Arrestin Recruitment | HEK-293 cells (human D2) | 19 ± 2% | [1] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed signaling pathways for this compound.
Experimental Workflow Diagram
Caption: Workflow for dissecting this compound's functional selectivity.
Experimental Protocols
cAMP Production Assay (Gs Pathway)
This protocol is adapted from HTRF (Homogeneous Time-Resolved Fluorescence) and GloSensor™ assay principles.
Objective: To quantify the effect of this compound on adenylyl cyclase activity via the Gs pathway.
Methodology:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human dopamine D1 receptor into 384-well white opaque plates. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). Include a full agonist (e.g., dopamine) as a positive control and a known antagonist (e.g., SCH 23390) for antagonism mode experiments.
-
Agonist Mode:
-
Aspirate culture medium from cells and replace with assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add this compound dilutions to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate cells with this compound dilutions for 15-30 minutes.
-
Add a concentration of the full agonist that gives ~80% of its maximal response (EC80).
-
Incubate for an additional 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and add detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF, or luciferase substrate for GloSensor™).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Read the plate on a compatible reader (e.g., HTRF-capable reader or luminometer).
-
Convert raw signal to cAMP concentration using a standard curve.
-
Plot concentration-response curves and fit to a sigmoidal dose-response equation to determine EC50 (potency) and Emax (efficacy).
-
Intracellular Calcium Mobilization Assay (Gq Pathway)
This protocol is based on the use of fluorescent calcium indicators.
Objective: To determine if this compound can induce calcium release, indicative of Gq/11 pathway activation.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 co-expressing D1 and D2 receptors) onto 96-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Remove culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) containing probenecid (B1678239) (to prevent dye leakage).
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control Gq-agonist (e.g., carbachol (B1668302) for muscarinic receptors) in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation® 3 or FLIPR®).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Use the instrument's integrated fluidics to add the compound dilutions to the wells.
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against ligand concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
-
β-Arrestin Recruitment Assay
This protocol describes a generic enzyme fragment complementation (EFC) assay, such as the PathHunter® assay.
Objective: To measure the recruitment of β-arrestin to the D1 receptor upon stimulation by this compound.
Methodology:
-
Cell Culture: Use a cell line engineered to co-express the D1 receptor fused to one enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA). Plate cells in 384-well white plates.
-
Compound Stimulation: Add serial dilutions of this compound or a control agonist to the cells. Incubate for 90 minutes at 37°C.
-
Detection:
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Read the chemiluminescent signal on a plate luminometer.
-
The signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal against ligand concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.[1]
-
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay [promega.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SKF-83959 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Isolating SKF 83959's Effect on Sigma-1 Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of SKF 83959 on sigma-1 receptors. Our goal is to help you refine your experimental protocols to ensure specific and accurate results.
Frequently Asked Questions (FAQs)
Q1: this compound is known as a dopamine (B1211576) D1-like receptor agonist. Why is it also studied in the context of sigma-1 receptors?
A1: While initially characterized as a dopamine D1-like receptor partial agonist, subsequent research has revealed that this compound is also a potent allosteric modulator of the sigma-1 receptor.[1][2][3][4] This means it can influence the binding and function of other molecules at the sigma-1 receptor without directly competing with them at the primary binding site. This dual activity necessitates careful experimental design to isolate its effects on the sigma-1 receptor from its effects on dopamine receptors and other off-target sites.
Q2: What are the known off-target receptors for this compound?
A2: this compound exhibits affinity for several receptors, particularly at higher concentrations. Besides its primary action at dopamine D1-like receptors, it also binds to dopamine D2, D3, and D5 receptors, as well as alpha-2 adrenoceptors.[1][2][5][6] It is crucial to be aware of these off-target interactions, as they can lead to confounding results, especially in functional assays.
Q3: How does this compound interact with the sigma-1 receptor?
A3: this compound acts as a positive allosteric modulator of the sigma-1 receptor.[3][4] It has been shown to dramatically promote the binding of the selective sigma-1 receptor agonist, --INVALID-LINK---pentazocine, to the receptor in brain and liver tissues.[3][4] However, it does not affect the binding of the sigma-1 receptor antagonist, [3H]-progesterone.[3][4] This specific mode of action can be leveraged to design experiments that selectively probe its sigma-1 receptor-mediated effects.
Q4: What are some common pitfalls when studying this compound's effect on sigma-1 receptors?
A4: A common pitfall is attributing all observed effects of this compound to its action on dopamine D1 receptors, while neglecting its significant influence on sigma-1 receptors. Another issue is using excessively high concentrations of this compound (in the micromolar range), which can lead to off-target effects that are not mediated by either D1 or sigma-1 receptors.[5] It is also critical to use appropriate controls to differentiate between D1-mediated, sigma-1-mediated, and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent results in sigma-1 receptor binding assays with this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate radioligand | Use a selective sigma-1 receptor agonist radioligand like [3H]-(+)-pentazocine. | This allows for the specific detection of allosteric modulation by this compound, which enhances agonist binding.[3][4] |
| Incorrect assay conditions | Optimize incubation time, temperature, and buffer composition. | Standard protocols for sigma-1 receptor binding assays should be followed and optimized for your specific experimental system.[7][8] |
| Presence of competing ligands | Ensure that no other compounds that interact with the sigma-1 receptor are present in the assay, unless used as a specific tool. | Contaminants or other treatments can interfere with the binding of both the radioligand and this compound. |
| Use of masking agents | Avoid using masking agents to block other receptors unless their interaction with this compound and the sigma-1 receptor is well-characterized. | Masking agents can have unintended effects and complicate the interpretation of binding data.[9] |
Issue 2: Difficulty in distinguishing between sigma-1 and dopamine D1 receptor-mediated functional effects of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of selective antagonists | Use selective antagonists for both the sigma-1 receptor (e.g., NE-100) and the dopamine D1 receptor (e.g., SCH23390) in parallel experiments. | This allows for the pharmacological dissection of the observed functional response. If the effect is blocked by a sigma-1 antagonist, it is likely mediated by the sigma-1 receptor. |
| Inappropriate cell line or tissue | Use cell lines that express only the sigma-1 receptor and not dopamine receptors, or vice versa. Alternatively, use tissue from sigma-1 receptor knockout animals.[10] | This provides a clean system to study the effects of this compound on each receptor in isolation. |
| Concentration of this compound is too high | Perform dose-response curves and use the lowest effective concentration of this compound. | Higher concentrations are more likely to engage off-target receptors.[5] |
| Downstream signaling pathway is not specific | Investigate signaling pathways known to be modulated by the sigma-1 receptor, such as calcium signaling and interaction with the BiP chaperone.[11][12] | This can help to differentiate from the canonical D1 receptor signaling pathway involving adenylyl cyclase.[5] |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of this compound at Various Receptors
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [1][2] |
| Dopamine D5 | Rat | 7.56 | [1][2] |
| Dopamine D2 | Rat | 920 | [1][2] |
| Dopamine D3 | Rat | 399 | [1][2] |
| Alpha-2 Adrenoceptor | Not Specified | Moderate Affinity | [6] |
Note: this compound acts as a potent allosteric modulator of the sigma-1 receptor, enhancing agonist binding, rather than binding to the primary site in a competitive manner. Therefore, a direct Ki value for the sigma-1 receptor is not typically reported in the same way as for its other targets.
Key Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay to Assess Allosteric Modulation by this compound
Objective: To determine the effect of this compound on the binding of a selective sigma-1 receptor agonist radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing sigma-1 receptors
-
[3H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control: Haloperidol (B65202) (10 µM) or unlabeled (+)-pentazocine (10 µM)
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle)
-
A fixed concentration of [3H]-(+)-pentazocine (typically at or near its Kd value)
-
Cell membranes or tissue homogenate (protein concentration optimized for the assay)
-
-
For non-specific binding, add haloperidol or unlabeled (+)-pentazocine instead of this compound.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the effect of this compound on the specific binding of [3H]-(+)-pentazocine. An increase in binding in the presence of this compound indicates positive allosteric modulation.
Protocol 2: BiP Dissociation Assay to Measure Sigma-1 Receptor Activation
Objective: To assess the functional activity of this compound at the sigma-1 receptor by measuring its ability to induce the dissociation of the chaperone BiP.
Materials:
-
Cells co-expressing tagged sigma-1 receptor and tagged BiP (e.g., using bioluminescence resonance energy transfer - BRET tags)
-
This compound
-
Known sigma-1 receptor agonist (e.g., (+)-pentazocine) as a positive control
-
Known sigma-1 receptor antagonist (e.g., haloperidol) as a negative control
-
Cell culture medium and reagents
-
Plate reader capable of measuring BRET signal
Methodology:
-
Plate the cells in a suitable microplate (e.g., white, 96-well).
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound, the positive control, and the negative control.
-
Treat the cells with the compounds or vehicle and incubate for a specified period.
-
Measure the BRET signal according to the manufacturer's instructions for the specific BRET pair used.
-
A decrease in the BRET signal upon treatment with a compound indicates dissociation of BiP from the sigma-1 receptor, suggesting agonist activity.
-
Analyze the dose-response curve for this compound to determine its potency and efficacy in inducing BiP dissociation.[11][13][14]
Visualizations
Caption: Experimental workflow for isolating this compound's effect on sigma-1 receptors.
Caption: Signaling pathways affected by this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 12. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for SKF 83959 Metabolites In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SKF 83959 in vivo. It offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation examples to address common challenges related to the accounting of its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected metabolite of this compound in vivo?
A1: The primary metabolite of this compound that has been postulated and studied is its N-demethylated analog, often referred to as "desmethyl-SKF 83959" or "N-desmethyl-SKF 83959".[1] This oxidative metabolite is formed by the removal of the methyl group from the nitrogen atom of the benzazepine ring.
Q2: What is the pharmacological activity of the N-desmethyl metabolite?
A2: The N-demethylated metabolite of this compound also possesses high affinity for the dopamine (B1211576) D1 receptor and exhibits partial agonist activity.[1] Some in vitro studies suggest it has a somewhat higher intrinsic activity at the D1 receptor than the parent compound, this compound.[1] Therefore, it is crucial to account for this metabolite in in vivo studies as it may contribute to the overall pharmacological effects observed.
Q3: What are the main challenges in quantifying this compound and its N-desmethyl metabolite in biological samples?
A3: The main challenges include:
-
Low in vivo concentrations: Both the parent drug and its metabolite may be present at low nanomolar concentrations in plasma and brain tissue, requiring highly sensitive analytical methods.
-
Matrix effects: Biological matrices like plasma and brain homogenate can interfere with the ionization of the analytes in mass spectrometry, leading to inaccurate quantification.
-
Metabolite stability: N-demethylated metabolites can be susceptible to degradation. Proper sample collection and storage are critical.
-
Lack of commercially available standards: A certified reference standard for N-desmethyl-SKF 83959 may not be readily available, potentially requiring custom synthesis.
Q4: Which analytical technique is most suitable for the simultaneous quantification of this compound and N-desmethyl-SKF 83959?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique. It offers the high sensitivity and selectivity required for accurately measuring low concentrations of the parent drug and its metabolite in complex biological matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo analysis of this compound and its metabolite.
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Poor peak shape or resolution in LC-MS/MS | Inappropriate column chemistry or mobile phase composition. | Optimize the analytical column (e.g., C18) and the mobile phase (e.g., acetonitrile (B52724)/water with formic acid or ammonium (B1175870) formate) to improve separation and peak shape. |
| Injection of precipitated proteins onto the column. | Ensure complete protein precipitation and centrifugation. Consider using a guard column to protect the analytical column. | |
| High variability in quantitative results | Inconsistent sample preparation (e.g., protein precipitation, solid-phase extraction). | Standardize the sample preparation protocol. Use an internal standard that is structurally similar to the analytes to correct for variability. |
| Matrix effects from the biological sample. | Develop a robust sample clean-up procedure (e.g., solid-phase extraction). Evaluate and minimize matrix effects by testing different ionization sources or by using matrix-matched calibration standards. | |
| Low recovery of analytes | Inefficient extraction from the biological matrix. | Optimize the solid-phase extraction (SPE) protocol by testing different sorbents, wash solutions, and elution solvents. For liquid-liquid extraction, test different organic solvents. |
| Adsorption of analytes to labware. | Use low-binding microcentrifuge tubes and pipette tips. | |
| No detectable signal for the N-desmethyl metabolite | Metabolite concentration is below the limit of detection (LOD) of the method. | Increase the sensitivity of the LC-MS/MS method by optimizing MS parameters (e.g., collision energy, cone voltage). Concentrate the sample extract before injection. |
| Rapid metabolism and clearance of the metabolite in the chosen animal model. | Adjust the sampling time points to capture the peak concentration of the metabolite. |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the in vivo accounting of this compound metabolites.
Animal Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Drug Administration: Administer this compound hydrochloride dissolved in saline via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose might range from 1 to 10 mg/kg.
-
Sample Collection: Collect blood samples (approximately 200 µL) from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Brain Tissue Collection (optional): At the final time point, euthanize the animals and perfuse with cold saline. Dissect the brain, isolate specific regions of interest (e.g., striatum, prefrontal cortex), snap-freeze in liquid nitrogen, and store at -80°C.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation (for plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) (for plasma or brain homogenate):
-
Homogenize brain tissue in a suitable buffer.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample or brain homogenate supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
N-desmethyl-SKF 83959: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimize collision energy and other MS parameters for each analyte and the internal standard.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its N-desmethyl Metabolite in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |
| This compound | 150 ± 25 | 0.5 ± 0.1 | 450 ± 70 | 2.1 ± 0.4 |
| N-desmethyl-SKF 83959 | 45 ± 12 | 1.0 ± 0.3 | 210 ± 55 | 3.5 ± 0.8 |
| Data are presented as mean ± SD (n=6). This data is for illustrative purposes only and does not represent actual experimental results. |
Table 2: Hypothetical Concentrations of this compound and its N-desmethyl Metabolite in Rat Brain Regions 1 hour Post-administration
| Brain Region | This compound (ng/g tissue) | N-desmethyl-SKF 83959 (ng/g tissue) |
| Striatum | 85 ± 15 | 25 ± 8 |
| Prefrontal Cortex | 60 ± 11 | 18 ± 5 |
| Hippocampus | 45 ± 9 | 12 ± 4 |
| Data are presented as mean ± SD (n=6). This data is for illustrative purposes only and does not represent actual experimental results. |
Visualizations
Diagrams are provided to visualize key processes and pathways.
Caption: Experimental workflow for in vivo metabolite analysis.
Caption: Postulated D1 receptor signaling pathway for this compound.
References
Navigating the Complexities of SKF 83959: A Technical Support Guide
Welcome to the technical support center for SKF 83959. This guide is designed for researchers, scientists, and drug development professionals to provide clarity and troubleshooting assistance for experiments involving this complex compound. Given the conflicting reports and nuanced pharmacology of this compound, this resource aims to improve the translational relevance of your studies by addressing common issues and misconceptions.
Frequently Asked Questions (FAQs)
Q1: Is this compound a biased agonist for Phospholipase C (PLC) signaling?
A1: The prevailing evidence suggests that this compound is not a highly-biased agonist for D1 receptor-mediated PLC activation.[1][2] While early studies reported PLC stimulation, subsequent rigorous pharmacological characterizations have shown that these effects often occur at high micromolar concentrations (≥10 µM) and are likely due to off-target activities.[1] At pharmacologically relevant nanomolar concentrations, this compound behaves as a partial agonist at the canonical D1 receptor signaling pathway, stimulating adenylyl cyclase and β-arrestin recruitment.[1][2]
Q2: What is the primary mechanism of action of this compound at the dopamine (B1211576) D1 receptor?
A2: this compound is best characterized as a partial agonist at the dopamine D1 receptor.[1][2] Its functional profile is similar to the classical partial agonist SKF38393. It demonstrates partial intrinsic activity for both Gs/olf-mediated adenylyl cyclase activation and β-arrestin recruitment.[1] Some studies have identified it as a G protein-biased agonist, failing to recruit β-arrestin or promote D1 receptor internalization, which could explain some of its unique in vivo effects.[3][4]
Q3: Does this compound act through D1-D2 receptor heteromers?
A3: This is a topic of ongoing debate. One hypothesis suggests that this compound's unique effects are mediated through a D1-D2 receptor heteromer, where it acts as a full agonist on the D1 protomer and a partial agonist on the D2 protomer, leading to Gq/11 activation and calcium release.[5][6] However, other studies have found no evidence for functional D1-D2 heteromers in the adult brain and have shown that the behavioral effects of this compound are independent of D2 receptors and Gαq.[7][8]
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to interact with several other targets, which can contribute to its overall pharmacological profile, especially at higher concentrations.[1] These include:
-
Dopamine D5 Receptors: It is a partial agonist at D5 receptors.[9][10]
-
Sigma-1 Receptors: It acts as a potent allosteric modulator.[5][10]
-
α2-Adrenoceptors: It can act as an antagonist.[11]
-
Ion Channels: It has been found to inhibit sodium and delayed rectifier potassium channels.[5]
Q5: Why do in vivo behavioral effects of this compound sometimes appear inconsistent with its in vitro profile?
A5: The discrepancy between in vitro and in vivo results is a key challenge in this compound research.[4][12] This can be attributed to several factors:
-
Partial Agonism: Partial agonists can act as functional antagonists in the presence of a full agonist (like endogenous dopamine).[13]
-
Off-Target Effects: As mentioned in Q4, interactions with other receptors and channels can produce complex behavioral outcomes.
-
Metabolism: The 3-N-demethylated metabolite of this compound also has high affinity for the D1 receptor and may contribute to its in vivo effects.[1][2]
-
Receptor Environment: The cellular context, including the presence of interacting proteins and receptor heteromers, can influence drug effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PLC activation observed at nanomolar concentrations. | This compound is not a potent activator of D1-mediated PLC signaling.[1] | This is an expected result based on recent findings. If PLC activation is the primary goal, consider that effects are only reported at high micromolar concentrations (e.g., 10 µM and above) and are likely off-target.[1] |
| Inconsistent results in adenylyl cyclase (cAMP) assays. | The partial agonist nature of this compound means its efficacy is lower than full agonists like dopamine. The level of receptor expression in your cell system can also influence the observed efficacy. | Use a full D1 agonist (e.g., dopamine or SKF 81297) as a positive control to establish the maximal response. Compare the relative efficacy of this compound. Consider using a system with robust D1 receptor expression. |
| Unexpected behavioral effects in animal models. | Off-target effects at sigma-1, α2-adrenergic, or other receptors may be influencing behavior. The D1 receptor-independent inhibition of ion channels could also play a role.[5][11] | Use specific antagonists for suspected off-target receptors (e.g., a sigma-1 antagonist) to dissect the contribution of each target. Perform dose-response studies carefully, as off-target effects are more prominent at higher doses. |
| Results contradict published data on D1-D2 heteromers. | The existence and functional relevance of D1-D2 heteromers are controversial and may be brain region- and age-dependent.[6][7] | Use knockout animals (D1 KO, D2 KO, Gαq KO) to genetically dissect the pathways involved in your observed effect.[7][8] Employ co-immunoprecipitation or proximity ligation assays to verify receptor interaction in your specific tissue or cell model. |
| Difficulty replicating antagonist-like effects. | This compound can act as a functional antagonist in the presence of endogenous dopamine or an exogenous full agonist.[13] | To observe antagonist effects, co-administer this compound with a D1 receptor full agonist (like SKF 81297) and measure the inhibition of the full agonist's effect.[13] |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [9][10] |
| Dopamine D1 | Human | ~2.5 (K0.5) | [1] |
| Dopamine D5 | Rat | 7.56 | [9][10] |
| Dopamine D2 | Rat | 920 | [9][10] |
| Dopamine D2 | Human | ~1100 (K0.5) | [1] |
| Dopamine D3 | Rat | 399 | [9][10] |
| α2-Adrenoceptor | Not Specified | ~389 (pKi=6.41) | [11] |
Table 2: Functional Activity of this compound
| Assay | System | Activity | Intrinsic Activity (% of max) | Reference |
| Adenylyl Cyclase (cAMP) | CHO cells (human D1) | Partial Agonist | 35 ± 2% | [1] |
| Adenylyl Cyclase (cAMP) | HEK-293 cells (human D1) | Partial Agonist | ~42-50% | [1] |
| β-arrestin Recruitment | HEK-293 cells (human D1) | Partial Agonist | 32 ± 2% | [1] |
| β-arrestin Recruitment | Not Specified (D1R) | Antagonist / No effect | Fails to activate | [4] |
| Phospholipase C (PLC) | HEK-293 cells (human D1) | No effect | Not applicable | [1] |
| D1-D2 Heteromer (Ca2+ release) | Co-transfected HEK cells | Agonist | Full agonist at D1 protomer | [6] |
Signaling Pathway Diagrams
Caption: Canonical D1 receptor signaling pathway activated by this compound.
Caption: Disputed D1-D2 heteromer signaling pathway proposed for this compound.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in HEK-293 Cells
This protocol is adapted from methodologies described in studies characterizing this compound's effect on adenylyl cyclase.[1]
-
Cell Culture: Culture HEK-293 cells transiently or stably expressing the human dopamine D1 receptor in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Seeding: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the experiment, wash cells once with serum-free DMEM. Pre-incubate cells for 10-20 minutes at 37°C in assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
-
Drug Treatment: Add this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). Include a vehicle control, a positive control (e.g., 1 µM Dopamine or SKF 81297), and antagonist groups (e.g., this compound + 10 µM SCH23390) to confirm D1 receptor mediation.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl or a lysis buffer provided with a commercial cAMP assay kit.
-
Quantification: Measure cAMP levels using a competitive binding radioimmunoassay or a commercial ELISA/HTRF-based kit according to the manufacturer's instructions.
-
Data Analysis: Normalize data to the maximal response of the full agonist (dopamine) to determine the intrinsic activity of this compound. Fit concentration-response data to a sigmoidal curve to determine EC₅₀ values.
Protocol 2: β-Arrestin Recruitment Assay
This protocol utilizes a method like the PathHunter® assay to measure GPCR-proximal signaling.
-
Cell Line: Use a commercially available cell line (e.g., U2OS, CHO) engineered to co-express the human dopamine D1 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.
-
Seeding: Plate cells in a white, clear-bottom 96-well microplate according to the manufacturer's protocol.
-
Drug Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare a vehicle control and a full agonist control (e.g., dopamine).
-
Drug Addition: Add the prepared compounds to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ and maximal response relative to the full agonist to determine the partial agonist nature of this compound in this pathway.[1]
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C | ID: 7m01bv154 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. SKF-83959 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic dissection of the behavioral effects of the dopamine receptor agonist SKF83959 does not support the D1/D2 receptor heteromer model [ir.vanderbilt.edu]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The paradoxical effects of SKF83959, a novel dopamine D1-like receptor agonist, in the rat acoustic startle reflex paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SKF 83959 and SKF 38393 as Dopamine D1-like Receptor Partial Agonists
This guide provides a detailed comparison of two benzazepine derivatives, SKF 83959 and SKF 38393, frequently used as research tools to investigate the function of D1-like dopamine (B1211576) receptors. Both compounds are classified as partial agonists, yet they exhibit distinct pharmacological profiles that are critical for the interpretation of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor binding affinities, functional activities, and associated signaling pathways, supported by experimental data and detailed protocols.
Introduction to this compound and SKF 38393
This compound and SKF 38393 are synthetic compounds that share a common benzazepine scaffold and exhibit selectivity for the D1-like dopamine receptors (D1 and D5). SKF 38393 is considered the prototypical D1-like receptor selective partial agonist. In contrast, the pharmacological profile of this compound is more complex, with some studies initially suggesting it to be a biased agonist, preferentially activating phospholipase C (PLC) signaling pathways over the canonical adenylyl cyclase pathway. However, more recent evidence challenges this view, indicating that this compound acts as a partial agonist at adenylyl cyclase, similar to SKF 38393, and may not directly stimulate PLC through D1 receptors.[1] Some reports also classify this compound as a D1 receptor antagonist in certain in vivo and in vitro systems, particularly in primate cells.[2][3]
Quantitative Data Comparison
The following tables summarize the binding affinities and functional activities of this compound and SKF 38393 at various dopamine receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D5 | D2 | D3 | D4 |
| This compound | 1.18 | 7.56 | 920 | 399 | - |
| SKF 38393 | 1 | ~0.5 | ~150 | ~5000 | ~1000 |
Data for this compound from MedchemExpress. Data for SKF 38393 from Tocris Bioscience.
Table 2: Functional Activity at D1 Receptors (Adenylyl Cyclase Stimulation)
| Compound | Intrinsic Activity (% of Dopamine) | Cell Type |
| This compound | 35 ± 2% | CHO cells (human D1) |
| ~50% | HEK-293 cells (human D1) | |
| SKF 38393 | ~50% | CHO cells (human D1) |
Data from Lee et al., 2014.[1]
Signaling Pathways
Dopamine D1-like receptors are canonically coupled to the Gs/olf family of G proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). However, evidence also suggests coupling to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Canonical Gs/Adenylyl Cyclase Pathway
Both this compound and SKF 38393 act as partial agonists at the D1 receptor, stimulating the Gs protein to activate adenylyl cyclase, which in turn converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Gq/Phospholipase C and CaMKII Signaling
While the direct coupling of this compound to Gq/PLC via the D1 receptor is debated, this compound has been shown to activate Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[4] This effect may be mediated through D1-D2 receptor heteromers, which are coupled to Gq/11.[5] Activation of Gq leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, activates Protein Kinase C (PKC) and CaMKII.[4][6] SKF 38393 has also been shown to stimulate inositol phosphate (B84403) formation, suggesting an interaction with the Gq/PLC pathway.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison of results.
Radioligand Binding Assay for D1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the D1 dopamine receptor using the radiolabeled antagonist [3H]SCH23390.
Materials:
-
Rat striatal tissue or cells expressing the D1 receptor
-
Lysis buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
[3H]SCH23390 (specific activity ~80 Ci/mmol)
-
Unlabeled SCH23390 or another D1 antagonist for determining non-specific binding
-
Test compounds (this compound, SKF 38393) at various concentrations
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA assay.[9]
-
Binding Reaction: In a 96-well plate, combine:
-
50 µL of radioligand ([3H]SCH23390) at a final concentration near its Kd (e.g., 0.3 nM).[10]
-
50 µL of test compound at various concentrations or buffer (for total binding) or a high concentration of unlabeled antagonist (e.g., 1 µM SCH23390) for non-specific binding.
-
150 µL of membrane preparation (50-120 µg protein for tissue).[9]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Filtration: Rapidly filter the reaction mixture through GF/C filters presoaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression of the competition curves and calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Functional cAMP Assay
This protocol describes a method to measure the functional activity of test compounds on adenylyl cyclase stimulation in cells expressing the D1 receptor.
Materials:
-
CHO or HEK-293 cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
Dopamine (as a full agonist).
-
Test compounds (this compound, SKF 38393) at various concentrations.
-
cAMP assay kit (e.g., TR-FRET or luciferase-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure (using a TR-FRET assay as an example):
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in stimulation buffer to the desired density (e.g., 0.5 x 10^6 cells/mL).
-
Compound Addition: Add 5 µL of test compound dilutions to the wells of the 384-well plate. For the full agonist control, add dopamine. For the basal control, add stimulation buffer.
-
Cell Addition: Add 5 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C.[11]
-
cAMP Detection: Add the TR-FRET cAMP detection reagents (e.g., anti-cAMP antibody and a cAMP tracer) according to the manufacturer's instructions. Incubate for 60 minutes at room temperature, protected from light.[11]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals. Generate dose-response curves and determine the EC50 and Emax values for each compound. The intrinsic activity is calculated as (Emax of test compound / Emax of dopamine) x 100%.
Conclusion
This compound and SKF 38393 are both valuable tools for studying D1-like dopamine receptor function. However, they are not interchangeable. SKF 38393 is a well-characterized partial agonist at the adenylyl cyclase pathway with some evidence of PLC activation. The pharmacology of this compound is more complex, with evidence for partial agonism at adenylyl cyclase, potential involvement in CaMKII signaling (possibly via D1-D2 heteromers), and antagonist activity in some systems. Researchers should carefully consider these differences when designing experiments and interpreting data. The choice between these two compounds will depend on the specific signaling pathway and biological question being investigated. This guide provides a foundation for making an informed decision and for the rigorous execution of relevant experiments.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of calcium/calmodulin-dependent protein kinase IIα in the striatum by the heteromeric D1–D2 dopamine receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Evidence for the coupling of Gq protein to D1-like dopamine sites in rat striatum: possible role in dopamine-mediated inositol phosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective dopaminergic mechanism of dopamine and SKF38393 stimulation of inositol phosphate formation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of SKF 83959 and Other Benzazepines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the benzazepine SKF 83959 with other key compounds in its class, supported by experimental data. This analysis focuses on the pharmacological and functional differences between these molecules, offering insights into their mechanisms of action at dopamine (B1211576) receptors.
This compound, a substituted benzazepine, has garnered significant interest in neuroscience research due to its unique pharmacological profile at dopamine D1-like receptors. Unlike standard agonists, this compound has been investigated for its potential as a biased agonist, a compound that selectively activates one intracellular signaling pathway over another. This guide will compare this compound with other notable benzazepines, including the D1-like receptor partial agonist SKF 81297, the full agonist SKF 82958, and the antagonist SCH 23390, to provide a comprehensive overview of their respective properties.
Data Presentation: A Side-by-Side Look at Benzazepine Pharmacology
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and its counterparts, facilitating a direct comparison of their interactions with dopamine receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Benzazepines at Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D5 Receptor |
| This compound | 1.18 (rat)[1][2] | 920 (rat)[1][2] | 399 (rat)[1][2] | 7.56 (rat)[1][2] |
| SCH 23390 | 0.2 (rat)[3] | >1000 | - | 0.3 (rat)[3] |
| SKF 81297 | ~1-2 | ~200-500 | - | - |
| SKF 82958 | 4 (K0.5)[4] | 73 (K0.5)[4] | - | - |
Table 2: Functional Activity of Benzazepines at D1-like Receptors
| Compound | Functional Activity | Intrinsic Activity (vs. Dopamine) | EC50 (nM) |
| This compound | Partial Agonist (Adenylyl Cyclase)[5] | ~35-50%[5] | ~2.5-10 |
| No significant stimulation (Phospholipase C)[5] | - | - | |
| SKF 81297 | Agonist | - | - |
| SKF 82958 | Full Agonist (Adenylyl Cyclase)[4] | High | 491[4] |
| SCH 23390 | Antagonist | - | - |
The Controversy of Biased Agonism: this compound's Signaling Profile
Dopamine D1-like receptors are canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). However, alternative signaling pathways, such as the Gq-protein-mediated activation of phospholipase C (PLC), have been proposed.
This compound was initially reported to be a biased agonist that preferentially activates the PLC pathway while acting as an antagonist at the adenylyl cyclase pathway[6][7]. This purported "biased agonism" suggested that this compound could selectively engage specific signaling cascades, offering a novel mechanism for therapeutic intervention. However, subsequent in-depth studies have challenged this view, demonstrating that this compound is a partial agonist at the adenylyl cyclase pathway and does not significantly stimulate PLC activity via D1 receptors[5]. This has led to a reconsideration of the mechanisms underlying its behavioral effects, with its partial D1 agonism in canonical signaling pathways now considered the primary driver[5].
D1 Receptor Signaling Pathways
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize the benzazepines discussed in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and other benzazepines for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from rat striatum or transfected cell lines).
-
Radioligand (e.g., [3H]SCH 23390 for D1 receptors, [3H]spiperone for D2 receptors).
-
Test compounds (this compound, etc.) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer. A control group with only the radioligand and membranes (total binding) and a group with an excess of a known non-radiolabeled ligand (non-specific binding) are also included.
-
Termination: After reaching equilibrium, the binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a key second messenger in the D1 receptor signaling pathway.
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50) of benzazepines at the D1 receptor.
Materials:
-
Intact cells expressing the D1 receptor (e.g., CHO or HEK293 cells).
-
Test compounds at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: Plate the D1 receptor-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Stimulation: Add the test compounds at different concentrations and incubate for a specific period to allow for cAMP production. For antagonist testing, cells are co-incubated with the test compound and a known D1 agonist.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximal response (Emax).
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), the products of PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Objective: To investigate the ability of this compound and other benzazepines to activate the PLC signaling pathway via D1-like receptors.
Materials:
-
Cells expressing the D1 receptor.
-
[3H]myo-inositol for radiolabeling of cellular phosphoinositides.
-
LiCl to inhibit the degradation of inositol monophosphates.
-
Test compounds at various concentrations.
-
Perchloric acid or trichloroacetic acid for cell lysis.
-
Anion exchange chromatography columns.
-
Scintillation counter and fluid.
Procedure:
-
Labeling: Incubate the cells with [3H]myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Pre-incubate the labeled cells with LiCl.
-
Stimulation: Add the test compounds at different concentrations and incubate to stimulate PLC activity.
-
Extraction: Terminate the reaction and extract the water-soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate (B84403) isomers using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis: Determine the fold increase in IP accumulation over basal levels for each concentration of the test compound.
Concluding Remarks on Benzazepine Research
The comparative analysis of this compound and other benzazepines highlights the complexities of dopamine receptor pharmacology. While this compound initially presented the exciting possibility of a biased agonist, further research has refined our understanding of its mechanism of action, emphasizing its role as a partial agonist at the canonical adenylyl cyclase pathway. This distinction is critical for the design and interpretation of studies investigating the therapeutic potential of D1-like receptor ligands. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the nuanced pharmacology of these and other novel compounds targeting the dopaminergic system. The continued investigation into the signaling pathways and functional selectivity of benzazepines will undoubtedly contribute to the development of more precise and effective treatments for a range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Investigational Drug SKF 83959 and Standard Therapies for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the investigational compound SKF 83959 with the established clinical efficacy of standard Parkinson's disease (PD) treatments, including Levodopa, dopamine (B1211576) agonists, and Monoamine Oxidase-B (MAO-B) inhibitors. Due to the different stages of development, this comparison juxtaposes preclinical data for this compound against clinical data for approved therapies, highlighting the translational gap and providing a nuanced perspective for research and development professionals.
Executive Summary
This compound is a benzazepine derivative that has demonstrated a complex and debated pharmacological profile in preclinical models of Parkinson's disease. While some studies have shown its potential to alleviate motor symptoms, its precise mechanism of action remains unclear, with evidence suggesting it may act as a dopamine D1 receptor antagonist, a biased agonist, or a modulator of other receptor systems.[1][2][3] In contrast, standard Parkinson's therapies have well-established mechanisms of action and a large body of clinical evidence supporting their efficacy in managing motor symptoms. Levodopa remains the most effective symptomatic treatment, while dopamine agonists and MAO-B inhibitors offer alternative or adjunctive therapeutic options.[4][5][6] A direct clinical comparison between this compound and these standard treatments is not possible as this compound has not progressed to extensive clinical trials for Parkinson's disease.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound in preclinical models and the clinical efficacy of standard Parkinson's disease treatments.
Table 1: Preclinical Efficacy of this compound in Animal Models of Parkinson's Disease
| Animal Model | Treatment and Dose | Key Efficacy Endpoint | Result | Citation |
| 6-OHDA-lesioned rats | This compound | Amphetamine- or Apomorphine-induced rotations | Induced contralateral rotations, similar to a D1 antagonist. | [7] |
| MPTP-treated rhesus monkeys | This compound (0.5-1.0 mg/kg) | Goal-directed limb movements | Increased goal-directed limb movements, even in L-dopa unresponsive animals. | [8] |
| 6-OHDA-lesioned mice | This compound | Locomotor activity | Did not independently affect locomotor activity but counteracted D1 agonist-induced hyperactivity. | [7] |
Table 2: Clinical Efficacy of Standard Parkinson's Disease Treatments
| Treatment | Key Clinical Trial(s) | Efficacy Endpoint | Result | Citation |
| Levodopa/Carbidopa | ELLDOPA | Change in UPDRS Score | Early-start group showed a mean change of -1.0 ± 13.1 points from baseline at 80 weeks. | [9][10] |
| Various | "Off" Time Reduction | Levodopa-carbidopa intestinal gel significantly reduces "off" time. | [11] | |
| Dopamine Agonists (Pramipexole, Ropinirole, Rotigotine) | Network Meta-analysis | Change in UPDRS III Score | Significantly improved UPDRS III scores when added to Levodopa. | [6] |
| Early-phase trial (PF-06412562) | Change in MDS-UPDRS Part III Score | Clinically meaningful motor improvement from baseline compared to placebo. | [12] | |
| MAO-B Inhibitors (Rasagiline, Selegiline, Safinamide) | Network Meta-analysis | Change in UPDRS III Score | Significantly more effective than placebo in improving UPDRS III scores. | [5][13] |
| Cochrane Review | Change in Motor UPDRS Score | Small benefit over control, with a weighted mean difference of 3.79 points less with MAO-B inhibitors at one year. | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.
Preclinical Models of Parkinson's Disease
1. 6-Hydroxydopamine (6-OHDA)-Induced Rodent Model: [15][16]
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model the motor asymmetry of Parkinson's disease.
-
Procedure:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., the medial forebrain bundle or the substantia nigra).
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically with an antioxidant like ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.
-
-
Behavioral Assessment:
-
Rotational Behavior: Animals are challenged with a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) and the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations are counted over a set period.[17][18] This is a measure of the extent of the dopamine lesion and the response to dopaminergic stimulation.
-
2. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Primate Model: [8][16]
-
Objective: To induce a more systemic and bilateral parkinsonian phenotype that closely resembles the human condition.
-
Procedure:
-
Animal Model: Non-human primates, such as rhesus monkeys or marmosets.
-
MPTP Administration: MPTP is administered systemically (e.g., intravenously or intramuscularly) or via intracarotid injection over a period of days or weeks.[8] The dosage and administration schedule are critical to induce a stable parkinsonian state without causing excessive mortality.
-
Behavioral Monitoring: Animals are closely monitored for the development of parkinsonian symptoms, including bradykinesia, rigidity, tremor, and postural instability, often using a primate-specific rating scale.
-
-
Behavioral Assessment:
-
Clinical Rating Scales: A trained observer scores the severity of parkinsonian signs.
-
Goal-Directed Motor Tasks: The ability of the animal to perform specific tasks, such as retrieving a food reward, is quantified.
-
Clinical Assessment in Parkinson's Disease Trials
Unified Parkinson's Disease Rating Scale (UPDRS) / Movement Disorder Society-UPDRS (MDS-UPDRS): [19][20][21]
-
Objective: To provide a comprehensive assessment of the motor and non-motor symptoms of Parkinson's disease.
-
Structure: The scale is divided into several parts:
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood, and other non-motor symptoms.
-
Part II: Motor Experiences of Daily Living: Patient-reported assessment of difficulties with activities of daily living.
-
Part III: Motor Examination: Clinician-scored examination of motor function, including tremor, rigidity, bradykinesia, and postural stability.
-
Part IV: Motor Complications: Assesses dyskinesias and motor fluctuations.
-
-
Scoring: Each item is scored on a 0-4 scale, with higher scores indicating greater severity. The total score provides a global measure of disease severity.
-
Application in Clinical Trials: The change in UPDRS score from baseline is a primary efficacy endpoint in most clinical trials for Parkinson's disease treatments.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic approaches for Parkinson's disease target different aspects of the dopamine signaling pathway.
Caption: Overview of Dopaminergic Synapse and Therapeutic Targets.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in a preclinical model of Parkinson's disease.
Caption: Workflow for Preclinical Evaluation of Anti-Parkinsonian Drugs.
Logical Relationship of Parkinson's Disease Pathophysiology and Treatment
This diagram illustrates the logical flow from the underlying pathology of Parkinson's disease to the rationale for current therapeutic strategies.
Caption: Rationale for Dopaminergic Therapies in Parkinson's Disease.
Conclusion
This compound has demonstrated intriguing, albeit complex, effects in preclinical models of Parkinson's disease. Its unique pharmacological profile warrants further investigation to elucidate its precise mechanism of action and therapeutic potential. However, without clinical data, a direct comparison of its efficacy to standard, clinically-proven treatments like Levodopa, dopamine agonists, and MAO-B inhibitors is premature. This guide highlights the current state of knowledge and underscores the rigorous preclinical and clinical evaluation necessary to translate promising investigational compounds into effective therapies for Parkinson's disease. Researchers and drug development professionals should consider the distinct bodies of evidence for this compound and established therapies when designing future studies and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A multiple treatment comparison metaâanalysis of monoamine oxidase typeâB inhibitors for Parkinson's disease - [medicinesresources.nhs.uk]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Effects and Safety of Monoamine Oxidase-B Inhibitors for Early Parkinson's Disease: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-chronic administration of the dopamine D(1) antagonist this compound in bilaterally MPTP-treated rhesus monkeys: stable therapeutic effects and wearing-off dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Continuous Dopaminergic Stimulation-Based Levodopa Treatment in Patients with Early to Mid-Stage Parkinson’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Monoamine oxidase B inhibitors for early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdbneuro.com [mdbneuro.com]
- 16. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review [mdpi.com]
- 17. scantox.com [scantox.com]
- 18. mdbneuro.com [mdbneuro.com]
- 19. Movement Disorder Society-Sponsored Unified Parkinson’s Disease Rating Scale Revision | RehabMeasures Database [sralab.org]
- 20. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 21. MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) [movementdisorders.org]
Validating D1-PLC Signaling: A Comparative Guide to SKF 83959 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D1 receptor, a key player in motor control, reward, and cognition, has traditionally been associated with the Gαs/olf-adenylyl cyclase signaling pathway.[1][2][3] However, a growing body of research has explored a non-canonical pathway involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.[4] The benzazepine derivative SKF 83959 has been a central tool in these investigations, though its precise mechanism of action remains a subject of considerable scientific debate.[5] This guide provides a comprehensive comparison of this compound with alternative pharmacological tools for validating D1-PLC signaling, supported by experimental data and detailed protocols.
The Controversy Surrounding this compound
This compound has been described by some as a "biased agonist," selectively activating the D1-Gq-PLC signaling cascade without stimulating the canonical Gs-adenylyl cyclase pathway.[6][7] This purported unique pharmacology has made it an attractive tool for dissecting the functional significance of the D1-PLC pathway. Some studies have suggested that the behavioral effects of this compound are mediated by its action on D1-D2 receptor heterodimers, which are proposed to couple to Gq/11 and activate PLC.[5][7]
However, other rigorous pharmacological evaluations have challenged this view.[5][8] These studies suggest that this compound is not a highly-biased D1 ligand but rather a partial agonist at the canonical D1-adenylyl cyclase and β-arrestin recruitment pathways.[5] Furthermore, some research has failed to demonstrate D1-mediated PLC stimulation by this compound in heterologous expression systems.[5] It has been proposed that the observed PLC activation in some experiments may be an artifact of using suprapharmacological concentrations of the compound.[5] In primate cells, this compound has even been shown to act as a D1 receptor antagonist.[8]
This conflicting evidence underscores the need for careful experimental design and the use of multiple pharmacological tools to validate the role of D1-PLC signaling.
Comparative Pharmacology of D1 Receptor Ligands
The following table summarizes the pharmacological properties of this compound and other commonly used D1 receptor ligands. This data is crucial for selecting the appropriate tool and interpreting experimental results.
| Compound | Class | Primary Target(s) | Reported D1-PLC Activity | Reported D1-Adenylyl Cyclase Activity | Ki (nM) for rat D1 |
| This compound | Benzazepine | D1-like receptors | Agonist (disputed)[6][7] | Partial Agonist/Antagonist[5][8] | 1.18 - 2.5[5][9] |
| SKF 81297 | Benzazepine | D1-like receptors | Agonist | Full Agonist | ~1-3 |
| SKF 83822 | Benzazepine | D1-like receptors | No significant activity[7] | Agonist[7] | ~2-5 |
| Dopamine | Endogenous Catecholamine | Dopamine receptors | Agonist | Agonist | ~10-50 |
| SCH 23390 | Benzazepine | D1-like receptors | Antagonist[6] | Antagonist | ~0.2-1 |
| A77636 | Isochroman derivative | D1-like receptors | No significant activity reported | Agonist | ~2-10 |
| Dihydrexidine | Phenanthridine derivative | D1-like receptors | No significant activity reported | Full Agonist | ~5-15 |
Experimental Protocols for Validating D1-PLC Signaling
To rigorously investigate the D1-PLC signaling pathway, a combination of in vitro and ex vivo assays is recommended.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activity.
Principle: Cells are pre-labeled with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides. Upon receptor activation of PLC, [³H]-inositol phosphates are generated and accumulate in the presence of LiCl (which inhibits inositol monophosphatases). The amount of accumulated [³H]-IPs is then quantified by scintillation counting.
Protocol Outline:
-
Seed cells (e.g., HEK293 cells stably expressing the human D1 receptor) in 24-well plates.
-
Label cells overnight with [³H]-myo-inositol in inositol-free medium.
-
Wash cells and pre-incubate with assay buffer containing LiCl for 15-30 minutes.
-
Add test compounds (e.g., this compound, dopamine, SKF 81297) at various concentrations. To test for antagonism, pre-incubate with an antagonist (e.g., SCH 23390) before adding the agonist.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and separate the inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
Intracellular Calcium Mobilization Assay
This assay measures the downstream consequence of IP3-mediated calcium release from intracellular stores.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). Upon stimulation, the binding of calcium to the dye results in a change in fluorescence intensity, which is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Protocol Outline:
-
Plate cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Load cells with a calcium-sensitive dye in a suitable buffer for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Add test compounds and immediately measure the fluorescence signal over time.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
Western Blotting for Phospho-ERK1/2
Activation of the D1-PLC pathway can lead to the phosphorylation of downstream kinases such as ERK1/2.
Principle: Cells are treated with test compounds, and cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for the phosphorylated (activated) and total forms of ERK1/2.
Protocol Outline:
-
Culture cells to near confluence and then serum-starve overnight.
-
Treat cells with test compounds for various times (e.g., 5, 10, 15, 30 minutes).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Visualizing the Signaling Pathways and Experimental Logic
To aid in understanding the complex signaling and the experimental approach to its validation, the following diagrams are provided.
Caption: Dopamine D1 Receptor Signaling Pathways.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
A Comparative Guide to the Cross-Species Cognitive Enhancement Effects of SKF 83959
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive enhancement effects of the atypical dopamine (B1211576) D1 receptor partial agonist, SKF 83959, across different species. It includes a review of its performance against other cognitive enhancers, detailed experimental protocols, and an exploration of its complex signaling pathways.
Executive Summary
This compound presents a paradoxical pharmacological profile, exhibiting behavioral effects characteristic of a dopamine D1 receptor agonist while acting as a biochemical antagonist of adenylyl cyclase-coupled D1 receptors. Its cognitive effects are variable and appear to be species- and task-dependent. In rodents, this compound has demonstrated the ability to reverse cognitive deficits in models of dementia and epilepsy. However, in primates, it primarily exhibits D1 receptor antagonist properties. The compound's interaction with sigma-1 receptors and its influence on Brain-Derived Neurotrophic Factor (BDNF) signaling contribute to its complex mechanism of action. Direct comparative data with other classes of nootropics remains limited, necessitating a comparison based on mechanism and reported effects.
Cross-Species Validation of Cognitive Effects: A Tabular Comparison
The cognitive effects of this compound have been investigated in various animal models. Below is a summary of key findings across species.
| Species | Cognitive Domain | Model | Key Findings | Dosage | Citation(s) |
| Mouse | Memory | Scopolamine-induced amnesia | Reversed cognitive impairments in passive avoidance and Y-maze tasks. | 0.5 and 1 mg/kg (i.p.) | [1] |
| Mouse | Memory | Epilepsy (latent phase) | Ameliorated memory impairment. | Not specified | [2] |
| Rat | Spatial Learning | Methylazoxymethanol acetate (B1210297) (MAM) model of schizophrenia | Inhibited spatial learning and induced thigmotactic behavior. | 0.4 mg/kg | [3] |
| Rat | Operant Behavior | Fixed-interval and differential reinforcement of low-rate schedules | Dose-dependently reduced response-related measures. | 0.01, 0.1, and 1.0 mg/kg | [4] |
| Primate (Monkey) | Not specified | In vitro (monkey glial cells) | Acted as a potent D1 receptor antagonist, blocking dopamine-induced cAMP formation. | N/A | [5] |
| Primate (Monkey) | Motor Behavior | General observation | Did not induce motor unrest. | Not specified | [4] |
| Primate (Squirrel Monkey) | Operant Behavior / Motor | General observation | Increased eye blink rates and decreased rates of responding. | Not specified | [6] |
Comparison with Alternative Cognitive Enhancers
A direct, head-to-head comparison of this compound with other classes of cognitive enhancers in the same experimental paradigms is scarce in the current literature. The following table provides a qualitative comparison based on their primary mechanisms of action and general cognitive effects.
| Class of Cognitive Enhancer | Primary Mechanism of Action | General Cognitive Effects | Comparison to this compound |
| Racetams (e.g., Piracetam) | Positive allosteric modulators of AMPA receptors; enhance membrane fluidity. | Mixed evidence for cognitive enhancement in healthy individuals; may offer some benefit in mild cognitive impairment.[[“]][[“]] | This compound has a more specific dopaminergic and serotonergic profile, whereas racetams have a broader, less defined mechanism. |
| Ampakines | Positive allosteric modulators of AMPA receptors. | Enhance attention, learning, and memory in preclinical models. | Both can enhance synaptic plasticity, but through different primary targets. Ampakines directly modulate glutamate (B1630785) signaling, a pathway not directly targeted by this compound. |
| Cholinergic Agents (e.g., Acetylcholinesterase inhibitors) | Increase acetylcholine (B1216132) levels in the brain. | Primarily used to treat dementia associated with Alzheimer's disease; can improve memory and attention. | This compound's mechanism is centered on dopamine and serotonin (B10506) systems, while cholinergic agents target the acetylcholine system. Both can indirectly influence cognitive function. |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess the cognitive effects of this compound are provided below.
Y-Maze Test for Spatial Working Memory
The Y-maze test is utilized to evaluate short-term spatial working memory in rodents, based on their innate tendency to explore novel environments.[9][10][11]
Apparatus:
-
A Y-shaped maze with three identical arms, typically constructed from a non-porous material for easy cleaning.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least one hour before the test.
-
Testing:
-
Place the mouse in the center of the Y-maze.
-
Allow the animal to freely explore all three arms for a predetermined period (e.g., 8 minutes).[10]
-
Record the sequence of arm entries using a video tracking system.
-
-
Data Analysis:
-
An arm entry is counted when the animal's hind paws are completely within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into three different arms.
-
The percentage of spontaneous alternations is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
A higher percentage of spontaneous alternations indicates better spatial working memory.
-
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.[12][13][14][15]
Apparatus:
-
An open-field arena.
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation:
-
Familiarization Phase (Trial 1):
-
On the second day, place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a defined time (e.g., 10 minutes).[14]
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a close proximity to the object.
-
-
Test Phase (Trial 2):
-
Data Analysis:
-
Calculate a discrimination index (DI) as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) * 100.
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the complex and sometimes contradictory signaling pathways activated by this compound.
Experimental Workflow for the Y-Maze Test
This diagram outlines the typical workflow for conducting a Y-maze experiment to assess the effects of a compound like this compound.
Logical Relationship: this compound vs. Other Cognitive Enhancers
This diagram illustrates the distinct mechanistic classes of this compound and other common cognitive enhancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. scantox.com [scantox.com]
- 10. Y-Maze Protocol [protocols.io]
- 11. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 14. mmpc.org [mmpc.org]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 83959 Enantiomers: Unraveling Stereoselective Pharmacology
A deep dive into the pharmacological profiles of the R-(+)- and S-(-)-enantiomers of the dopamine (B1211576) D1-like receptor agonist, SKF 83959, reveals a stark contrast in their activity. The R-(+)-enantiomer is established as the active form, demonstrating partial agonist activity at D1-like dopamine receptors, while the S-(-)-enantiomer is largely inert. This guide provides a comparative study of these enantiomers, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The parent compound, this compound, has a complex and debated pharmacological profile, with conflicting reports on its effects on downstream signaling pathways, namely adenylyl cyclase (AC) and phospholipase C (PLC). While quantitative data directly comparing the binding affinities and functional potencies of the individual enantiomers remains limited in publicly available literature, the existing in vivo and in vitro studies on the racemic mixture and individual isomers provide critical insights into their stereoselective actions.
Data Presentation: A Comparative Overview
Due to a lack of direct comparative studies on the enantiomers in the published literature, the following tables summarize the pharmacological data for the racemic this compound. This data provides a baseline for understanding the compound's general activity, which is primarily attributed to the R-(+)-enantiomer.
Table 1: Receptor Binding Affinities (Ki) of Racemic this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D1 | 1.18 - 2.5 | Rat | [1][2] |
| Dopamine D2 | 920 - 1100 | Rat | [1][2] |
| Dopamine D3 | 399 | Rat | [2] |
| Dopamine D5 | 7.56 | Rat | [2] |
| Alpha-2 Adrenoceptor | ~389 (pKi=6.41) | Not Specified | [3] |
Table 2: Functional Activity of Racemic this compound
| Assay | Activity | Receptor | Key Findings | Reference |
| Adenylyl Cyclase (cAMP) | Partial Agonist | D1 | ~35-50% intrinsic activity compared to dopamine. | [4] |
| Adenylyl Cyclase (cAMP) | Antagonist | D1 | Potently antagonized dopamine-induced cAMP formation in primate cells. | [3] |
| Phospholipase C (PLC) | No significant stimulation | D1 | Did not induce IP1 production in HEK-293 cells. | [4] |
| β-Arrestin Recruitment | Partial Agonist | D1 & D2 | Showed partial agonism at both D1 and D2 receptors. | [4] |
Deciphering the Enantiomers: A Tale of Two Isomers
Behavioral studies have been pivotal in dissecting the roles of the individual enantiomers. The R-(+)-enantiomer of this compound, also known as MCL 202, is consistently reported as the behaviorally active isomer. It produces effects consistent with a D1-like receptor partial agonist, including increases in eye blinking and alterations in schedule-controlled performance in non-human primates.[5] In stark contrast, the S-(-)-enantiomer, MCL 201, is largely devoid of behavioral activity at comparable doses.[5] This indicates that the pharmacological effects of the racemic this compound are primarily driven by the R-(+)-enantiomer.
Signaling Pathways: A Complex Picture
The signaling pathways activated by this compound are a subject of ongoing debate, with some studies suggesting it acts as a biased agonist. The canonical D1 receptor signaling pathway involves the activation of adenylyl cyclase through Gαs/olf, leading to an increase in intracellular cAMP. However, some reports suggest that this compound may preferentially activate phospholipase C through a Gαq-coupled mechanism, potentially via D1-D2 receptor heterodimers. Other studies, however, have failed to demonstrate significant PLC activation by this compound.[4]
The following diagrams illustrate the proposed signaling pathways for dopamine D1 receptor activation and the hypothesized biased agonism of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of pharmacological data. Below are generalized methodologies for key experiments cited in the comparison of this compound and its enantiomers.
Radioligand Binding Assays
This experimental workflow is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the dopamine receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) and a range of concentrations of the unlabeled test compound (R- or S-SKF 83959).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in D1 receptor signaling.
Protocol Details:
-
Cell Culture and Treatment: Cells expressing the D1 dopamine receptor are cultured and then treated with varying concentrations of the test compound (R- or S-SKF 83959).
-
Cell Lysis: After incubation, the cells are lysed to release intracellular contents, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available luminescent or fluorescent reporter gene assays.
-
Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Phospholipase C Activity Assay
This assay assesses the activation of the phospholipase C (PLC) pathway by measuring the accumulation of inositol (B14025) phosphates (IPs), such as inositol monophosphate (IP1), which are downstream products of PLC activity.
Protocol Details:
-
Cell Labeling and Treatment: Cells expressing the receptor of interest are typically pre-labeled with [³H]-myo-inositol. The cells are then treated with the test compound in the presence of LiCl, which inhibits the breakdown of IPs.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are then extracted.
-
Chromatographic Separation: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the fraction corresponding to the inositol phosphate of interest (e.g., IP1) is measured by liquid scintillation counting.
-
Data Analysis: The results are expressed as the amount of IP accumulation relative to a baseline or a positive control, and dose-response curves are generated to determine the EC50 of the compound.
Conclusion
The pharmacological activity of this compound resides almost exclusively in its R-(+)-enantiomer, which acts as a partial agonist at D1-like dopamine receptors. The S-(-)-enantiomer is largely inactive. While the precise downstream signaling mechanisms of the active enantiomer remain a topic of investigation, with conflicting evidence regarding its effects on adenylyl cyclase and phospholipase C, the clear stereoselectivity of its behavioral effects underscores the importance of considering chirality in drug design and development. Further in-depth comparative studies on the binding and functional profiles of the individual enantiomers are warranted to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. SK&F 83959 and non-cyclase-coupled dopamine D1-like receptors in jaw movements via dopamine D1-like/D2-like receptor synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modeling Evaluation of the Enantiomers of a Novel Adenylyl Cyclase 2 Inhibitor [edoc.unibas.ch]
Unraveling the Enigmatic Profile of SKF 83959: A Comparative Guide to its Antagonist Properties
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological profile of a compound is paramount. This guide provides an objective comparison of the antagonist properties of SKF 83959 in specific assays, supported by experimental data and detailed methodologies.
This compound has been a subject of considerable scientific debate, initially lauded as a biased agonist at the dopamine (B1211576) D1 receptor with a preference for the phospholipase C (PLC) pathway. However, subsequent and more detailed investigations have painted a more complex picture, revealing it to be a partial agonist at the canonical adenylyl cyclase and β-arrestin pathways, and in some contexts, an antagonist of dopamine-mediated signaling. This guide will dissect these properties, presenting a clear overview of its binding affinities and functional activities in key in vitro assays.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound in comparison to other key dopamine receptor ligands.
Table 1: Dopamine Receptor Binding Affinities of this compound and Reference Compounds
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D5 (Ki, nM) | α2-Adrenoceptor (pKi) |
| This compound | 1.18[1] | 920[1] | 399[1] | 7.56[1] | 6.41[2] |
| Dopamine | - | - | - | - | - |
| SCH 23390 | - | - | - | - | - |
| SKF 81297 | - | - | - | - | - |
| Quinpirole | - | - | - | - | - |
Ki values represent the inhibition constant, indicating the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: Functional Activity of this compound in D1 Receptor-Mediated Signaling Pathways
| Assay | This compound Intrinsic Activity (%) | Comparison Compound | Comparison Intrinsic Activity (%) |
| Adenylyl Cyclase Stimulation | 35 ± 2[3] | SKF 38393 (Partial Agonist) | ~50[3] |
| Dopamine (Full Agonist) | 100 | ||
| β-Arrestin Recruitment | Partial Agonist activity | SKF 38393 (Partial Agonist) | Similar to SKF 38393 |
| Phospholipase C (PLC) Activation | No significant D1-mediated effect | - | - |
Intrinsic activity is a measure of the maximal effect of a ligand in a specific assay, expressed as a percentage of the maximal effect of a full agonist (e.g., dopamine).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., dopamine D1 receptor).
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki value.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from rat striatum or a recombinant cell line).
-
Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]-SCH 23390 for D1 receptors).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells containing the receptor and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by filtering the contents of each well through glass fiber filters. The receptors and bound radioligand are retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
Objective: To determine the functional effect of a test compound on the adenylyl cyclase signaling pathway mediated by a G-protein coupled receptor (GPCR).
Principle: D1-like dopamine receptors are typically coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This assay measures the amount of cAMP produced in response to ligand stimulation.
Materials:
-
Intact cells or cell membranes expressing the D1 receptor.
-
Test compound (this compound).
-
Dopamine (as a full agonist).
-
Forskolin (a direct activator of adenylyl cyclase, used in some assay formats).
-
ATP (the substrate for adenylyl cyclase).
-
cAMP detection kit (e.g., based on radioimmunoassay, enzyme-linked immunosorbent assay, or fluorescence).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes expressing the D1 receptor.
-
Incubation: Incubate the cells or membranes with the test compound at various concentrations.
-
Stimulation: Initiate the enzymatic reaction by adding ATP.
-
Termination: Stop the reaction after a defined period.
-
cAMP Measurement: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. The efficacy (Emax) and potency (EC50) of the compound can be determined. Intrinsic activity is calculated as (Emax of test compound / Emax of full agonist) x 100%.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin translocates from the cytoplasm to the receptor at the cell membrane. This interaction can be monitored using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells co-expressing the receptor of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Test compound (this compound).
-
Substrate for the BRET donor (e.g., coelenterazine).
-
Plate reader capable of measuring BRET signals.
Procedure:
-
Cell Culture: Culture the engineered cells in a multi-well plate.
-
Ligand Stimulation: Add the test compound at various concentrations to the cells.
-
Substrate Addition: Add the BRET substrate.
-
Signal Detection: Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment. Plot the BRET ratio against the logarithm of the test compound concentration to determine potency and efficacy.
Visualizations
Signaling Pathways
Caption: Dopamine D1 Receptor Signaling Pathways.
Experimental Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusive Summary
The pharmacological profile of this compound is multifaceted. While it exhibits high affinity for the D1 dopamine receptor, its functional activity is not that of a simple antagonist. In assays measuring adenylyl cyclase activity and β-arrestin recruitment, this compound acts as a partial agonist.[3] This means that it can weakly activate these pathways on its own, but can also act as an antagonist in the presence of a full agonist like dopamine by competing for the same binding site.
Crucially, in primate and human cells, this compound did not significantly stimulate cAMP formation but potently antagonized dopamine-induced cAMP production, highlighting its antagonist properties in this context.[2] Furthermore, extensive research has largely refuted the initial hypothesis of this compound being a biased agonist for the PLC pathway, with studies showing no significant D1-mediated effects on PLC signaling.
In vivo, the effects of this compound are also complex, with some studies reporting antagonist-like effects on dopamine-mediated behaviors, while others describe agonist-like effects.[4] This could be attributed to its partial agonism, its interactions with other receptors such as the alpha2-adrenoceptor, or potential species-specific differences in its pharmacology.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to SKF 83959 and Other Allosteric Modulators of the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKF 83959 and other notable allosteric modulators of the sigma-1 receptor (S1R). The S1R, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is a promising therapeutic target for a range of neurological and psychiatric disorders. Allosteric modulators offer a nuanced approach to targeting the S1R, providing potential advantages in terms of safety and efficacy over traditional orthosteric ligands.
Quantitative Comparison of Sigma-1 Receptor Allosteric Modulators
The following table summarizes the key quantitative parameters for this compound and other known S1R allosteric modulators. This data is compiled from various in vitro studies and provides a basis for comparing their potency and efficacy.
| Compound | Type of Modulation | Assay Type | Orthosteric Ligand | Effect on Orthosteric Ligand Binding | Potency (EC₅₀) of Potentiation | Efficacy (Eₘₐₓ) | Reference |
| This compound | Positive Allosteric Modulator (PAM) | Radioligand Binding | --INVALID-LINK---Pentazocine | Increases affinity (decreases Kᵢ) | Not explicitly reported | Dramatically promotes binding | [1][2] |
| PAM | Functional (Anti-inflammatory) | Dehydroepiandrosterone (DHEA) | Enhances inhibitory effect on microglial activation | Not explicitly reported | Synergistic enhancement | [3] | |
| SOMCL-668 | Positive Allosteric Modulator (PAM) | Radioligand Binding | --INVALID-LINK---Pentazocine | Shifts saturation curve to the left | Not explicitly reported | Potent modulatory activity | [3] |
| PAM | Functional (Neurite Outgrowth) | (+)-SKF-10,047 | Potentiates neurite growth | Not explicitly reported | Significant potentiation | [3] | |
| PAM | Functional (GSK3β Phosphorylation) | (+)-SKF-10,047 | Potentiates phosphorylation | Not explicitly reported | Significant potentiation | [3] | |
| E1R (Methylphenylpiracetam) | Positive Allosteric Modulator (PAM) | Radioligand Binding | [³H]DTG | Enhances binding | Not explicitly reported | Acts as a PAM | [3][4] |
| PAM | Functional (Intracellular Ca²⁺) | PRE-084 | Enhances bradykinin-induced Ca²⁺ increase | Not explicitly reported | Pronounced cellular response | [3][5] | |
| Phenytoin (B1677684) | Positive Allosteric Modulator (PAM) | Radioligand Binding | --INVALID-LINK---Pentazocine | Increases affinity (decreases Kₑ) | Not explicitly reported | 3- to 8-fold increase in affinity of agonists | [2][4][6] |
Note: Quantitative data such as EC₅₀ and Eₘₐₓ for the allosteric modulation by these compounds are not consistently reported in the literature, highlighting a gap in the direct comparison of their potencies and efficacies. The table reflects the qualitative and semi-quantitative descriptions found in the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the allosteric modulation of the sigma-1 receptor.
Radioligand Binding Assay for Allosteric Modulation
This protocol is adapted from studies investigating the effect of allosteric modulators on the binding of a radiolabeled orthosteric agonist to the sigma-1 receptor.[1][2]
Objective: To determine if a test compound allosterically modulates the binding of a radiolabeled S1R agonist (e.g., --INVALID-LINK---Pentazocine).
Materials:
-
Test compound (e.g., this compound)
-
Radiolabeled S1R agonist (e.g., --INVALID-LINK---Pentazocine)
-
Unlabeled S1R agonist (e.g., (+)-Pentazocine) for determining non-specific binding
-
Membrane preparation from a source rich in S1R (e.g., guinea pig brain, liver, or cells expressing recombinant S1R)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---Pentazocine at various concentrations, and vehicle for the test compound.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---Pentazocine at various concentrations, and a high concentration of unlabeled (+)-Pentazocine.
-
Modulator Effect: Membrane preparation, --INVALID-LINK---Pentazocine at various concentrations, and the test compound at a fixed concentration.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis on the specific binding data in the absence and presence of the test compound to determine the dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ).
-
A decrease in the Kₑ value in the presence of the test compound indicates positive allosteric modulation of agonist affinity.
-
Functional Assay: Potentiation of Agonist-Induced Neurite Outgrowth
This protocol is based on studies demonstrating the potentiation of S1R agonist-induced neurite outgrowth by allosteric modulators.[3]
Objective: To assess the ability of a test compound to potentiate the neurite outgrowth-promoting effects of an S1R agonist.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Cell culture medium and supplements
-
S1R agonist (e.g., PRE-084)
-
Test compound (e.g., SOMCL-668)
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., primary antibody against a neuronal marker like β-III tubulin, and a fluorescently labeled secondary antibody)
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Culture: Plate the neuronal cells at an appropriate density in culture plates and allow them to adhere.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control
-
S1R agonist alone
-
Test compound alone
-
S1R agonist in combination with the test compound
-
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and then perform immunocytochemistry to visualize the neurons and their neurites.
-
Image Acquisition: Capture images of the stained cells using a fluorescence microscope.
-
Data Analysis:
-
Quantify neurite outgrowth using appropriate software. This can include measuring the length of the longest neurite, the total neurite length per cell, or the percentage of cells with neurites longer than a certain threshold.
-
Compare the neurite outgrowth in the combination treatment group to the groups treated with the agonist or test compound alone. A significant increase in neurite outgrowth in the combination group indicates potentiation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of S1R allosteric modulation and a typical experimental workflow for their characterization.
Caption: Sigma-1 receptor signaling pathway modulated by a positive allosteric modulator (PAM).
Caption: Experimental workflow for the characterization of a sigma-1 receptor allosteric modulator.
Discussion and Conclusion
This compound has been identified as a potent positive allosteric modulator of the sigma-1 receptor.[1][2] Its ability to enhance the binding of S1R agonists and potentiate their downstream effects, such as neuroprotection and anti-inflammatory responses, underscores its therapeutic potential.[3][7] When compared to other allosteric modulators like SOMCL-668, E1R, and the classical anticonvulsant phenytoin, this compound demonstrates a similar mechanism of action, primarily by increasing the affinity of orthosteric agonists for the S1R.[3][4]
SOMCL-668, a derivative of this compound, shows promise as a more selective S1R allosteric modulator with demonstrated efficacy in preclinical models of neuropsychiatric disorders.[8][9] E1R has also been characterized as a selective PAM with cognitive-enhancing effects.[3][5] Phenytoin, while a well-established S1R allosteric modulator, has a broader pharmacological profile.[4]
The validation of this compound's allosteric modulation of the S1R opens new avenues for drug discovery. The development of selective allosteric modulators could lead to novel therapeutic strategies for a variety of CNS disorders with improved safety and efficacy profiles. Further research is warranted to fully quantify the comparative potencies and efficacies of these compounds and to elucidate the precise molecular mechanisms underlying their allosteric action. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 6. Differences in the allosteric modulation by phenytoin of the binding properties of the sigma1 ligands [3H](+)-pentazocine and [3H]NE-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of SKF 83959 and Aripiprazole: A Guide for Researchers
This guide provides a detailed, data-driven comparison of SKF 83959 and aripiprazole (B633), two pharmacologically distinct compounds targeting dopamine (B1211576) and serotonin (B10506) receptors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, receptor binding profiles, and functional activities.
Introduction
This compound is a benzazepine derivative that has been extensively studied as a research tool to investigate the role of dopamine D1-like receptors. Its pharmacological profile has been a subject of debate, with reports describing it as both a partial agonist and an antagonist at D1 receptors, and exhibiting complex downstream signaling effects.
Aripiprazole is a widely prescribed atypical antipsychotic medication known for its unique "dopamine-serotonin system stabilizer" properties. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This multifaceted mechanism is thought to contribute to its efficacy in treating a range of psychiatric disorders with a generally favorable side-effect profile compared to other antipsychotics.
This guide will delve into the quantitative differences in their receptor affinities, functional potencies, and in vivo effects, supported by detailed experimental protocols and visual representations of their signaling pathways.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional activities of this compound and aripiprazole.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Aripiprazole |
| Dopamine D1 | 1.18 (rat) | Low Affinity |
| Dopamine D2 | 920 (rat) | 0.34 (human)[1] |
| Dopamine D3 | 399 (rat) | 0.8 (human) |
| Dopamine D5 | 7.56 (rat) | Low Affinity |
| Serotonin 5-HT1A | - | 1.7 (human) |
| Serotonin 5-HT2A | - | 3.4 (human) |
| Serotonin 5-HT2B | - | 0.36 (human) |
| Serotonin 5-HT7 | - | 39 (human) |
| α2-Adrenoceptor | pKi = 6.41[2] | - |
Note: Ki values can vary depending on the radioligand, tissue preparation, and species used.
Table 2: In Vitro Functional Activity (EC50/IC50 and Emax)
| Assay | This compound | Aripiprazole |
| D1 Receptor | ||
| Adenylyl Cyclase Stimulation | Partial Agonist (35 ± 2% Emax of dopamine)[3] | Antagonist |
| β-Arrestin Recruitment | Partial Agonist (32 ± 2% Emax of dopamine)[3] | No significant activity |
| Phospholipase C (PLC) Stimulation | Stimulates PIP2 hydrolysis (10-250 µM)[4][5] | No significant activity |
| D2 Receptor | ||
| cAMP Inhibition | Partial Agonist (19 ± 2% Emax of quinpirole (B1680403) at β-arrestin)[3] | Partial Agonist (Emax 25-90% of dopamine)[6][7] |
| Gα Signaling | - | Partial Agonist (EC50 = 38 nM, Emax = 51%)[8] |
| Gβγ Signaling | - | Antagonist (IC50 = 2.8 nM)[9] |
| β-Arrestin Recruitment | Partial Agonist (EC50 = 1.3 µM, 19 ± 2% Emax of quinpirole)[3] | Partial Agonist (EC50 = 145 nM, Emax = 47%)[8] |
| MAPK Phosphorylation | - | Partial Agonist[10][11][12] |
| Arachidonic Acid Release | - | Partial Agonist[10] |
Note: Emax values are relative to a full agonist for the respective receptor. EC50 and IC50 values represent the concentration of the drug that produces 50% of its maximal effect or inhibition, respectively.
Table 3: In Vivo Effects
| Behavioral Model | This compound | Aripiprazole |
| Catalepsy | Does not induce catalepsy | Does not induce catalepsy at clinically relevant doses[10][13] |
| Amphetamine-Induced Hyperlocomotion | Counteracts SKF 81297-induced locomotor activity[14][15] | Attenuates amphetamine-induced hyperlocomotion[10][16][17][18] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and aripiprazole.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide. For detailed, step-by-step protocols, please refer to the cited literature.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the affinity (Ki) of a compound for a specific receptor.
-
General Procedure: Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand of known affinity and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
-
cAMP Accumulation Assay:
-
Objective: To measure the effect of a compound on the production of cyclic AMP, a second messenger often modulated by Gs or Gi-coupled receptors.
-
General Procedure: Cells expressing the receptor of interest are treated with the test compound. The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
-
Phospholipase C (PLC) Activity Assay:
-
Objective: To assess the activation of PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), typically downstream of Gq-coupled receptors.
-
General Procedure: Cells or cell membranes are incubated with the test compound and a labeled substrate for PLC (e.g., [3H]PIP2). The amount of labeled product (e.g., [3H]IP3) is then measured to determine PLC activity.
-
-
β-Arrestin Recruitment Assay:
-
Objective: To measure the recruitment of β-arrestin proteins to an activated G-protein coupled receptor (GPCR).
-
General Procedure: This is often a cell-based assay using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). Cells co-express the GPCR fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein). Ligand-induced receptor activation brings the donor and acceptor into close proximity, resulting in a measurable signal.
-
-
MAPK/Akt Phosphorylation Assays:
-
Objective: To determine the effect of a compound on the phosphorylation (activation) of downstream signaling proteins like Mitogen-Activated Protein Kinase (MAPK) or Akt.
-
General Procedure: Cells are treated with the test compound, and then lysed. The cell lysates are then analyzed by Western blotting or ELISA using antibodies specific for the phosphorylated forms of the target proteins.
-
In Vivo Assays
-
Catalepsy Test:
-
Objective: To assess the induction of catalepsy, a state of motor immobility, which is a common side effect of typical antipsychotics.
-
General Procedure: A rodent is placed in an unusual posture, such as with its forepaws on an elevated bar. The latency to correct the posture is measured. A prolonged latency is indicative of catalepsy.
-
-
Amphetamine-Induced Hyperlocomotion:
-
Objective: To evaluate the potential antipsychotic-like activity of a compound by measuring its ability to block the stimulant effects of amphetamine.
-
General Procedure: Rodents are administered the test compound followed by an injection of amphetamine. Their locomotor activity is then recorded in an open field or activity chamber. A reduction in the amphetamine-induced increase in movement suggests antipsychotic-like properties.
-
Conclusion
This compound and aripiprazole represent two distinct pharmacological approaches to modulating the dopamine system. This compound's high affinity and partial agonist activity at D1-like receptors, coupled with its complex downstream signaling, make it a valuable tool for dissecting the specific roles of this receptor subtype. In contrast, aripiprazole's profile as a D2 partial agonist and serotonin receptor modulator has established it as a clinically effective "dopamine-serotonin system stabilizer."
The data presented in this guide highlights the significant differences in their receptor selectivity, functional efficacy, and in vivo effects. For researchers in drug discovery and development, this comparative analysis underscores the importance of understanding the nuanced pharmacology of GPCR ligands beyond simple agonist/antagonist classifications. The concept of functional selectivity, exemplified by aripiprazole, and the ongoing investigation into the biased agonism of compounds like this compound, are critical for the rational design of next-generation therapeutics with improved efficacy and tolerability.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diminished catalepsy and dopamine metabolism distinguish aripiprazole from haloperidol or risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antipsychotic aripiprazole antagonizes the ethanol- and amphetamine-induced locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of the atypical antipsychotic aripiprazole in d-amphetamine-based preclinical models of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Assessing the Specificity of SKF 83959 for D1 over D5 Dopamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine (B1211576) D1-like receptor partial agonist, SKF 83959, with a focus on its receptor specificity for the D1 versus the D5 dopamine receptor subtypes. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating the utility of this compound in their studies.
Executive Summary
This compound is a widely utilized pharmacological tool in the study of dopamine D1-like receptor function. An objective analysis of its binding affinity and functional activity reveals a moderate degree of selectivity for the D1 receptor over the D5 receptor. Notably, this compound exhibits significant functional selectivity, acting as a partial agonist for G-protein-mediated signaling while demonstrating biased antagonism at the β-arrestin pathway for the D1 receptor. In contrast, it appears to function as a more conventional agonist at the D5 receptor. This nuanced pharmacological profile is critical for the interpretation of experimental results and for the design of future drug discovery efforts targeting the dopaminergic system.
Data Presentation
Binding Affinity
The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The available data for this compound at rat and human dopamine D1 and D5 receptors are summarized below.
| Receptor Subtype | Species | Ki (nM) | Selectivity (D5/D1) | Reference |
| D1 | Rat | 1.18 | ~6.4-fold | [1][2][3][4][5][6][7][8] |
| D5 | Rat | 7.56 | - | [1][2][3][4][5][6][7][8] |
| D1 | Human | ~190 (pKi=6.72) | Data Not Available | [9][10] |
| D5 | Human | Data Not Available | - |
Note: A direct comparison of the selectivity of this compound for human D1 versus D5 receptors is limited by the lack of a reported Ki value for the human D5 receptor in the reviewed literature.
Functional Activity
The functional activity of this compound at D1 and D5 receptors is multifaceted. While both are Gs-coupled receptors that primarily signal through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), this compound demonstrates distinct functional profiles at each subtype.
| Functional Assay | Receptor Subtype | This compound Activity | Quantitative Data | Reference |
| cAMP Accumulation | D1 | Partial Agonist | Emax: 35 ± 2% (relative to dopamine) in CHO cells | [4][11] |
| D5 | Agonist | Specific EC50 and Emax values not readily available in reviewed literature. | ||
| β-arrestin Recruitment | D1 | Antagonist/No Agonist Activity | Fails to recruit β-arrestin | |
| D5 | Agonist | Acts as an agonist without signaling bias. |
Note: The lack of direct comparative quantitative data for cAMP accumulation at the D5 receptor is a key gap in the current literature.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for D1 and D5 receptors.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human or rat D1 or D5 dopamine receptor.
-
Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1-like receptors), and a range of concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand (e.g., unlabeled SCH23390 or haloperidol).
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay
This protocol outlines a general method for measuring the effect of this compound on cAMP production in cells expressing D1 or D5 receptors.
-
Cell Culture and Plating:
-
Culture cells (e.g., CHO or HEK293) stably expressing the D1 or D5 receptor in an appropriate growth medium.
-
Plate the cells in a 96- or 384-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or a stimulation buffer (e.g., HBSS with 0.1% BSA).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Include a positive control (e.g., a known D1/D5 agonist like dopamine or forskolin (B1673556) to directly stimulate adenylyl cyclase) and a vehicle control.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each experimental well by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
This compound exhibits a modest binding preference for the D1 receptor over the D5 receptor in rat brain tissue. While a direct comparison in human recombinant systems is hampered by a lack of available data for the D5 receptor, the existing information suggests that species differences in binding affinity may be significant.
Functionally, this compound demonstrates pronounced biased agonism at the D1 receptor, acting as a partial agonist for Gs-mediated cAMP production while failing to engage the β-arrestin pathway. This is in contrast to its action at the D5 receptor, where it appears to be a more conventional, unbiased agonist. This functional selectivity is a critical consideration for researchers, as it implies that the cellular and physiological outcomes of D1 versus D5 receptor activation by this compound may be qualitatively different. The long-standing debate over this compound's ability to activate the PLC pathway via D1 receptors has been largely resolved, with more recent evidence indicating that its in vivo effects can be attributed to its partial agonism at the canonical Gs/cAMP pathway.
For future research, a direct, side-by-side comparison of the binding and functional profiles of this compound at human D1 and D5 receptors would be invaluable for a more complete understanding of its specificity. Nevertheless, the currently available data underscores the importance of considering both binding affinity and functional selectivity when interpreting the effects of this compound and when designing experiments to probe the distinct roles of D1 and D5 receptors.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-Glo™ Assay Protocol [promega.jp]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. SKF83959|CAS 80751-85-5|DC Chemicals [dcchemicals.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of SKF 83959: A Guide to Replicating Key Findings on its Controversial Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the conflicting key findings surrounding the dopamine (B1211576) D1 receptor ligand SKF 83959. Initially hailed as a revolutionary "biased agonist," selectively activating phospholipase C (PLC) while antagonizing adenylyl cyclase (AC), subsequent rigorous investigations have challenged this view, proposing it to be a more conventional partial agonist. This guide presents the data from both perspectives, details the experimental protocols required to investigate these claims, and offers visualizations to clarify the disputed signaling pathways.
The therapeutic potential of dopamine D1 receptor agonists has long been a subject of intense research. The discovery of this compound was initially met with excitement due to its purported unique signaling profile. Seminal papers in the 1990s suggested that this compound could selectively stimulate PLC-mediated pathways, which are linked to calcium signaling, while simultaneously blocking the canonical D1 receptor signaling through adenylyl cyclase and cyclic AMP (cAMP) production.[1][2] This "biased agonism" offered the tantalizing possibility of developing drugs with more specific effects and fewer side effects.
However, more recent and thorough pharmacological characterizations have presented a contrasting view. A key 2014 study by Lee et al. provided compelling evidence that this compound behaves as a classical partial agonist at the D1 receptor, activating both the adenylyl cyclase and β-arrestin pathways, and failing to induce PLC activation via the D1 receptor.[1] This has led to a significant debate within the field and highlights the critical importance of rigorous replication of foundational studies.
This guide aims to equip researchers with the necessary information to navigate this controversy and replicate the key experiments that have shaped our understanding of this compound.
Quantitative Data Summary: A Tale of Two Mechanisms
The following tables summarize the conflicting quantitative data on the effects of this compound on the three key signaling pathways: adenylyl cyclase activation, phospholipase C activation, and β-arrestin recruitment. The data is presented as a comparison between the "classic view" of biased agonism and the "modern view" of partial agonism.
Table 1: Adenylyl Cyclase (AC) Activity
| Ligand | Classic View Finding | Modern View Finding (Lee et al., 2014)[1] |
| This compound | Antagonist/No intrinsic activity | Partial agonist (35 ± 2% intrinsic activity in CHO-hD1 cells) |
| SKF 38393 (Partial Agonist) | Partial agonist | Partial agonist (~50% intrinsic activity in CHO-hD1 cells) |
| Dopamine (Full Agonist) | Full agonist | Full agonist (100% intrinsic activity) |
Table 2: Phospholipase C (PLC) Activity
| Ligand | Classic View Finding | Modern View Finding (Lee et al., 2014)[1] |
| This compound | Agonist (stimulates PI hydrolysis) | No D1-mediated PLC activation in hD1-HEK-293 cells |
| Dopamine (Full Agonist) | - | No significant D1-mediated PLC activation |
| Carbachol (B1668302) (Muscarinic Agonist) | - | Induces robust PLC activation (positive control) |
Table 3: β-Arrestin Recruitment
| Ligand | Classic View Finding | Modern View Finding (Lee et al., 2014)[1] |
| This compound | Not typically assessed in early studies | Partial agonist (32 ± 2% intrinsic activity) |
| SKF 38393 (Partial Agonist) | - | Partial agonist |
| Dopamine (Full Agonist) | - | Full agonist (100% intrinsic activity) |
Experimental Protocols
To aid in the replication of these key findings, detailed methodologies for the crucial experiments are provided below.
Adenylyl Cyclase (AC) Assay
Objective: To measure the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP).
General Protocol (based on Lee et al., 2014): [1]
-
Cell Culture and Preparation:
-
Use a cell line stably or transiently expressing the human dopamine D1 receptor (e.g., CHO-hD1 or HEK-293-hD1 cells).
-
Culture cells to an appropriate confluency in a suitable medium.
-
Harvest and resuspend the cells in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Ligand Incubation:
-
Aliquot the cell suspension into assay tubes.
-
Add increasing concentrations of the test compound (this compound, SKF 38393, dopamine) or vehicle control.
-
To test for antagonism, pre-incubate cells with an antagonist (e.g., SCH 23390) before adding the agonist.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
-
cAMP Measurement:
-
Terminate the reaction by lysing the cells (e.g., by heating or adding a lysis agent).
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive binding radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (potency) and Emax (efficacy) values.
-
Normalize the data to the maximal response produced by a full agonist (e.g., dopamine) to determine the intrinsic activity.
-
Phospholipase C (PLC) Assay
Objective: To determine if this compound stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) phosphates (IPs) and diacylglycerol (DAG).
General Protocol (based on Lee et al., 2014): [1]
-
Cell Culture and Labeling:
-
Use a cell line expressing the human dopamine D1 receptor (e.g., HEK-293-hD1 cells).
-
Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.
-
-
Ligand Incubation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in an assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add increasing concentrations of the test compound (this compound) or a positive control (e.g., carbachol for muscarinic receptors).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Inositol Phosphate Extraction and Measurement:
-
Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (e.g., Dowex columns).
-
Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the accumulated [³H]-inositol phosphates against the ligand concentration to generate dose-response curves.
-
Compare the response to that of a known PLC-activating agonist.
-
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to promote the interaction of β-arrestin with the activated D1 receptor.
General Protocol (e.g., using a PathHunter™ assay):
-
Cell Line:
-
Use a commercially available cell line engineered to express the D1 receptor fused to a fragment of β-galactosidase (the "enzyme donor") and β-arrestin fused to the complementary fragment (the "enzyme acceptor").
-
-
Cell Plating and Ligand Addition:
-
Plate the cells in a microplate and incubate to allow for attachment.
-
Add increasing concentrations of the test compound (this compound, SKF 38393, dopamine).
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment. This brings the two β-galactosidase fragments into proximity, forming an active enzyme.
-
Add a detection reagent containing the chemiluminescent substrate for β-galactosidase.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 and Emax values.
-
Normalize the data to the maximal response of a full agonist to determine the intrinsic activity for β-arrestin recruitment.
-
Visualizing the Controversy: Signaling Pathways and Workflows
To further clarify the conflicting hypotheses, the following diagrams illustrate the proposed signaling pathways and a general experimental workflow.
References
A Comparative Review of SKF 83959: A Compound of Complex Dopaminergic Activity
For Researchers, Scientists, and Drug Development Professionals
SKF 83959, a benzazepine derivative, has been a subject of extensive research due to its unique and complex pharmacological profile at dopamine (B1211576) receptors. Initially investigated for its potential therapeutic effects in neurological and psychiatric disorders, its precise mechanism of action remains a topic of debate. This guide provides a comparative analysis of this compound with other key dopamine receptor ligands, supported by experimental data, to offer a clearer understanding of its multifaceted activity.
Pharmacological Profile: A Biased Ligand?
This compound is often described as a dopamine D1-like receptor partial agonist. However, its functional activity is not straightforward. While it demonstrates agonistic properties at phospholipase C (PLC) signaling pathways, it concurrently acts as an antagonist at the canonical adenylyl cyclase pathway traditionally associated with D1 receptor activation. This "biased agonism" has been a central point of investigation and controversy.
Comparative Binding Affinities
This compound exhibits high affinity for D1 and D5 dopamine receptors, with significantly lower affinity for D2 and D3 receptors. This selectivity for D1-like receptors is a key feature of its pharmacological profile.
| Compound | Receptor Subtype | Ki (nM) |
| This compound | Rat D1 | 1.18[1] |
| Rat D5 | 7.56[1] | |
| Rat D2 | 920[1] | |
| Rat D3 | 399[1] | |
| SKF 81297 | D1 | (Full Agonist) |
| SCH 23390 | D1 | (Antagonist) |
| SKF 38393 | D1 | (Partial Agonist) |
Note: Specific Ki values for SKF 81297, SCH 23390, and SKF 38393 are not consistently reported in the provided literature but are established reference compounds for their respective activities.
Functional Activity: A Tale of Two Pathways
The functional effects of this compound are highly dependent on the signaling pathway being investigated. This dichotomy is crucial for understanding its in vitro and in vivo effects.
Adenylyl Cyclase Pathway
In contrast to classic D1 agonists, this compound generally does not stimulate, and can even inhibit, dopamine-induced adenylyl cyclase activity. This antagonistic effect at the Gs-coupled pathway is a defining characteristic.
| Experiment | Compound | Effect on Adenylyl Cyclase |
| cAMP formation in monkey and human glial cells | This compound | No significant stimulation; potent antagonism of dopamine-induced cAMP formation[2] |
| cAMP production in CHO cells expressing human D1 receptors | This compound | Partial agonist with ~35% intrinsic activity compared to dopamine[3] |
| Locomotor activity (in vivo) | This compound | Did not affect locomotor activity on its own but counteracted SKF 81297-induced hyperactivity[4] |
| Rotational behavior (in vivo) | This compound | Induced contralateral rotating (similar to D1 antagonists) and blocked SKF 81297-induced ipsilateral rotating[4] |
Phospholipase C Pathway
The purported agonism of this compound at the Gq-coupled PLC pathway has been a significant area of interest, suggesting a mechanism for its unique behavioral effects. This has been linked to the activation of D1-D2 receptor heterodimers.
| Experiment | Compound | Effect on PLC Pathway |
| Phosphoinositide (PI) hydrolysis in rat and monkey brain slices | This compound | Stimulation of PLC-mediated PI hydrolysis[5] |
| Intracellular calcium levels in glioblastoma cells | This compound | Increased intracellular calcium levels via the PLC/inositol (B14025) trisphosphate pathway[6] |
| CaMKII signaling in striatal subareas | This compound | Activation of CaMKII, a downstream effector of calcium signaling[5] |
Downstream Signaling and Cellular Effects
The divergent actions of this compound on primary signaling pathways lead to complex downstream effects on cellular function.
MAP Kinase Pathways
This compound has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and neuroprotection.
| Experiment | Compound | Effect on MAP Kinase Pathways |
| H2O2-induced injury in RGC-5 cells | This compound | Attenuated injury via activation of ERK and p38 pathways[7] |
Behavioral and Preclinical Observations
In preclinical models, this compound has demonstrated a range of behavioral effects, some of which are distinct from typical D1 agonists or antagonists. These include potential anti-Parkinsonian effects and modulation of cocaine-seeking behavior.
| Behavioral Model | Species | Effect of this compound |
| Primate models of Parkinson's disease | Primates | Anti-parkinsonian effects[2] |
| Scopolamine-induced cognitive impairment | Mice | Reversed cognitive impairments[1][8] |
| Operant behaviors | Rats | Task-dependent effects on fixed-interval and differential reinforcement of low-rate schedules[5][9] |
| Eye blinking | Squirrel Monkeys | Dose-related increases in eye blinking, but to a lesser extent than the full agonist SKF 82958[10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below to facilitate replication and further investigation.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various dopamine receptor subtypes.
-
Methodology:
-
Prepare cell membrane homogenates from tissues or cells expressing the dopamine receptor subtype of interest.
-
Incubate the membranes with a specific radioligand (e.g., [3H]SCH 23390 for D1 receptors) at various concentrations.
-
Introduce increasing concentrations of the unlabeled competitor drug (this compound).
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
-
Objective: To measure the effect of this compound on adenylyl cyclase activity.
-
Methodology:
-
Culture cells expressing the D1 dopamine receptor (e.g., CHO, HEK-293, or primary glial cells).
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treat the cells with this compound alone or in combination with dopamine.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Express the results as a percentage of the maximal response to dopamine.
-
Phosphoinositide Hydrolysis Assay
-
Objective: To assess the effect of this compound on PLC activity.
-
Methodology:
-
Label cells or brain slices with [3H]myo-inositol to incorporate it into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Stimulate the cells with this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Stop the reaction and extract the inositol phosphates.
-
Separate the different inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
Signaling Pathways and Experimental Workflows
Caption: Divergent signaling pathways of the D1 receptor activated by different ligands.
Caption: Workflow for a phosphoinositide hydrolysis assay.
Conclusion
This compound is a pharmacologically complex molecule with a profile that defies simple classification as a D1 agonist or antagonist. Its ability to differentially modulate distinct signaling pathways—antagonizing the adenylyl cyclase pathway while potentially activating the PLC pathway—makes it a valuable tool for dissecting the roles of these pathways in dopamine-mediated effects. The conflicting reports in the literature, particularly regarding its partial agonism at the cAMP pathway in some systems, highlight the importance of the experimental context, such as the cell type and receptor expression levels. For drug development professionals, the unique "biased" profile of this compound may offer a template for designing novel therapeutics with more selective signaling outcomes, potentially separating desired therapeutic effects from unwanted side effects. Further research is warranted to fully elucidate the therapeutic potential of compounds with such a nuanced mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The D₁ dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Behavioral effects of the R-(+)- and S-(-)-enantiomers of the dopamine D(1)-like partial receptor agonist this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of SKF 83959 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of SKF 83959, a benzazepine derivative with a complex and debated pharmacological profile at the dopamine (B1211576) D1 receptor. Initially lauded as a revolutionary "biased agonist," subsequent research has painted a more nuanced picture, suggesting a profile more akin to a partial agonist or even an antagonist in certain contexts. This guide will objectively compare its performance with other key D1 receptor ligands, present supporting experimental data, and provide detailed methodologies for the key experiments cited.
The Shifting Paradigm of this compound's Mechanism of Action
The initial excitement surrounding this compound stemmed from reports that it selectively activated the phospholipase C (PLC) signaling pathway downstream of the D1 receptor, without stimulating the canonical adenylyl cyclase (AC) pathway. This suggested the potential for therapeutic benefits without the side effects associated with conventional D1 agonists. However, this "biased agonism" has been challenged by numerous studies.
Here, we present the conflicting evidence to provide a balanced overview of the current understanding of this compound's mechanism of action.
Contrasting Signaling Pathways of this compound
The following diagrams illustrate the two primary proposed signaling mechanisms for this compound at the dopamine D1 receptor.
In Vitro Pharmacology: A Tale of Two Pathways
The controversy over this compound's mechanism is rooted in conflicting in vitro data. Below is a summary of its binding affinities and functional activities at various dopamine receptor subtypes, compared with the prototypical D1 full agonist SKF 81297 and the D1 antagonist SCH 23390.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (cAMP Pathway) | Functional Activity (β-Arrestin Recruitment) | Functional Activity (PLC Pathway) |
| This compound | Rat D1 | 1.18 - 2.5[1][2] | Partial Agonist (35-50% intrinsic activity)[1] / Antagonist[3] | Partial Agonist[1] | No D1-mediated effect[1] / Stimulates[2][4] |
| Human D1 | ~2.5[1] | Partial Agonist (35-42% intrinsic activity)[1] | Partial Agonist[1] | No D1-mediated effect[1] | |
| Rat D2 | 920[1][4] | Low affinity[1] | Partial Agonist (19% intrinsic activity)[1] | - | |
| Rat D5 | 7.56[1][4] | Agonist | Agonist | - | |
| α2-adrenoceptor | pKi = 6.41[3] | Antagonist[3] | - | - | |
| SKF 81297 | D1 | High Affinity | Full Agonist | Full Agonist | - |
| SCH 23390 | D1 | High Affinity | Antagonist | Antagonist | - |
Preclinical Efficacy: Unraveling Therapeutic Potential in Disease Models
Despite the debate surrounding its mechanism, this compound has demonstrated therapeutic potential in several preclinical models.
Parkinson's Disease
In rodent models of Parkinson's disease, D1 receptor agonists are known to induce contralateral rotations in unilaterally 6-hydroxydopamine (6-OHDA) lesioned animals.
| Compound | Model | Effect on Motor Behavior | Comparison |
| This compound | 6-OHDA lesioned rats | Induces contralateral rotations.[5] In some studies, acts as an antagonist, blocking SKF 81297-induced rotations.[5] | Less severe dyskinesia compared to L-DOPA in chronic treatment.[6] |
| SKF 81297 | 6-OHDA lesioned rats | Potent induction of contralateral rotations. | Acts synergistically with D2 agonists to stimulate motor behavior.[7] |
| L-DOPA | 6-OHDA lesioned rats | Gold standard for inducing contralateral rotations, but associated with dyskinesia. | Induces more severe dyskinesia than chronic this compound.[6] |
Addiction
The role of D1 receptors in addiction is complex, with both agonists and antagonists showing potential in preclinical models of cocaine-seeking behavior.
| Compound | Model | Effect on Cocaine-Seeking Behavior | Comparison |
| This compound | Squirrel monkeys | Shows both D1 agonist and antagonist properties.[8][9] Proposed as a potential candidate for treating cocaine addiction.[8][9] | The R-(+)-enantiomer (MCL 202) is behaviorally active, while the S-(-)-enantiomer is not.[8][9] |
| SCH 23390 | Monkeys discriminating cocaine | Incomplete substitution for cocaine.[8] Shifts the dose-effect curve for cocaine-induced locomotor activity to the right.[8] | |
| SKF 38393 | Monkeys (food-cocaine choice) | Selectively decreased cocaine choice, particularly in subordinate monkeys.[10] | SKF 81297 and SCH 23390 did not affect cocaine choice in the same model.[10] |
Cognitive Dysfunction
D1 receptor activation in the prefrontal cortex is crucial for cognitive functions like working memory.
| Compound | Model | Effect on Cognition | Comparison |
| This compound | Methylazoxymethanol acetate (B1210297) (MAM) rat model of schizophrenia | Enhances hippocampal and prefrontal cortical neuronal network activity.[11] However, in the same study, it inhibited spatial learning.[11] | The effects on neuronal oscillations are a novel finding for this compound.[11] |
| This compound | Scopolamine-induced amnesia in mice | Reverses cognitive impairments in passive avoidance and Y-maze tests.[2] | Effects are prevented by blockade of the brain-derived neurotrophic factor (BDNF) system.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
6-OHDA-Induced Unilateral Lesion in Rats
This model is a widely used preclinical model of Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region.
-
Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra.[12] This selectively destroys dopaminergic neurons.
-
Post-operative Care: Animals receive post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Testing: After a recovery period of 2-3 weeks, behavioral tests are conducted.
-
Apomorphine-Induced Rotations: Animals are injected with the dopamine agonist apomorphine. The number of rotations contralateral to the lesion is counted over a specific period (e.g., 30-60 minutes).[12][13][14][15][16] An increase in contralateral rotations is indicative of dopamine receptor supersensitivity on the lesioned side.
-
Cocaine Self-Administration in Rats
This is a standard behavioral paradigm to study the reinforcing effects of drugs of abuse.
-
Animal Model: Adult male rats are often used.
-
Catheter Implantation: A catheter is surgically implanted into the jugular vein to allow for intravenous drug administration.[17]
-
Operant Conditioning: Rats are placed in operant chambers equipped with two levers. Presses on the "active" lever result in the infusion of cocaine, often paired with a cue light or tone. Presses on the "inactive" lever have no consequence.[17][18][19][20][21]
-
Acquisition Phase: Rats learn to self-administer cocaine over several daily sessions.
-
Maintenance Phase: Once a stable pattern of self-administration is established, the effects of pharmacological interventions can be tested.
-
Extinction and Reinstatement: Following the maintenance phase, lever pressing may no longer be reinforced with cocaine (extinction). Reinstatement of drug-seeking behavior can be triggered by a priming dose of cocaine, a drug-associated cue, or a stressor.
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.
-
Apparatus: An open-field arena.
-
Habituation: The animal is allowed to explore the empty arena for a set period (e.g., 5-10 minutes) on the day before testing.[22][23][24][25]
-
Training/Sample Phase (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded for a specific duration (e.g., 5-10 minutes).[24]
-
Inter-trial Interval: The animal is returned to its home cage for a defined period.
-
Test Phase (T2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.[24]
-
Data Analysis: A discrimination index is calculated, which reflects the preference for the novel object. A higher discrimination index indicates better recognition memory.
Conclusion
The therapeutic potential of this compound remains a subject of active investigation and debate. While its initial promise as a biased agonist has been largely refuted by subsequent studies, its complex pharmacology, including partial agonism at D1 and D2 receptors and interactions with other receptor systems, may still offer therapeutic avenues. The preclinical data, though sometimes contradictory, suggest potential utility in Parkinson's disease, addiction, and cognitive disorders. However, the lack of a clear, universally accepted mechanism of action complicates the interpretation of these findings and highlights the need for further research to delineate the specific signaling pathways and receptor interactions responsible for its observed in vivo effects. This guide provides a framework for researchers to critically evaluate the existing data and design future studies to further validate the therapeutic potential of this enigmatic compound.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sleep during acute dopamine D1 agonist SKF 38393 or D1 antagonist SCH 23390 administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral effects of the R-(+)- and S-(-)-enantiomers of the dopamine D(1)-like partial receptor agonist this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Dopamine D1-Like Receptor Ligands on Food-Cocaine Choice in Socially Housed Male Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdbneuro.com [mdbneuro.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral Economics of Cocaine Self-administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in rats | PLOS One [journals.plos.org]
- 20. Cocaine Self-Administration Increases Impulsive Decision-Making in Low-Impulsive Rats Associated with Impaired Functional Connectivity in the Mesocorticolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. mmpc.org [mmpc.org]
- 23. behaviorcloud.com [behaviorcloud.com]
- 24. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Safe Disposal of SKF 83959: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling SKF 83959 require clear and immediate guidance on its proper disposal to ensure laboratory safety and regulatory compliance. This document outlines the essential procedures for the safe disposal of this compound, based on available safety data and standard laboratory practices.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound hydrobromide is not classified as a hazardous substance or mixture.[1] However, as with any laboratory chemical, it is crucial to handle it with care to minimize exposure and environmental release.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C18H21BrClNO2 | [1] |
| Molecular Weight | 398.72 g/mol | [1] |
| CAS Number | 67287-95-0 | [1] |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage Temperature | Recommended: -20°C | [1] |
| Purity | ≥98% | [2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Disposal Protocol
While this compound is not classified as hazardous, it should not be disposed of down the drain or in regular trash.[1] Laboratory chemical waste should be managed in a controlled and traceable manner.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary by location.
-
Prepare for Disposal:
-
Ensure the waste container is properly labeled with the chemical name ("this compound") and any other required information.
-
If the compound is in solution, indicate the solvent used.
-
-
Small Quantities (Solid):
-
Carefully sweep the solid material, avoiding dust formation.[1]
-
Place the material in a designated, sealed container for chemical waste.
-
-
Small Quantities (in Solution):
-
If dissolved in a solvent, the entire solution should be treated as chemical waste.
-
Transfer the solution to a compatible, sealed waste container. Do not mix with incompatible waste streams.
-
-
Decontamination:
-
Wipe down any surfaces that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of any contaminated materials (e.g., paper towels, weigh boats) as chemical waste.
-
-
Waste Collection:
-
Store the sealed waste container in a designated satellite accumulation area for chemical waste.
-
Arrange for pickup by your institution's hazardous waste management service.
-
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuate Personnel: If the spill is large, evacuate personnel from the immediate area.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup:
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]
-
Place all contaminated materials into a sealed container for disposal.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of SKF 83959: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with SKF 83959, a comprehensive understanding of safety and handling protocols is paramount. While this compound hydrobromide is classified as a non-hazardous substance, adherence to standard laboratory safety practices is essential to ensure a safe working environment and maintain the integrity of your research.[1] This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans.
Essential Safety and Handling Information
While the Safety Data Sheet (SDS) for this compound hydrobromide indicates that it is not a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[1] The following table summarizes key safety and handling information.
| Parameter | Recommendation | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| CAS Number | 67287-95-0 | [1][2] |
| Molecular Formula | C18H21BrClNO2 | [1] |
| Molecular Weight | 398.72 g/mol | [1] |
| Storage | Store at room temperature. | [2] |
| Solubility | Soluble to 50 mM in DMSO. | [2] |
Personal Protective Equipment (PPE)
Even when handling non-hazardous substances, the use of appropriate personal protective equipment is a fundamental laboratory practice. This minimizes exposure and protects against unforeseen reactions or spills.
Recommended PPE for Handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles. In case of eye contact, immediately flush the eyes with large amounts of water after removing any contact lenses. A physician should be consulted promptly.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact. If skin contact occurs, rinse the affected area thoroughly with water and remove contaminated clothing.[1]
-
Body Protection: A standard laboratory coat should be worn to protect clothing from accidental spills.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if handling large quantities or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be appropriate. In case of inhalation, the individual should be moved to fresh air immediately.[1]
Operational and Disposal Plans
A clear and concise plan for handling and disposing of this compound is critical for maintaining a safe and efficient laboratory environment.
Step-by-Step Handling Procedure
The following workflow outlines the recommended steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
